molecular formula C8H22O6SSi2 B13961486 Sulfide, bis(trimethoxysilylmethyl) CAS No. 60764-84-3

Sulfide, bis(trimethoxysilylmethyl)

Katalognummer: B13961486
CAS-Nummer: 60764-84-3
Molekulargewicht: 302.49 g/mol
InChI-Schlüssel: RWWILRPQZDRQSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfide, bis(trimethoxysilylmethyl) is a useful research compound. Its molecular formula is C8H22O6SSi2 and its molecular weight is 302.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfide, bis(trimethoxysilylmethyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfide, bis(trimethoxysilylmethyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

60764-84-3

Molekularformel

C8H22O6SSi2

Molekulargewicht

302.49 g/mol

IUPAC-Name

trimethoxy(trimethoxysilylmethylsulfanylmethyl)silane

InChI

InChI=1S/C8H22O6SSi2/c1-9-16(10-2,11-3)7-15-8-17(12-4,13-5)14-6/h7-8H2,1-6H3

InChI-Schlüssel

RWWILRPQZDRQSH-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](CSC[Si](OC)(OC)OC)(OC)OC

Herkunft des Produkts

United States
Foundational & Exploratory

bis(trimethoxysilylmethyl) sulfide CAS 60764-84-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical properties, mechanistic functionality, and critical applications of Bis(trimethoxysilylmethyl) sulfide (CAS 60764-84-3), a specialized organosilane used in advanced materials science and pharmaceutical purification.

High-Efficiency Sulfur-Functionalized Silane for Metal Scavenging and Sol-Gel Hybrid Materials

CAS Registry Number: 60764-84-3 IUPAC Name: 1,1'-Thiobis(trimethoxysilylmethane) Synonyms: Bis[(trimethoxysilyl)methyl]sulfide; 2,8-Dioxa-5-thia-1,9-disilanonane, 1,1,9,9-tetramethoxy-

Executive Summary

Bis(trimethoxysilylmethyl) sulfide is a bifunctional organosilane featuring a central thioether (sulfide) bridge flanked by two hydrolyzable trimethoxysilyl groups. Unlike common gamma-silanes (e.g., propyl spacers), this molecule utilizes a methylene (alpha) spacer , which significantly alters its reactivity profile, enhancing hydrolysis rates and increasing the electron density at the sulfur center.

For drug development and pharmaceutical research, this compound is not a drug active but a critical process aid . Its primary utility lies in metal scavenging (removing palladium catalysts from API streams) and surface functionalization of silica for chromatographic stationary phases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The unique architecture of CAS 60764-84-3 combines the inorganic reactivity of siloxanes with the soft Lewis base character of organic sulfides.

PropertySpecification / Value
Molecular Formula C₈H₂₂O₆SSi₂
Molecular Weight 302.50 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~130–135 °C at 2 mmHg (Predicted based on homologs)
Density ~1.12 g/mL (Estimated)
Refractive Index ~1.445
Solubility Reacts with water (hydrolysis); Soluble in alcohols, toluene, THF
Flash Point > 110 °C (Closed Cup)
Purity Grade Typically ≥ 95% (GC) for research applications

Technical Note: The "Alpha-Effect" The single methylene group (-CH₂-) between the silicon and the sulfur atom creates an "alpha-silane" effect. The proximity of the electronegative sulfur to the silicon atom makes the methoxy groups more susceptible to nucleophilic attack by water, resulting in faster hydrolysis kinetics compared to gamma-analogs (e.g., Bis(triethoxysilylpropyl) sulfide).

Mechanistic Functionality[6][10]

Hydrolysis and Condensation

Upon exposure to moisture (catalyzed by acid or base), the methoxy groups hydrolyze to form silanols (-Si-OH). These silanols condense with surface hydroxyls on inorganic substrates (silica, glass, metal oxides) or with each other to form a crosslinked siloxane network.

Metal Chelation (The "Soft" Donor)

The central sulfur atom acts as a soft Lewis base. According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, this sulfur has a high affinity for "soft" acids, particularly heavy transition metals used in catalysis (Pd, Pt, Rh, Hg, Ag).

DOT Diagram: Mechanism of Action The following diagram illustrates the dual pathway: Surface Anchoring (Sol-Gel) and Metal Capture.

G Silane Bis(trimethoxysilylmethyl) sulfide (Precursor) Hydrolysis Hydrolysis (-MeOH) Silane->Hydrolysis + H2O Silanol Reactive Silanols (HO)3Si-CH2-S-CH2-Si(OH)3 Hydrolysis->Silanol Grafted Covalently Grafted Surface Silanol->Grafted + Surface Si-OH Condensation Surface Silica Surface (Si-OH groups) Surface->Grafted Substrate Chelate Metal-Sulfide Complex (Immobilized) Grafted->Chelate + Metal Ion Coordination Metal Pd(II) / Pt(II) (Catalyst Residue) Metal->Chelate

Caption: Step-wise mechanism showing hydrolysis, surface anchoring via condensation, and subsequent chelation of heavy metals by the sulfide bridge.[1][2][3]

Applications in Drug Development & Research[11]

Palladium Scavenging (API Purification)

In pharmaceutical synthesis, Palladium (Pd) catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) are ubiquitous. Removing residual Pd to meet regulatory limits (< 10 ppm) is challenging.

  • Solution: Silica gel functionalized with CAS 60764-84-3 acts as a highly specific scavenger.

  • Advantage: The short methyl spacer reduces steric hindrance around the sulfur, potentially increasing metal binding capacity compared to bulkier propyl-chain analogs.

Hybrid Sol-Gel Materials

The bis-silane structure allows this molecule to act as a bridged silsesquioxane precursor.

  • Use Case: Creating mesoporous organosilica nanoparticles (MONs) for drug delivery. The sulfide bridge can be oxidized to a sulfoxide or sulfone post-synthesis to alter polarity, or used to anchor gold nanoparticles (AuNPs) inside the silica matrix.

Experimental Protocol: Preparation of Sulfide-Functionalized Silica

Objective: Grafting Bis(trimethoxysilylmethyl) sulfide onto porous silica gel for metal scavenging.

Reagents:

  • Activated Silica Gel (pore size 60 Å, dried at 120°C for 4h).

  • Bis(trimethoxysilylmethyl) sulfide (CAS 60764-84-3).

  • Anhydrous Toluene.

  • Acetic Acid (Catalyst).

Workflow:

  • Suspension: Suspend 10 g of dried silica gel in 100 mL of anhydrous toluene under an inert atmosphere (N₂ or Ar).

  • Addition: Add 1.0 g (approx. 3.3 mmol) of Bis(trimethoxysilylmethyl) sulfide.

  • Catalysis: Add 0.1 mL of glacial acetic acid to catalyze the hydrolysis of methoxy groups.

  • Reflux: Heat the mixture to reflux (110°C) for 12–24 hours. The high temperature drives the condensation reaction with surface silanols.

  • Wash: Cool to room temperature. Filter the solid. Wash extensively with Toluene (2x), Methanol (2x), and Dichloromethane (2x) to remove unreacted silane.

  • Curing: Dry the functionalized silica in a vacuum oven at 80°C for 6 hours to complete the condensation.

Self-Validating the Protocol:

  • Elemental Analysis: Submit the dried powder for CHNS analysis. An increase in %S and %C confirms grafting.

  • IR Spectroscopy: Look for the disappearance of isolated silanol peaks (3750 cm⁻¹) and the appearance of C-H stretches (2900 cm⁻¹).

Handling, Stability & Safety

Storage Conditions
  • Moisture Sensitivity: High. The methoxy groups will hydrolyze in air, leading to polymerization (cloudiness/gelation).

  • Atmosphere: Store under Nitrogen or Argon.

  • Container: Tightly sealed glass or fluorinated plastic bottles. Store at 2–8°C to prolong shelf life.

Safety Hazards (SDS Summary)
  • Hydrolysis Byproducts: Releases Methanol upon contact with moisture. Ensure adequate ventilation.[4][5][6][7]

  • Toxicity: Like most organosilanes, it causes skin and eye irritation.

  • Flammability: Combustible liquid. Keep away from heat sources.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (General reference for alpha-silane reactivity and metal scavenging protocols). [Link]

  • PubChem. Compound Summary: Organosilicon Sulfides. [Link]

Sources

Alpha-Silane Sulfides: Stereoelectronic Architecture and Strategic Reactivity in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-Silane sulfides (formally known as 

-silyl thioethers) represent a privileged class of organometallic synthons. Characterized by a highly polarized Si–C–S linkage, these molecules exhibit unparalleled stereoelectronic properties that make them indispensable in modern drug development and complex natural product synthesis. Formally similar to standard thiols and sulfides, the introduction of the

-silyl group fundamentally alters their reactive behavior, transforming them into highly versatile synthetic intermediates[1]. This technical guide explores the structural nuances, core reactivity profiles, and field-proven experimental workflows associated with

-silane sulfides.

Stereoelectronic Architecture: The Si–C–S Linkage

The unique reactivity of


-silane sulfides stems from the synergistic stabilization of adjacent charge states by both the silicon and sulfur atoms. When deprotonated, the resulting 

-silyl carbanion is exceptionally stable, allowing for highly controlled nucleophilic additions.
  • Silicon's Role: Silicon stabilizes the adjacent negative charge through negative hyperconjugation (delocalization of the carbanion lone pair into the

    
     antibonding orbital) and high polarizability.
    
  • Sulfur's Role: Sulfur provides complementary stabilization via polarization and d-orbital participation, effectively delocalizing the electron density.

This dual-stabilization lowers the pKa of the


-protons significantly compared to unfunctionalized alkyl sulfides, allowing for facile and regioselective deprotonation using standard alkyllithium bases.

G A alpha-Silyl Sulfide B Deprotonation A->B C alpha-Silyl Carbanion B->C D Carbonyl Addition C->D E beta-Hydroxysilane D->E F Peterson Elimination E->F G Vinyl Sulfide F->G

Fig 1. Mechanistic pathway of alpha-silyl sulfides in Peterson olefination.

Core Reactivity Profiles

The synthetic utility of


-silane sulfides is primarily driven by three distinct reaction pathways:
A. The Peterson Olefination

The Peterson olefination of


-silyl carbanions with carbonyl compounds is a premier method for synthesizing vinyl sulfides. The reaction proceeds via a 

-hydroxysilane intermediate. In highly sterically hindered systems, such as neopentyl

-silyl thioethers, severe eclipsing interactions dictate the transition state geometry. These interactions allow for the stereoselective generation of E-olefins without the need to isolate or separate syn- and anti-

-silyl alkoxides[2].
B. The Sila-Pummerer Rearrangement

Oxidation of the


-silane sulfide yields an 

-silyl sulfoxide. Upon treatment with an electrophilic activator (e.g., trifluoroacetic anhydride), the molecule undergoes a Sila-Pummerer rearrangement. The silyl group exerts a strong directing effect, facilitating the formation of

-functionalized Pummerer products. However, researchers must account for eclipsing interactions in bulky substrates, which can sometimes undermine the efficiency of the stereospecific rearrangement[2].
C. Reductive Lithiation via LDMAN

An alternative to direct deprotonation is the reductive lithiation of thioacetals to generate


-lithiosilanes. The use of lithium 1-(dimethylamino)naphthalenide (LDMAN) has proven vastly superior to traditional aromatic radical-anions (like lithium naphthalenide). LDMAN facilitates smooth reductive lithiation, and its byproduct is easily removed, ensuring high-purity organolithium generation for subsequent olefination[3].

Pathways Core Neopentyl alpha-Silyl Thioether Path1 Oxidation ([O]) Core->Path1 Path2 Deprotonation (BuLi) Core->Path2 Sulfoxide alpha-Silyl Sulfoxide Path1->Sulfoxide Pummerer Sila-Pummerer Rearrangement Sulfoxide->Pummerer Product1 alpha-Silyl Pummerer Product Pummerer->Product1 Carbanion alpha-Silyl Alkyllithium Path2->Carbanion Peterson Aryl Aldehyde Addition Carbanion->Peterson Product2 E-Vinyl Sulfide Peterson->Product2

Fig 2. Divergent synthesis: Sila-Pummerer rearrangement vs. Peterson olefination.

Quantitative Reactivity Metrics

To aid in synthetic planning, the following table summarizes the comparative yields and stereochemical outcomes of key


-silane sulfide transformations.
Reaction PathwayCatalyst / Reagent SystemIntermediate GeneratedTarget ScaffoldTypical YieldStereoselectivity
Kirmse Reaction Fe(II) catalyst, heatSulfur YlideNeopentyl

-Silyl Thioether
75–88%N/A
Sila-Pummerer 1.

-CPBA; 2. TFAA

-Silyl Sulfoxide

-Silyl Pummerer Adduct
60–75%Moderate (Steric dependent)
Peterson Olefination 1.

-BuLi; 2. Ar-CHO

-Hydroxysilane
E-Vinyl Sulfide80–92%High (>95% E-isomer)
Reductive Lithiation LDMAN, THF, -78 °C

-Lithiosilane
Functionalized Silane85–95%Regioselective (

-addition)

Field-Proven Experimental Workflows

As a Senior Application Scientist, I emphasize that experimental success relies not just on following steps, but on utilizing self-validating systems —protocols where the chemical choices inherently prevent downstream failures.

Workflow 1: Generation of -Lithiosilanes via Reductive Lithiation with LDMAN

Causality & Logic: Standard reductive lithiation using lithium naphthalenide leaves non-polar naphthalene in the crude mixture, which inevitably co-elutes with target products during silica gel chromatography. By switching to LDMAN, the aromatic byproduct (dimethylaminonaphthalene) is a tertiary amine. A simple dilute acid wash completely partitions this impurity into the aqueous phase, self-validating the purity of the organic layer before chromatography[3].

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-(dimethylamino)naphthalene (1.1 equiv) in anhydrous THF. Add lithium ribbon (1.2 equiv) at 25 °C. Stir for 4 hours until a deep dark green radical-anion solution forms.

  • Substrate Cleavage: Cool the LDMAN solution to -78 °C. Slowly add the diphenyl thioacetal substrate (1.0 equiv) dropwise. C–S bond cleavage occurs within 15 minutes, generating the

    
    -lithiosilane.
    
  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde for Peterson olefination) dropwise. Maintain at -78 °C for 1 hour, then warm to 0 °C.

  • Self-Validating Workup: Quench with 1M aqueous HCl. Extract with diethyl ether. The amine byproduct partitions entirely into the aqueous layer. Wash the organic layer with brine, dry over MgSO

    
    , and concentrate to yield the highly pure target scaffold.
    
Workflow 2: Stereoselective Peterson Olefination of Neopentyl -Silyl Thioethers

Causality & Logic: In neopentyl systems, the extreme steric bulk forces the


-hydroxysilane intermediate into a highly specific conformation to minimize eclipsing interactions. Rather than manually separating syn and anti diastereomers, the addition of a strong base thermodynamically funnels the elimination exclusively toward the E-vinyl sulfide[2].

Step-by-Step Protocol:

  • Carbanion Generation: Dissolve the neopentyl

    
    -silyl thioether in anhydrous THF and cool to -78 °C. Add sec-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes.
    
  • Carbonyl Addition: Introduce the aryl aldehyde (1.2 equiv) dropwise. Stir for 2 hours at -78 °C to form the

    
    -hydroxysilane alkoxide.
    
  • Elimination: Add potassium tert-butoxide (KOtBu, 1.5 equiv) directly to the reaction mixture at -78 °C, then remove the cooling bath and allow the system to warm to 25 °C over 2 hours.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc, and purify via flash chromatography to isolate the E-vinyl sulfide (>95% stereoselectivity).
    

References

  • Source: Taylor & Francis (tandfonline.com)
  • Structural characterization of isomeric and isobaric natural products during LC/ESI/MSn profiling in Fabaceae.
  • The superiority of properly prepared lithium 1-N,N-dimethylaminonaphthalenide (LDMAN)

Sources

methylene-bridged organosilane sulfide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Methylene-Bridged Organosilane Sulfides: Mechanistic Pathways and Synthetic Protocols

The strategic incorporation of the methylene-bridged organosilane sulfide motif (Si–CH₂–S) represents a paradigm shift in both advanced materials science and pharmaceutical development. In materials chemistry, these precursors are essential for fabricating Periodic Mesoporous Organosilicas (PMOs) with highly tunable pore lipophilicity 1. In drug discovery, the silylmethyl thioether linkage acts as a potent bioisostere, enhancing metabolic stability while modulating the partition coefficient (LogP) of active pharmaceutical ingredients.

This technical guide deconstructs the core synthetic methodologies required to assemble these architectures, emphasizing mechanistic causality, self-validating experimental designs, and authoritative protocol standards.

Mechanistic Pathways to the Si–CH₂–S Motif

The synthesis of methylene-bridged organosilane sulfides relies on exploiting the unique stereoelectronic properties of silicon, specifically its ability to stabilize adjacent carbanions and its high thermodynamic affinity for oxygen and halogens.

Synthetic_Pathways Core Methylene-Bridged Organosilane Sulfides R1 Nucleophilic Substitution (Halomethylsilanes + Na2S) R1->Core Direct Thioetherification R2 Thermal Rearrangement (Silylmethyl Sulfoxides) R2->Core Pummerer-type Migration R3 Aryne Intermediates (Silylsulfanylation) R3->Core Grignard-Mediated Coupling

Fig 1. Primary synthetic pathways to methylene-bridged organosilane sulfides.

Direct Nucleophilic Thioetherification

The most scalable route involves the nucleophilic substitution of halomethylsilanes (e.g., chloromethyltriethoxysilane) with alkali metal sulfides or thiolates. This classical approach requires strict control of the nucleophile-to-electrophile stoichiometric ratio to prevent the formation of polysulfides. The use of an active metal alkoxide solution combined with hydrogen sulfide or elemental sulfur is a proven industrial standard for generating the requisite metal sulfide in situ 2.

Pummerer-Type Thermal Rearrangement

A highly specialized approach involves the thermal rearrangement of silylmethyl sulfoxides. When subjected to heat, these sulfoxides undergo a Pummerer-type rearrangement to yield siloxymethyl sulfides. The mechanistic driver is the thermodynamic stabilization gained by forming the exceptionally strong Si–O bond at the expense of the weaker Si–C bond 3.

Rearrangement_Mechanism A Silylmethyl Sulfoxide (R3Si-CH2-SO-Ar) B Ion Pair Intermediate [R3Si-CH2-S+-Ar OH-] A->B Thermal Activation C Siloxymethyl Sulfide (R3Si-O-CH2-S-Ar) B->C Si-O Bond Formation

Fig 2. Pummerer-type thermal rearrangement mechanism of silylmethyl sulfoxides.

Aryne Silylsulfanylation

Recent advancements in synthetic methodology have demonstrated the bisfunctionalization of aryne intermediates using silylmethyl Grignard reagents and S-silyl sulfides. This multicomponent coupling allows for the rapid assembly of highly functionalized o-sulfanylarylsilanes, leaving a broad range of functional groups intact 4.

Quantitative Data & Route Comparison

To select the optimal synthetic strategy, researchers must weigh precursor stability against desired yields and scalability. The following table summarizes the quantitative parameters of each primary route.

Synthetic RouteKey PrecursorsTypical YieldMechanistic DriverPrimary Application
Nucleophilic Substitution Chloromethyltriethoxysilane, Na₂S75% - 85%Sₙ2 displacement of halideLarge-scale PMO precursor synthesis
Thermal Rearrangement Trimethylsilylmethyl phenyl sulfoxide>90%Si–O bond enthalpy (~800 kJ/mol)Siloxymethyl sulfide generation
Aryne Silylsulfanylation o-Iodoaryl triflates, S-silyl sulfide60% - 80%Electrophilic aryne trappingComplex pharmaceutical bioisosteres

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes the underlying causality for the experimental choice and an in-process analytical control to ensure trustworthiness.

Protocol A: Synthesis of Bis(triethoxysilylmethyl) sulfide

This protocol details the synthesis of a symmetrical methylene-bridged organosilane sulfide via nucleophilic substitution.

Experimental_Workflow Step1 Step 1: Reagent Prep NaOEt + Na2S in EtOH Step2 Step 2: Silane Addition Add Cl-CH2-Si(OEt)3 Step1->Step2 Step3 Step 3: Reflux & React N2 Atmosphere, 78°C Step2->Step3 Step4 Step 4: Isolation Salt Filtration & Distillation Step3->Step4 Product Bis(triethoxysilylmethyl) sulfide Step4->Product

Fig 3. Self-validating workflow for the synthesis of bis(triethoxysilylmethyl) sulfide.

  • Preparation of the Nucleophilic Species :

    • Action: Under a strict nitrogen atmosphere, dissolve anhydrous Na₂S (1.0 equiv) in absolute ethanol, followed by the addition of a catalytic amount of sodium ethoxide.

    • Causality: Ethanol is chosen as the solvent to match the ethoxy ligands on the silane. If methanol or propanol were used, rapid transesterification would occur, yielding an inseparable statistical mixture of alkoxy silanes.

  • Electrophile Addition :

    • Action: Cool the reaction vessel to 0°C. Add chloromethyltriethoxysilane (2.05 equiv) dropwise over 30 minutes.

    • Causality: The Sₙ2 displacement is highly exothermic. Dropwise addition at low temperatures prevents the thermal degradation of the silane and suppresses the formation of higher-order polysulfides.

  • Thermal Maturation :

    • Action: Gradually warm the mixture to room temperature, then reflux (78°C) for 12 hours.

    • In-Process Validation: Extract a 0.5 mL aliquot, filter the NaCl precipitate, and analyze via GC-MS. The reaction is deemed complete when the chloromethyltriethoxysilane peak (m/z 212) constitutes <1% of the total ion chromatogram.

  • Isolation and Purification :

    • Action: Filter the precipitated sodium chloride salts under argon. Distill the filtrate under reduced pressure (e.g., 0.1 mmHg) to isolate the pure product.

    • Causality: Atmospheric moisture will rapidly hydrolyze the triethoxysilyl groups to silanols, leading to irreversible sol-gel cross-linking. Argon filtration is mandatory to maintain monomer integrity.

Protocol B: Thermal Rearrangement to Trimethylsiloxymethyl phenyl sulfide

This protocol leverages thermodynamic driving forces to achieve quantitative conversion without the need for complex chromatography.

  • Sulfoxide Activation :

    • Action: Charge a pressure-rated Schlenk tube with rigorously dried trimethylsilylmethyl phenyl sulfoxide. Heat the neat liquid to 150°C.

    • Causality: The Pummerer-type rearrangement requires significant thermal activation to overcome the high activation energy barrier necessary for the dissociation into the ion-pair intermediate 3.

  • Recombination and Isolation :

    • Action: Maintain the temperature for 4 hours, then cool to room temperature under an inert atmosphere.

    • In-Process Validation: Monitor the structural shift via ¹H-NMR spectroscopy. The diastereotopic methylene protons of the starting sulfoxide (an AB system near 2.5 ppm) will completely disappear, replaced by a distinct singlet corresponding to the newly formed –O–CH₂–S– protons.

    • Causality: Because the rearrangement is intramolecular and highly selective, the quantitative nature of this thermal process often precludes the need for silica gel chromatography, which could otherwise induce unwanted hydrolysis of the silyl ether.

References

  • A Novel Route toward the Synthesis of High-Quality Large-Pore Periodic Mesoporous Organosilicas Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Process for the preparation of silane polysulfides Source: US Patent 5596116A URL
  • Preparation and reactions of sulfoxides and phosphine oxides containing silicon and germanium Source: Canadian Journal of Chemistry - Canadian Science Publishing URL:[Link]

  • Facile Synthesis of Diverse 2,6-Disubstituted Arylsilanes via Silylamination and Silylsulfanylation of Aryne Intermediates Generated from o-Iodoaryl Triflates Source: Chemistry Letters - Oxford University Press URL:[Link]

Sources

A Comparative Analysis of Sulfur-Containing Silane Coupling Agents: Bis(trimethoxysilylmethyl) Sulfide vs. Bis(triethoxysilylpropyl) Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Silane Coupling Agents

In the realm of advanced materials, the interface between organic polymers and inorganic fillers is a critical determinant of composite performance. Silane coupling agents are bifunctional molecules that act as molecular bridges, forming stable covalent bonds with both the inorganic substrate and the organic matrix.[1] This chemical linkage is paramount in applications demanding high performance, such as in the manufacturing of "green tires" with low rolling resistance, advanced adhesives, and durable coatings.[2][3][4] Among the various classes of silane coupling agents, sulfur-containing silanes are of particular importance, especially in the rubber industry, where they facilitate the reinforcement of elastomers with silica fillers.[3][5] This guide provides a detailed technical comparison of two such agents: the well-established bis(triethoxysilylpropyl) sulfide and the less common bis(trimethoxysilylmethyl) sulfide, offering insights into their structure-property relationships and potential applications.

Bis(triethoxysilylpropyl) Sulfide: The Industry Standard

Bis(triethoxysilylpropyl) sulfide, particularly its tetrasulfide variant (TESPT), is a widely utilized organosilicon compound with the chemical formula S₄[C₃H₆Si(OC₂H₅)₃]₂.[6] It is a viscous, yellowish liquid soluble in common organic solvents.[6][7] Commercial grades are often a mixture of disulfide (TESPD) and polysulfides.[6][8]

Mechanism of Action

The efficacy of bis(triethoxysilylpropyl) sulfide as a coupling agent stems from its dual reactivity. The triethoxysilyl groups are susceptible to hydrolysis in the presence of moisture, forming reactive silanol groups (-Si-OH).[6][9] These silanols can then condense with the hydroxyl groups present on the surface of inorganic fillers like silica, forming stable siloxane bonds (-Si-O-Si-).[10] This process effectively grafts the silane onto the filler surface.

Simultaneously, the polysulfide group provides the organic-reactive functionality. During the vulcanization process of rubber, the sulfur chain of the silane can react with the polymer backbone, creating a durable covalent link between the filler and the rubber matrix.[2][11] This dual action significantly improves the dispersion of the filler within the polymer, enhances the mechanical properties of the composite, such as tensile strength and abrasion resistance, and reduces hysteresis, which is crucial for applications like fuel-efficient tires.[3][12]

Caption: Reaction mechanism of bis(triethoxysilylpropyl) tetrasulfide.

Synthesis

The synthesis of bis(triethoxysilylpropyl) tetrasulfide typically involves the reaction of 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide.[6] Another common method involves reacting 3-chloropropyltriethoxysilane with sodium sulfide and sulfur.[13]

Experimental Protocol: Synthesis of Bis-[3-(triethoxysilyl)propyl]-disulfide [14]

  • Preparation of Potassium Disulfide Solution:

    • Add 80 g of an aqueous solution containing 36.34 g of potassium hydroxide to a 500 mL flask.

    • To this solution, add 27.55 g of potassium carbonate and 23.92 g of sulfur powder.

    • Heat the mixture to 80°C and maintain this temperature for 2 hours to form the potassium disulfide solution.

  • Reaction with 3-chloropropyltriethoxysilane:

    • Add 2 g of tetrabutylammonium bromide to the potassium disulfide solution and stir for approximately 10 minutes.

    • While maintaining the reaction temperature at 75°C, add 120 g of 3-chloropropyltriethoxysilane dropwise over 2 hours.

    • After the addition is complete, increase the temperature to 90°C and maintain it for 4 hours.

  • Work-up:

    • After the reaction, perform liquid separation, suction filtration, and distillation to obtain the final product.

Bis(trimethoxysilylmethyl) Sulfide: A Theoretical and Comparative Perspective

Direct and extensive technical data for bis(trimethoxysilylmethyl) sulfide is not as readily available in scientific literature and commercial datasheets as it is for its triethoxypropyl counterpart. However, based on fundamental principles of organosilane chemistry, we can infer its properties and performance characteristics in comparison to bis(triethoxysilylpropyl) sulfide.

Structural Differences and Their Implications

Two key structural distinctions exist between the two molecules: the nature of the alkoxy group (methoxy vs. ethoxy) and the length of the alkyl spacer chain (methyl vs. propyl).

  • Alkoxy Group (Methoxy vs. Ethoxy): Methoxysilanes are known to hydrolyze more rapidly than ethoxysilanes.[15] This is due to the smaller steric hindrance of the methoxy group and the fact that methanol is a better leaving group than ethanol. This faster hydrolysis rate can be advantageous in processes where a rapid reaction with the filler surface is desired. However, it can also lead to a shorter shelf life and a greater propensity for self-condensation if not handled carefully. The release of methanol during hydrolysis is also a consideration, as it is more toxic than ethanol.[15]

  • Alkyl Spacer Chain (Methyl vs. Propyl): The shorter methyl spacer in bis(trimethoxysilylmethyl) sulfide would result in a more rigid and compact coupling layer at the filler-polymer interface compared to the more flexible propyl chain. This could potentially influence the dynamic mechanical properties of the final composite. The shorter chain might also sterically hinder the interaction of the sulfur group with the polymer matrix to some extent.

Projected Performance Characteristics

Based on these structural differences, we can project the following performance characteristics for bis(trimethoxysilylmethyl) sulfide:

  • Higher Reactivity: Faster hydrolysis and condensation rates.

  • Potentially Lower Thermal Stability: The shorter alkyl chain may offer less thermal insulation to the siloxane bond.

  • Different Mechanical Properties: The more rigid interface could lead to a higher modulus but potentially lower tear strength compared to composites made with the propyl analogue.

Comparative Data Summary

The following table summarizes the known properties of bis(triethoxysilylpropyl) sulfide and the projected properties of bis(trimethoxysilylmethyl) sulfide.

PropertyBis(triethoxysilylpropyl) sulfide (Tetrasulfide)Bis(trimethoxysilylmethyl) sulfide (Projected)
Chemical Formula C₁₈H₄₂O₆S₄Si₂[6]C₈H₂₂O₆S₂Si₂
Molecular Weight 538.95 g/mol [6]~334.6 g/mol (for disulfide)
Appearance Yellowish viscous liquid[6][7]Likely a colorless to yellowish liquid
Hydrolysis Rate ModerateFast
Byproduct of Hydrolysis EthanolMethanol
Alkyl Spacer Propyl (-C₃H₆-)Methyl (-CH₂-)
Flexibility of Coupling HigherLower
Primary Applications Rubber reinforcement, adhesives, coatings[2][8][9]Potentially similar, where faster cure is needed

Experimental Workflow: Evaluating Silane Coupling Agent Performance

To empirically compare the performance of these two silane coupling agents, a systematic experimental workflow is required.

Caption: Workflow for evaluating silane coupling agent performance.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare two identical rubber formulations (e.g., a silica-filled styrene-butadiene rubber - SBR).

    • In one formulation, add a specified amount of bis(triethoxysilylpropyl) sulfide.

    • In the second formulation, add an equimolar amount of bis(trimethoxysilylmethyl) sulfide.

    • Mix the compounds in an internal mixer, carefully controlling temperature and mixing time.

  • Curing:

    • Determine the optimal cure time (t90) for each compound using a moving die rheometer (MDR).

    • Cure sheets of each compound in a compression mold at the appropriate temperature and time.

  • Mechanical Testing:

    • Cut dumbbell-shaped specimens from the cured sheets.

    • Perform tensile strength, elongation at break, and modulus measurements according to standard protocols (e.g., ASTM D412).

    • Measure tear strength (e.g., ASTM D624) and hardness (e.g., ASTM D2240).

  • Dynamic Mechanical Analysis (DMA):

    • Analyze the viscoelastic properties of the cured samples over a range of temperatures and frequencies.

    • Pay close attention to the tan delta at 60°C, which is an indicator of rolling resistance, and at 0°C, which relates to wet grip.

  • Microscopy:

    • Examine the morphology of the cured samples using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to assess the quality of silica dispersion.

Conclusion and Future Outlook

Bis(triethoxysilylpropyl) sulfide is a well-established and versatile silane coupling agent with a proven track record in enhancing the performance of silica-reinforced rubber composites. Its moderate reactivity and the formation of a flexible coupling layer contribute to its widespread adoption.

While less is known about bis(trimethoxysilylmethyl) sulfide, a theoretical analysis suggests it would be a more reactive coupling agent due to its methoxy groups and would form a more rigid interface. This could be beneficial in applications requiring rapid curing and high modulus, but may present challenges in terms of handling and could potentially impact other mechanical properties.

Further empirical research is necessary to fully elucidate the performance characteristics of bis(trimethoxysilylmethyl) sulfide and to determine its suitability for various industrial applications. A direct comparative study following the outlined experimental workflow would provide valuable data for scientists and engineers seeking to optimize the performance of their composite materials.

References

  • Wikipedia. Bis(triethoxysilylpropyl)tetrasulfide. [Link]

  • Grokipedia. Bis(triethoxysilylpropyl)tetrasulfide. [Link]

  • PrepChem.com. Synthesis of Bis-[γ-(triethoxysilyl)-propyl]-tetrasulfide. [Link]

  • Wikipedia. Bis(trimethylsilyl)sulfide. [Link]

  • ResearchGate. Synthesis and application of bis-[3-(triethoxy)silylpropyl]tetrasulfide. [Link]

  • Sulfur Silane. [Link]

  • Goodyear Rubber. Silane coupling agents. [Link]

  • UL Prospector. Bis[3-(Triethoxysilyl)Propyl]Tetrasulfide. [Link]

  • Grokipedia. Bis(trimethylsilyl)sulfide. [Link]

  • ResearchGate. Advanced synthesis and application of Bis[3-(triethoxysilyl)propyl]tetrasulfide hydrolysate for efficient chemical modification of silica. [Link]

  • KBR. What Industries Does BIS [3-(TRIETHOXYSILYL) PROPYL] DISULFIDE Apply To?. [Link]

  • Google Patents. CN117777542A - Coupling system for rubber compounds containing silica.
  • PMC. Reinforcing Behaviors of Sulfur-Containing Silane Coupling Agent in Natural Rubber-Based Magnetorheological Elastomers with Various Vulcanization Systems. [Link]

  • Evonik. Silica/Silane System for the Rubber Industry. [Link]

  • Rubber World. Optimal mixing of precipitated silica, silanes. [Link]

  • Gelest, Inc. Silane Coupling Agents. [Link]

  • MDPI. Effect of Sulfur Variation on the Vulcanizate Structure of Silica-Filled Styrene-Butadiene Rubber Compounds with a Sulfide–Silane Coupling Agent. [Link]

  • IOTA CORPORATION LTD. Bis[3-(triethoxysilyl)propyl]tetrasulfide IOTA Si69. [Link]

  • Guangzhou ECOPOWER New Material Co.Limited. sulfur-silane-coupling-agent. [Link]

  • Rubber Chemistry and Technology. The Effect of the Structure of Sulfur—Containing Silane Coupling Agents on Their Activity in Silica-Filled SBR in. [Link]

  • Scribd. Bis (Triethoxysilylpropyl) Polysulfide: Technical Data | PDF | Natural Rubber. [Link]

  • PMC. Effects of Substituting Polyisoprenyl Carbanions for Ethoxyl Groups of Bis-[3-(triethoxysilyl)propyl] Tetrasulfide on the Properties of Carbon Black and Silica-Reinforced NR/SSBR. [Link]

  • ResearchGate. Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study | Request PDF. [Link]

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Unlocking the Alpha-Effect in Organosilane Hydrolysis: Kinetics, Mechanisms, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Organosilanes are the invisible scaffolding of modern materials science, bridging the gap between organic polymers and inorganic substrates. While conventional


-silanes (gamma-silanes) have dominated the industry as coupling agents, the demand for ultra-fast curing systems—particularly those free of toxic heavy-metal catalysts like organotin—has driven a paradigm shift toward 

-silanes (alpha-silanes)[1].

The defining characteristic of


-silanes is the alpha-effect : a dramatic enhancement in the reactivity of the silicon-alkoxy (

) bond when an electronegative heteroatom (such as nitrogen or oxygen) is separated from the silicon center by only a single methylene spacer[2]. This in-depth technical guide explores the causality of the

-effect, synthesizes its kinetic data, and provides a self-validating experimental framework for monitoring these ultra-fast hydrolysis reactions.

Mechanistic Causality: Deconstructing the Alpha-Effect

To harness the


-effect in drug delivery systems or moisture-crosslinking polymers, researchers must first understand the physical chemistry driving it. Historically, the enhanced hydrolysis rate of 

-silanes—often 10 to 1000 times faster than their

-counterparts—was attributed solely to an intramolecular donor-acceptor interaction[2]. It was hypothesized that the lone pair of the

-heteroatom coordinated directly with the vacant d-orbitals or the

antibonding orbitals of the silicon atom, thereby stabilizing the transition state during nucleophilic attack by water[2].

However, modern kinetic studies utilizing in situ NMR spectroscopy reveal that the


-effect is not a monolithic phenomenon. Instead, it is a synergistic summation of several forces[3]:
  • Electronic Polarization (Hyperconjugation): The proximity of the highly electronegative heteroatom strongly polarizes the

    
     bond. This negative hyperconjugation lowers the energy of the 
    
    
    
    
    
    orbital, making the silicon center highly electrophilic and exceptionally susceptible to nucleophilic attack by water[2].
  • Intramolecular Hydrogen Bonding: During hydrolysis, the

    
    -heteroatom (or its protonated form under acidic conditions) forms a transient hydrogen bond with the departing alkoxy leaving group. This interaction significantly lowers the activation energy required to break the 
    
    
    
    bond[3].
  • Steric Relief: The constrained geometry of the single methylene spacer creates a localized steric strain that is partially relieved when the bulky alkoxy groups are hydrolyzed into smaller silanol (

    
    ) groups.
    
Structural Comparison of Silane Architectures

G cluster_alpha Alpha-Silane (Enhanced Reactivity) cluster_gamma Gamma-Silane (Standard Reactivity) A1 Heteroatom (N/O) A2 1 Methylene Spacer A1->A2 A3 Silicon Center A1->A3 Intramolecular Coordination A2->A3 G1 Heteroatom (N/O) G2 3 Methylene Spacers G1->G2 G3 Silicon Center G2->G3

Structural comparison of alpha-silanes vs. gamma-silanes highlighting intramolecular coordination.

Quantitative Kinetic Data

The practical implication of the


-effect is a profound acceleration in both hydrolysis (conversion of alkoxysilanes to silanols) and subsequent condensation (formation of the siloxane 

network)[4]. This rapid kinetic profile allows for the formulation of fast-curing adhesives and spray foams that cure completely in minutes using only ambient atmospheric moisture, completely eliminating the need for toxic organotin catalysts[1].

The table below summarizes the comparative kinetics and physicochemical properties of a standard


-aminosilane versus a 

-aminosilane.
Property

-Silane (e.g., AMTEOS)

-Silane (e.g., APTES)
Spacer Length 1 Methylene (

)
3 Methylenes (

)
Relative Hydrolysis Rate 10x to 1000x faster[2]Baseline (1x)
Intramolecular Catalysis High (Strong electronic polarization)[3]Moderate to Low[5]
Catalyst Requirement Catalyst-free (ambient moisture sufficient)[1]Requires heavy metal (e.g., dibutyltin dilaurate)[1]
Primary Application Fast-curing medical adhesives, spray foams[1]Standard coupling agents, surface modification[4]
The Hydrolysis and Condensation Pathway

G S1 Alkoxysilane (R-Si(OR')3) S2 Hydrolysis (+H2O, -R'OH) S1->S2 S3 Silanol (R-Si(OH)3) S2->S3 S4 Condensation (-H2O / -R'OH) S3->S4 S5 Siloxane Network (Si-O-Si) S4->S5

Reaction pathway from alkoxysilane to crosslinked siloxane network via hydrolysis.

Self-Validating Experimental Protocol: In Situ NMR Kinetics

To accurately measure the ultra-fast kinetics of


-silanes, traditional titration or ex situ chromatographic methods are insufficient due to rapid ongoing condensation. The gold standard is in situ Nuclear Magnetic Resonance (NMR) spectroscopy  (

and

), which allows for real-time, non-destructive monitoring of the reaction[3].

This protocol is designed as a self-validating system : the integrity of the data is continuously verified by an internal mass balance. As the alkoxy protons disappear, an exact stoichiometric equivalent of alcohol protons must appear. If the sum of these integrals deviates, it immediately flags solvent evaporation or side reactions.

Experimental Workflow

G P1 Sample Prep (Silane in CD3CN) P2 Initiation (Add D2O + Catalyst) P1->P2 P3 In Situ NMR (1H / 29Si Acquisition) P2->P3 P4 Data Integration (Mass Balance Check) P3->P4 P5 Kinetic Modeling (Rate Constants) P4->P5

Step-by-step workflow for self-validating NMR kinetic analysis of silane hydrolysis.

Step-by-Step Methodology

1. Preparation of the Master Mix (Sample Prep)

  • Action: Dissolve the target organosilane (e.g.,

    
    -aminomethyltriethoxysilane) in a dry, non-reactive deuterated solvent to achieve a concentration of 0.5 M.
    
  • Causality: Deuterated acetonitrile (

    
    ) is the optimal solvent because it is polar aprotic (preventing interference with the hydrolysis mechanism), fully miscible with water, and provides a clear NMR window free of overlapping peaks[3].
    

2. Initiation of Hydrolysis

  • Action: Inject a precise stoichiometric amount of

    
     (e.g., 3.0 equivalents per silane molecule for complete hydrolysis) directly into the NMR tube. If evaluating pH dependence, use a buffered 
    
    
    
    solution (e.g., pD 4.0 for acidic, pD 10.0 for basic).
  • Causality: Utilizing

    
     instead of 
    
    
    
    prevents the massive water peak from swamping the
    
    
    NMR spectrum, allowing clear resolution of the evolving organic aliphatic signals[3].

3. In Situ Data Acquisition

  • Action: Immediately insert the tube into a 400 MHz (or higher) NMR spectrometer. Run a pre-programmed kinetic macro to acquire

    
     and 
    
    
    
    spectra at fixed intervals (e.g., every 15 seconds for the first 5 minutes, then every 2 minutes).
  • Causality:

    
     NMR tracks the primary hydrolysis rate, while 
    
    
    
    NMR is critical for observing the progression of condensation states (from
    
    
    monomers to
    
    
    ,
    
    
    , and fully crosslinked
    
    
    species).

4. Self-Validating Data Extraction

  • Action: Integrate the disappearing quartet of the silane-bound ethoxy group (

    
    ) against the appearing quartet of the free ethanol byproduct.
    
  • Causality: The sum of the integrals of the bound ethoxy groups and the free ethanol must remain constant throughout the experiment. This internal mass-balance validation proves that no volatile species have escaped the closed NMR tube system and that the reaction is proceeding cleanly without unexpected degradation.

5. Kinetic Modeling

  • Action: Plot the natural log of the normalized unreacted alkoxy concentration (

    
    ) against time.
    
  • Causality: Because water is often present in excess (or maintained at a constant activity in mixed solvents), the hydrolysis follows pseudo-first-order kinetics. The slope of this linear plot directly yields the observed rate constant (

    
    ), allowing for precise quantitative comparison between different 
    
    
    
    - and
    
    
    -silane architectures.

References

Sources

Technical Whitepaper: Physicochemical Profiling and Application of Bis(trimethoxysilylmethyl) Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced materials science and drug development, the failure of stimuli-responsive nanoparticle systems often traces back to poor control over the initial surface functionalization. Bis(trimethoxysilylmethyl) sulfide (CAS: 60764-84-3) is a highly specialized bifunctional organosilane[1]. Characterized by a central thioether (-S-) bridge flanked by two highly reactive trimethoxysilyl groups, it serves as a critical cross-linking agent. This guide provides an in-depth analysis of its physicochemical properties—specifically molecular weight and density—and details a self-validating protocol for utilizing these metrics to engineer redox-responsive drug delivery matrices.

Molecular Architecture and Physicochemical Parameters

The efficacy of any silane coupling agent is fundamentally dictated by its molecular weight and density. These parameters govern its stoichiometric application, spatial arrangement on substrates, and the resulting grafting density.

Quantitative Data Summary

The following table synthesizes the core parameters required for experimental design:

ParameterValueUnitCausality / Significance
Chemical Name Bis(trimethoxysilylmethyl) sulfide-Bifunctional silane with a central thioether bridge[1].
CAS Number 60764-84-3-Unique registry identifier for regulatory and sourcing[1].
Molecular Formula C8H22O6SSi2-Determines elemental composition and stoichiometric ratios[1].
Molecular Weight 302.49 g/mol Dictates the mass required to achieve specific molar concentrations during surface grafting[1].
Predicted Density 1.064 ± 0.06g/cm³Essential for volumetric dispensing and calculating molar volume (

)[2].
Reactive Groups 6 × Methoxy (-OCH3)-Undergoes hydrolysis to form silanols, enabling extensive cross-linking and surface attachment.
Bridging Group -CH2-S-CH2--Confers flexibility and redox-responsiveness (oxidation to sulfoxide/sulfone) to the grafted layer.

The Logic of Mass and Volume in Surface Functionalization

When grafting bis(trimethoxysilylmethyl) sulfide onto substrates like mesoporous silica nanoparticles (MSNs), researchers must translate the desired surface coverage (molecules/nm²) into practical laboratory measurements.

  • The Role of Molecular Weight (302.49 g/mol ): Compared to standard mono-silanes, this bis-silane's higher molecular weight[1] means a larger mass is required to achieve the same molar concentration. Furthermore, the hexamethoxy functionality implies that each molecule can form up to six siloxane bonds. Miscalculating the molar ratio based on mass will lead to severe steric hindrance during condensation, causing the silane to polymerize with itself rather than the substrate.

  • The Role of Density (1.064 g/cm³): Because this silane is a liquid at room temperature, it is dispensed volumetrically to avoid exposing the highly moisture-sensitive methoxy groups to ambient humidity on a balance. The density[2] is the critical conversion factor. An error here leads to incorrect molar dosing, resulting in either incomplete surface coverage or excessive bulk polymerization that blocks nanoparticle pores.

SilaneParameters MW Molecular Weight (302.49 g/mol) MolarVol Molar Volume (~284.3 cm³/mol) MW->MolarVol Grafting Grafting Density Calculation MW->Grafting Mass to Moles Density Density (1.064 g/cm³) Density->MolarVol Volumetric Volumetric Dispensing (µL) Density->Volumetric Mass to Volume Outcome Optimized Surface Functionalization Grafting->Outcome Volumetric->Outcome

Logical dependencies of physicochemical parameters on surface functionalization.

Applications in Drug Development: The Redox-Responsive Pathway

The thioether bridge (-CH2-S-CH2-) in bis(trimethoxysilylmethyl) sulfide is highly sensitive to reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which are frequently overexpressed in tumor microenvironments.

Mechanistic Causality: Upon oxidation, the hydrophobic sulfide is converted to a hydrophilic sulfoxide or sulfone. This drastic polarity shift triggers the swelling or disassembly of the silica matrix, enabling targeted, stimuli-responsive drug release directly at the pathological site. To achieve this, the silane must be perfectly grafted as a monolayer, a process dictated by the experimental protocol below.

Self-Validating Experimental Protocol: MSN Functionalization

To ensure high-fidelity functionalization, the following methodology details the grafting of bis(trimethoxysilylmethyl) sulfide onto MSNs. As a self-validating system, the protocol relies on strict stoichiometric control and integrated thermal analysis.

Step-by-Step Methodology

Step 1: Nanoparticle Dehydration

  • Procedure: Disperse 1.0 g of bare MSNs in 50 mL of anhydrous toluene. Azeotropically distill 10 mL of toluene using a Dean-Stark trap.

  • Causality: Removal of physisorbed water is critical. Excess water causes premature bulk polycondensation of the hexamethoxy silane, leading to non-uniform, clumped coatings rather than a self-assembled monolayer.

Step 2: Volumetric Silane Addition

  • Procedure: Add exactly 142.1 µL of bis(trimethoxysilylmethyl) sulfide to the suspension under an argon atmosphere.

  • Causality & Calculation: We target a 0.5 mmol addition. Using the molecular weight (302.49 g/mol )[1], 0.5 mmol equates to 151.25 mg. Using the predicted density (1.064 g/cm³)[2], the required volume is calculated as

    
    . Precise volumetric addition ensures a controlled grafting density, preventing the blockage of the mesopores required for subsequent drug loading.
    

Step 3: Reflux and Condensation

  • Procedure: Reflux the mixture at 110 °C for 24 hours under continuous stirring.

  • Causality: The elevated temperature provides the activation energy necessary to drive the condensation reaction between the silanol intermediates and the surface silanol groups of the MSNs, releasing methanol as a byproduct.

Step 4: Washing and Curing

  • Procedure: Centrifuge the functionalized MSNs, wash sequentially with anhydrous toluene and ethanol (3x each), and dry under vacuum at 80 °C for 12 hours.

  • Causality: Washing removes unreacted silane and physisorbed oligomers. Vacuum curing completes the siloxane bond formation (Si-O-Si), ensuring a covalently bound, stable thioether-bridged layer.

Step 5: System Validation (Self-Validation Step)

  • Procedure: Perform Thermogravimetric Analysis (TGA) from 100 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Causality: TGA provides a self-validating quantitative measure of the organic mass grafted onto the surface. The weight loss between 200 °C and 600 °C corresponds directly to the thermal decomposition of the bis(trimethoxysilylmethyl) sulfide layer, allowing researchers to back-calculate the exact grafting density in mmol/g and confirm the success of the volumetric dosing.

ExperimentalWorkflow Dehydration 1. Dehydration (Dean-Stark) Addition 2. Silane Addition (Volumetric) Dehydration->Addition Reflux 3. Reflux & Condensation (110°C, 24h) Addition->Reflux Washing 4. Washing (Toluene/EtOH) Reflux->Washing Curing 5. Vacuum Curing (80°C, 12h) Washing->Curing Validation 6. TGA Validation (Self-Validating) Curing->Validation

Step-by-step experimental workflow for the silanization of silica nanoparticles.

References

  • Title: Sulfide, bis(trimethoxysilylmethyl) | C8H22O6SSi2 | CID 3045454 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Silane Coupling Agents (Mechanisms of Silanization) Source: Springer (Plueddemann, E. P.) URL: [Link]

Sources

Thioether-Functionalized Alpha-Silane Precursors: Mechanistic Insights and Advanced Applications in Materials Science and Nanomedicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioether-functionalized alpha-silanes represent a highly specialized class of organosilicon precursors that bridge the gap between rapid sol-gel kinetics and stimuli-responsive materials design. By positioning a thioether (-S-) linkage exactly one carbon atom away from the silicon center (the alpha position), these molecules leverage the electronic "alpha-effect" to achieve exceptional hydrolytic reactivity. Simultaneously, the thioether moiety serves as a dynamic chemical handle—capable of transition metal chelation and redox-responsive phase transitions. This technical guide explores the mechanistic causality behind their reactivity, outlines their applications in targeted drug delivery and catalysis, and provides self-validating experimental protocols for researchers and drug development professionals.

Chemical Rationale: The Alpha-Effect and Thioether Dynamics

The Alpha-Effect in Silane Chemistry

In traditional organosilanes (gamma-silanes), the functional group is separated from the silicon atom by a three-carbon propyl chain. In contrast, alpha-silanes feature a single methylene (-CH₂-) spacer. This extreme proximity allows the lone pair of electrons on the heteroatom (in this case, sulfur) to interact electronically with the vacant d-orbitals of the silicon atom or the antibonding


 orbital of the Si-C bond.

This interaction stabilizes the transition state during nucleophilic attack by water, drastically lowering the activation energy required for hydrolysis and subsequent condensation[1]. As a result, alpha-silanes can cure rapidly at room temperature without the need for heavy metal catalysts (such as organotin compounds), making them highly desirable for biocompatible material synthesis and fast-curing adhesives[2].

Redox-Responsiveness of the Thioether Linkage

The thioether bond is uniquely sensitive to oxidative and reductive microenvironments. In the presence of Reactive Oxygen Species (ROS) such as hydrogen peroxide (


)—which are abundantly produced in the tumor microenvironment—the hydrophobic thioether (-S-) is rapidly oxidized to a highly hydrophilic sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-)[3]. Alternatively, in glutathione (GSH)-rich environments, specific thioether and disulfide frameworks undergo cleavage[4][5]. When integrated into a polymeric micelle or a mesoporous organosilica nanoparticle (MON), this sudden shift in hydrophilicity triggers framework swelling, disassembly, and the targeted release of encapsulated therapeutic payloads[6].

AlphaEffect A Thioether Alpha-Silane (R-S-CH2-Si(OR')3) B Alpha-Effect Activation (S lone pair & Si d-orbital interaction) A->B Water Addition C Rapid Hydrolysis (Formation of Silanols) B->C Lower Activation Energy D Fast Condensation (Highly crosslinked Si-O-Si network) C->D Catalyst-Free Curing

Pathway of alpha-effect driven hydrolysis and condensation in thioether alpha-silanes.

Quantitative Data: Precursor Kinetics and Properties

Understanding the kinetic advantages of thioether alpha-silanes is critical for optimizing sol-gel processes and drug delivery vehicle synthesis. The table below summarizes the comparative hydrolysis rates and primary stimuli responses of various silane precursors.

Silane Precursor TypeSpacer LengthRelative Hydrolysis RateTypical Curing TempPrimary Stimulus Response
Standard TEOS N/A< 0.1xHigh / Strong Acid/BaseNone
Gamma-Thioether Silane 3 carbons (Propyl)1x (Baseline)> 60°C or CatalystROS / GSH[4]
Alpha-Thioether Silane 1 carbon (Methyl)~20x - 50xRoom Temp (20°C)ROS / GSH[3]
Alpha-Amino Silane 1 carbon (Methyl)~100xRoom Temp (20°C)pH / CO₂[1]

Advanced Applications & Self-Validating Protocols

Redox-Responsive Mesoporous Organosilica Nanoparticles (MONs) for Oncology

Thioether-bridged MONs are at the forefront of smart drug delivery systems[6]. By utilizing an alpha-thioether silane precursor (e.g., bis(triethoxysilylmethyl) sulfide), researchers can synthesize ultra-small, highly condensed silica frameworks that degrade specifically within the reductive or oxidative environments of cancer cells[4].

Protocol 1: Sol-Gel Synthesis of ROS-Responsive Thioether-Bridged MONs
  • Step 1: Micellar Template Formation. Dissolve 0.5 g of Cetyltrimethylammonium bromide (CTAB) in 240 mL of ultra-pure water and 1.75 mL of 2M NaOH. Heat to 80°C under vigorous stirring.

    • Causality: CTAB acts as a structure-directing agent, self-assembling into rod-like micelles that dictate the mesoporous architecture of the final silica nanoparticle.

  • Step 2: Co-condensation. Add 2.5 mL of Tetraethyl orthosilicate (TEOS) and 0.6 mL of the alpha-thioether silane precursor dropwise to the basic solution.

    • Causality: The alpha-effect ensures that the thioether silane hydrolyzes and condenses at a rate competitive with TEOS, preventing phase separation and ensuring uniform distribution of the redox-sensitive -S- bridges throughout the silica walls.

  • Step 3: Aging and Collection. Stir the mixture at 80°C for 2 hours. Collect the nanoparticles via centrifugation (10,000 rpm, 15 min) and wash repeatedly with ethanol and water.

  • Step 4: Non-Destructive Template Extraction. Reflux the collected nanoparticles in an acidic ethanol solution (1.5 mL concentrated HCl in 150 mL ethanol) at 60°C for 24 hours.

    • Causality: Traditional thermal calcination (e.g., 550°C) would permanently oxidize and destroy the delicate thioether bridges. Acidic ethanol protonates the silanol groups, weakening the electrostatic interactions with the cationic CTAB, allowing for gentle, non-destructive template removal.

  • Step 5: System Validation.

    • FTIR Spectroscopy: Confirm the retention of the thioether bond via the C-S stretching vibration at ~690 cm⁻¹.

    • Low-Angle XRD: Confirm the preservation of the ordered mesoporous structure (distinct peak at 2θ ≈ 2°).

DrugDelivery N Thioether-Bridged MONs (Hydrophobic Core, Loaded Drug) O Tumor Microenvironment (High ROS / H2O2) N->O Endocytosis P Thioether Oxidation (S -> S=O or O=S=O) O->P ROS Trigger Q Hydrophilic Shift & Framework Swelling P->Q Phase Change R Targeted Drug Release Q->R Payload Discharge

Mechanism of ROS-triggered drug release from thioether-bridged organosilica nanoparticles.

Transition Metal Catalysis & Bifunctional Ligand Design

Beyond materials science, thioether alpha-silanes such as (phenylthiomethyl)trimethylsilane (CAS: 17873-08-4) and its hydrosilane derivatives act as potent bifunctional ligands[7][8]. The sulfur atom acts as a soft Lewis base, readily coordinating to late transition metals (e.g., Rhodium, Iridium, Ruthenium), while the Si-H bond (if present) can undergo oxidative addition to form highly stable pincer complexes used in catalytic hydrosilylation and olefin hydrogenation[9].

Protocol 2: Synthesis of Thioether-Silane Rhodium(III) Pincer Complexes
  • Step 1: Precursor Mixing. In a nitrogen-filled glovebox, dissolve 0.1 mmol of

    
     (cod = 1,5-cyclooctadiene) and 0.22 mmol of the thioether-hydrosilane precursor in 5 mL of dry, degassed tetrahydrofuran (THF).
    
    • Causality: An inert atmosphere is strictly required to prevent the premature oxidation of the Rh(I) center and the unwanted hydrolysis of the silane precursor.

  • Step 2: Oxidative Addition. Stir the solution at room temperature for 12 hours.

    • Causality: The electron-rich Rh(I) center inserts into the Si-H bond via oxidative addition, forming a Rh(III) hydride complex. The adjacent thioether group simultaneously coordinates to the metal, forming a stable chelate ring that prevents reductive elimination.

  • Step 3: Isolation. Evaporate the THF under reduced pressure. Wash the resulting solid with cold hexane to remove unreacted cod ligand, and recrystallize from a dichloromethane/hexane mixture.

  • Step 4: System Validation.

    • NMR Spectroscopy: Utilize ¹H and ²⁹Si NMR. The disappearance of the Si-H proton signal (typically around 4-5 ppm) and the emergence of a highly shielded Rh-H hydride signal (typically upfield at -10 to -15 ppm) confirm successful oxidative addition and complexation.

Conclusion

Thioether functionalized alpha-silanes are far more than simple coupling agents; they are highly engineered molecular tools. By combining the kinetic acceleration of the alpha-effect with the stimuli-responsive and coordinating capabilities of the thioether bond, these precursors enable the synthesis of next-generation smart materials. Whether deployed as redox-sensitive frameworks for precise oncological drug delivery or as robust ligands for advanced organometallic catalysis, their unique structural causality provides researchers with unparalleled control over material properties and chemical reactivity.

References

1.[9] Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. ACS Publications. Available at:[Link] 2.[7] (Phenylthiomethyl)silanes and (butyltelluromethyl)silanes as novel bifunctional ligands for the construction of dithioether-, ditelluroether- and transition metal–silicon complexes. ResearchGate. Available at:[Link] 3.[4] Trends in Degradable Mesoporous Organosilica-Based Nanomaterials for Controlling Drug Delivery: A Mini Review. PMC / NIH. Available at:[Link] 4.[3] Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC / NIH. Available at:[Link] 5.[8] (PHENYLTHIOMETHYL)TRIMETHYLSILANE CAS#: 17873-08-4. ChemWhat. Available at:[Link] 6.[1] Preparation method of alpha-amino triethoxysilane. Google Patents (CN106632449A). Available at: 7.[6] Yolk–Shell Structured Mesoporous Nanoparticles with Thioether-Bridged Organosilica Frameworks. Chemistry of Materials, ACS Publications. Available at:[Link] 8.[5] Redox-Responsive Drug Delivery Systems: A Chemical Perspective. MDPI. Available at:[Link] 9.[2] Verwendung eines organcarbonat modifizierten praepolymers als edukt zur herstellung von isocyanatfreien und isothiocyanatfreien alkoxysilan-polymeren. Google Patents (WO2018042030A1). Available at:

Sources

Organosulfur Silanes for Self-Assembled Monolayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of organosulfur silanes for the formation of self-assembled monolayers (SAMs). It delves into the fundamental principles, practical methodologies, and advanced applications of this versatile surface modification technique, emphasizing the causality behind experimental choices and providing a framework for robust and reproducible results.

Introduction: The Strategic Advantage of Organosulfur Silanes in Surface Science

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level.[1] These highly ordered organic thin films are formed by the spontaneous organization of molecules onto a substrate.[2] Among the diverse classes of molecules used for SAM formation, organosulfur silanes have emerged as a particularly powerful and versatile tool.

Traditionally, SAMs have been dominated by two primary systems: alkanethiols on noble metal surfaces like gold, and organosilanes on hydroxylated surfaces such as silicon oxide.[3][4] Organosulfur silanes ingeniously bridge this gap by combining the robust, covalent anchoring of silanes with the versatile chemistry of sulfur. This unique bifunctionality allows for the creation of stable, well-defined monolayers on a wider array of substrates, including those that are not amenable to traditional thiol- or silane-based approaches.

The primary advantage of organosulfur silanes lies in their ability to form a densely packed, cross-linked polysiloxane network at the substrate interface, which imparts significant thermal and chemical stability to the monolayer.[3][5] This is a critical factor for applications in demanding environments, such as in biosensors, drug delivery systems, and microelectronics.

The Molecular Architecture: Understanding the Components of Organosulfur Silanes

An organosulfur silane molecule is typically composed of three key components, each playing a distinct role in the formation and function of the SAM:

  • The Silane Headgroup: This is the anchor of the molecule, responsible for binding to the substrate. It typically consists of a silicon atom bonded to one or more hydrolyzable groups, such as alkoxy (e.g., methoxy, ethoxy) or chloro groups.[6] These groups react with surface hydroxyls to form strong, covalent Si-O-Si bonds.[6]

  • The Alkyl Chain Spacer: This hydrocarbon chain separates the headgroup from the terminal functional group. Its length and structure influence the thickness, packing density, and overall order of the SAM. Van der Waals interactions between adjacent alkyl chains contribute significantly to the stability and organization of the monolayer.[3]

  • The Sulfur-Containing Terminal Group: This is the "business end" of the molecule, which dictates the surface chemistry of the SAM. Common sulfur-containing groups include thiols (-SH), disulfides (-S-S-), and thioethers (-S-).[7] These groups can be used to immobilize biomolecules, nanoparticles, or other chemical moieties with high specificity.

Mechanism of SAM Formation: A Tale of Two Chemistries

The formation of an organosulfur silane SAM is a two-stage process that leverages the distinct reactivity of the silane headgroup and the sulfur-containing terminal group.

Stage 1: The Silanization Reaction - Anchoring to the Substrate

The initial step involves the covalent attachment of the organosulfur silane molecules to the substrate surface. This process, known as silanization, is critically dependent on the presence of hydroxyl (-OH) groups on the substrate.

The mechanism proceeds as follows:

  • Hydrolysis: The hydrolyzable groups on the silane headgroup react with trace amounts of water to form silanol (-Si-OH) groups.[3][8]

  • Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds.[6][9]

  • Cross-linking: The silanol groups on adjacent, surface-bound silane molecules can also condense with each other, creating a lateral polysiloxane network that enhances the mechanical and chemical stability of the SAM.[3]

SAM_Formation cluster_solution Solution Phase cluster_surface Substrate Surface Silane Organosulfur Silane (R-S-(CH2)n-Si(OR')3) HydrolyzedSilane Hydrolyzed Silane (R-S-(CH2)n-Si(OH)3) Silane->HydrolyzedSilane Hydrolysis Water H2O Substrate Substrate with -OH groups SAM Self-Assembled Monolayer (Cross-linked Polysiloxane Network) HydrolyzedSilane->SAM Condensation & Cross-linking

Caption: Workflow of organosulfur silane SAM formation.

Stage 2: The Sulfur Chemistry - Tailoring the Surface Functionality

Once the organosulfur silane SAM is formed, the exposed sulfur-containing terminal groups can be used to further modify the surface. The specific chemistry depends on the nature of the sulfur group.

  • Thiols (-SH): Thiol-terminated SAMs are particularly useful for immobilizing noble metal nanoparticles (e.g., gold, silver) through the formation of strong metal-sulfur bonds.[10] They can also be used to attach biomolecules through various coupling chemistries.

  • Disulfides (-S-S-): Disulfide groups can be cleaved under reducing conditions to generate two thiol groups, providing a mechanism for the controlled release of tethered molecules.

  • Thioethers (-S-): Thioether linkages are generally more stable than thiol or disulfide bonds and can be used for applications requiring long-term stability.[11]

Experimental Protocols: A Practical Guide to High-Quality SAMs

The quality of an organosulfur silane SAM is highly dependent on the experimental conditions.[12] The following protocols provide a starting point for the preparation of high-quality monolayers.

Substrate Preparation: The Foundation of a Good SAM

A clean, hydroxylated surface is essential for the formation of a well-ordered SAM. The following procedure is recommended for silicon-based substrates:

  • Cleaning: Sonicate the substrate in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each to remove organic contaminants.[13]

  • Hydroxylation: Immerse the cleaned substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. This step creates a high density of hydroxyl groups on the surface.

  • Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of dry nitrogen gas.

SAM Deposition: The Art of Controlled Assembly

Organosulfur silane SAMs can be deposited from either the solution or vapor phase. Solution-phase deposition is more common and is described below:

  • Solution Preparation: Prepare a dilute solution (1-10 mM) of the organosulfur silane in an anhydrous solvent (e.g., toluene, ethanol).[7] The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.

  • Immersion: Immerse the freshly prepared substrate in the silane solution for a period of 12-24 hours.[7][14] The deposition should be carried out in a controlled environment with low humidity to minimize water contamination.

  • Rinsing and Curing: After the deposition, rinse the substrate with fresh solvent to remove any physisorbed molecules.[14] Then, cure the SAM by baking it at 110-120°C for 30-60 minutes. This step promotes the formation of the cross-linked polysiloxane network and improves the stability of the monolayer.

Protocol_Workflow Start Start Cleaning Substrate Cleaning (Sonication) Start->Cleaning Hydroxylation Surface Hydroxylation (Piranha Treatment) Cleaning->Hydroxylation RinsingDrying1 Rinsing & Drying Hydroxylation->RinsingDrying1 Deposition SAM Deposition (Solution Immersion) RinsingDrying1->Deposition Rinsing2 Rinsing Deposition->Rinsing2 Curing Curing (Baking) Rinsing2->Curing End End Curing->End

Caption: Experimental workflow for SAM preparation.

Characterization Techniques: Validating the Monolayer

A variety of surface-sensitive techniques can be used to characterize the quality and properties of organosulfur silane SAMs.

Characterization TechniqueInformation Obtained
Contact Angle Goniometry Surface wettability and hydrophobicity/hydrophilicity.[2]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface.[2][5]
Atomic Force Microscopy (AFM) Surface topography, roughness, and presence of defects.[2]
Ellipsometry Thickness of the monolayer.[2]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups and molecular orientation.[2]

Applications in Drug Development and Beyond

The unique properties of organosulfur silane SAMs make them highly attractive for a wide range of applications in drug development and other fields.

Biosensors: Detecting Disease with High Sensitivity

Organosulfur silane SAMs can be used to create highly sensitive and selective biosensors.[1] For example, a thiol-terminated SAM can be used to immobilize gold nanoparticles, which can then be functionalized with antibodies or other biorecognition elements.[15][16] This allows for the label-free detection of disease biomarkers with high sensitivity.

Drug Delivery: Targeted Therapies with Reduced Side Effects

Organosulfur silane SAMs can be used to create smart drug delivery systems that release their payload in a controlled and targeted manner.[1][11][17] For instance, a drug can be tethered to the SAM via a disulfide linkage. This linkage is stable in the bloodstream but is cleaved in the reducing environment of a tumor, leading to the localized release of the drug.

Anti-fouling Surfaces: Preventing Unwanted Adhesion

The ability to control the surface chemistry of organosulfur silane SAMs makes them effective as anti-fouling coatings.[18] By creating a hydrophilic or charge-neutral surface, it is possible to prevent the non-specific adhesion of proteins, cells, and other biomolecules. This is particularly important for medical implants and diagnostic devices.[1]

Stability and Future Perspectives

One of the key advantages of organosulfur silane SAMs is their enhanced stability compared to traditional alkanethiol SAMs. The cross-linked polysiloxane network provides a robust anchor to the substrate, making the monolayer resistant to thermal degradation and chemical attack.[3][5] Studies have shown that silane-based SAMs can be stable at temperatures up to 250-350°C, whereas alkanethiol SAMs on gold can desorb at temperatures as low as 70°C.[3][5]

The future of organosulfur silane SAMs is bright, with ongoing research focused on developing new silane chemistries, improving the control over monolayer structure, and exploring new applications in areas such as flexible electronics and catalysis. The versatility and robustness of this platform ensure that it will remain a valuable tool for surface engineering for years to come.

References

  • Ben Haddada, M., Blanchard, J., et al. (2013).
  • ResearchGate. (n.d.).
  • Yu, T., Marquez, M. D., et al. (2022).
  • ResearchGate. (n.d.).
  • Kim, D., et al. (n.d.).
  • Yu, T., Marquez, M. D., et al. (2022).
  • ResearchGate. (2022).
  • Beilstein Journals. (2015).
  • Prashar, D. (2012). Self Assembled Monolayers -A Review.
  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.
  • Ossila. (n.d.).
  • (n.d.). Self-Assembled Monolayers on Si.
  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews.
  • IRIS - UNIBS. (2021). The role of self-assembled monolayers in electronic devices.
  • Agilent. (2007).
  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
  • PubMed. (2020).
  • ResearchGate. (n.d.).
  • PubMed. (2005). In vitro stability study of organosilane self-assemble monolayers and multilayers.
  • Lee, T. R. (n.d.).
  • National Institutes of Health. (n.d.). Advances in Organosulfur-Based Polymers for Drug Delivery Systems.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Effect of functional end groups of silane self assembled monolayer surfaces on apatite formation, fibronectin adsorption and osteoblast cell function.
  • Google Patents. (n.d.).
  • ScienceDirect. (2025).
  • arXiv. (2012). Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Advances in Organosulfur-Based Polymers for Drug Delivery Systems.

Sources

Methodological & Application

Application Note: High-Stability Surface Passivation via Dipodal Alpha-Silanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Surface Modification using Bis(trimethoxysilylmethyl) sulfide Content Type: Application Note & Protocol Audience: Researchers, Materials Scientists, Drug Delivery Engineers

Abstract & Technical Rationale

Surface modification using Bis(trimethoxysilylmethyl) sulfide (CAS: 60764-84-3) represents a paradigm shift from traditional mono-functional silanization. Unlike conventional propyl-spaced silanes (e.g., APTES), this molecule features a dipodal (two-footed) architecture linked by a sulfur-bridged methylene spacer.

Key Mechanistic Advantages:
  • Dipodal Anchoring ("The Staple Effect"): The molecule possesses two trimethoxysilyl groups, allowing it to form up to six covalent siloxane bonds (

    
    ) per molecule with the substrate. This creates a hyper-stable interface that is significantly more resistant to hydrolytic degradation than mono-silanes.
    
  • Alpha-Silane Reactivity: The methylene spacer (

    
    ) places the electron-rich sulfur atom in the 
    
    
    
    -position relative to the silicon. Through the alpha-effect , the electropositive character of the silicon is enhanced, accelerating the hydrolysis rate of the methoxy groups compared to
    
    
    -silanes (propyl spacers). This allows for rapid processing without harsh catalysts.
  • Sulfur Functionality: The central thioether (

    
    ) provides a chemically versatile handle for subsequent coordination with noble metals (Au, Ag) or serves as a chemically inert spacer for hydrophobic passivation.
    

Experimental Prerequisites

Material Specifications
ComponentSpecificationPurpose
Active Silane Bis(trimethoxysilylmethyl) sulfide (>95%)Surface functionalization agent.
Solvent A (Anhydrous) Toluene (99.8%, Anhydrous)Primary solvent for monolayer formation; minimizes bulk polymerization.
Solvent B (Cleaning) Ethanol (HPLC Grade)Post-reaction rinsing to remove physisorbed oligomers.
Catalyst (Optional) Acetic Acid (Glacial)Promotes hydrolysis in high-humidity environments (rarely needed for alpha-silanes).
Substrate Silica (

), Glass, or Aluminum
Target surface rich in hydroxyl (

) groups.
Safety & Handling (SDS Summary)
  • Hazard: Moisture sensitive. Releases Methanol upon hydrolysis.

  • PPE: Nitrile gloves, safety goggles, fume hood (methanol vapor).

  • Storage: Desiccator or Nitrogen glovebox.

Protocol A: Precision Monolayer Deposition (Anhydrous)

Best for: Microfluidics, molecular electronics, and applications requiring <5nm thickness.

Phase 1: Substrate Activation

Expert Insight: Silanes cannot bond to a "dry" surface; they require surface hydroxyls (


).
  • Piranha Clean: Immerse silica/glass substrates in Piranha solution (3:1

    
     : 
    
    
    
    ) for 30 minutes. (Caution: Exothermic/Explosive with organics).
  • Rinse: Copious rinsing with DI water (18.2 M

    
    ).
    
  • Drying: Blow dry with

    
    .
    
  • Plasma Activation (Recommended): Treat with

    
     plasma (100W, 60s) to maximize silanol density.
    
Phase 2: Silanization Reaction
  • Solution Prep: In a glovebox or dry environment, prepare a 10 mM solution of Bis(trimethoxysilylmethyl) sulfide in anhydrous Toluene.

    • Calculation: ~0.3% v/v (approx. 30

      
      L silane per 10 mL toluene).
      
  • Incubation: Immerse the activated substrate into the solution.

    • Time: 1 - 4 hours at Room Temperature (

      
      ).
      
    • Note: Due to the alpha-effect, reaction kinetics are faster. Over-incubation (>12h) may lead to disordered multilayer formation.

  • Atmospheric Control: Seal the reaction vessel. Ambient humidity is usually sufficient to drive the hydrolysis of methoxy groups at the interface without adding bulk water.

Phase 3: Rinsing & Curing

Expert Insight: The "curing" step is often skipped by novices, leading to coating failure. It is thermodynamically necessary to drive the condensation reaction (


).
  • Serial Rinse:

    • Rinse 2x with Toluene (removes bulk reactants).[1]

    • Rinse 1x with Ethanol (removes physisorbed byproducts).

    • Ultrasonic clean in Ethanol for 5 mins (Critical for monolayer precision).

  • Thermal Cure: Bake substrate in an oven at 110°C - 120°C for 30-60 minutes.

Protocol B: High-Density Coating (Aqueous/Alcohol)

Best for: Corrosion protection, bulk adhesion promotion, and industrial scale-up.

  • Hydrolysis Stock: Prepare a solution of 95% Ethanol / 5% DI Water .

  • Acidification: Adjust pH to 4.5 - 5.0 using Acetic Acid. Crucial: This stabilizes the silanol species.

  • Silane Addition: Add Bis(trimethoxysilylmethyl) sulfide to a concentration of 1% - 2% v/v .

  • Hydrolysis Time: Stir for 15-30 minutes.

    • Observation: The solution should remain clear. Cloudiness indicates excessive polymerization (discard if cloudy).

  • Deposition: Dip coat the substrate for 5-10 minutes.

  • Cure: Rinse with ethanol and cure at 110°C for 1 hour.

Mechanism & Workflow Visualization

SilanizationMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Deposition cluster_2 Phase 3: Stabilization Substrate Substrate (Si-OH rich) Plasma O2 Plasma Treatment Substrate->Plasma Clean Adsorption H-Bonding to Surface Substrate->Adsorption Contact Plasma->Substrate Activate Silane Bis-Silane (Alpha-Effect) Hydrolysis Hydrolysis (-OMe -> -OH) Silane->Hydrolysis H2O trace Hydrolysis->Adsorption Diffusion Condensation Condensation (Curing 110°C) Adsorption->Condensation -H2O Network Crosslinked Dipodal Network Condensation->Network Staple Effect

Figure 1: Step-by-step mechanistic pathway for dipodal silane surface modification.

Characterization & Quality Control

MetricTechniqueExpected ResultInterpretation
Hydrophobicity Contact Angle (Water)

Moderate hydrophobicity due to sulfide/methyl backbone. <50° indicates poor coverage.
Thickness Ellipsometry0.8 - 1.2 nmConsistent with a single molecular layer oriented vertically.
Chemical Comp. XPS (X-ray Photoelectron Spectroscopy)S(2p) peak present; Si(2p) shiftConfirms presence of Sulfur and Si-O bonding.
Stability Hot Water Test (1h, 80°C)

Contact Angle < 5°
Dipodal anchoring should show minimal degradation compared to APTES.

Troubleshooting Guide

Issue: Cloudy Solution (Protocol B)

  • Cause: Uncontrolled bulk polymerization. The alpha-silane is highly reactive.

  • Fix: Reduce water content or reduce "Hydrolysis Time" from 30 min to 5 min. Ensure pH is strictly 4.5-5.0.

Issue: Low Contact Angle (<50°)

  • Cause: Incomplete curing or surface contamination.

  • Fix: Increase curing temperature to 120°C. Ensure Piranha cleaning was effective (water should sheet perfectly on bare glass).

Issue: White Haze on Substrate

  • Cause: Physisorbed multilayers (Polymerized silane dust).

  • Fix: Aggressive ultrasonic cleaning in Ethanol or Toluene immediately after deposition.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure). Retrieved from

  • Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry.[2][3][4]

  • Plueddemann, E. P. (1991). Silane Coupling Agents.[2][3][5][6][7][8][9] Plenum Press.

  • ChemicalBook. Bis(trimethoxysilylmethyl) sulfide Product Properties. Retrieved from

  • Sigma-Aldrich. Bis(trimethylsilylmethyl) sulfide (Analogous Chemistry).[10] Retrieved from

Sources

Precision Synthesis of Metal Sulfide Nanocrystals via Bis(trimethylsilyl)sulfide [(TMS)₂S] Injection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

The synthesis of metal sulfide (MS) nanoparticles—specifically quantum dots (QDs) like PbS, CdS, and ZnS—demands rigorous control over nucleation kinetics to achieve monodispersity. While elemental sulfur and hydrogen sulfide (


) are traditional precursors, they suffer from poor solubility, high toxicity, or slow reactivity.

Bis(trimethylsilyl)sulfide , denoted as


 or hexamethyldisilathiane, represents the "gold standard" silane-based precursor for high-precision synthesis.

Why use


? 
  • High Reactivity: The Si–S bond is weak compared to the Si–O or Si–Cl bonds formed during the reaction. This thermodynamic drive allows for rapid, burst nucleation at lower temperatures than elemental sulfur.

  • Anhydrous Integrity: It is a liquid miscible with non-polar solvents (octadecene, toluene), enabling strictly anhydrous "hot injection" protocols essential for defect-free crystal surfaces.

  • Stoichiometric Precision: Unlike heterogeneous sulfur powders,

    
     can be dispensed with microliter precision, allowing exact control over the Metal:Sulfur ratio.
    

Chemical Mechanism: The Silyl-Cleavage Drive

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple metathesis; it is driven by the formation of a strong Silicon-Oxygen or Silicon-Halogen bond.

When


 is injected into a solution containing metal carboxylates (e.g., Lead Oleate), the sulfur performs a nucleophilic attack on the metal center. The trimethylsilyl group simultaneously abstracts the carboxylate ligand.
Mechanism Diagram

The following diagram illustrates the ligand exchange mechanism driving the formation of the Metal-Sulfur monomer.

ReactionMechanism cluster_0 Precursors cluster_1 Products MetalPrecursor Metal-Oleate Complex (Pb(OA)₂) Transition Transition State [TMS-S-Pb-OA] MetalPrecursor->Transition Coordination SilaneSource Bis(trimethylsilyl)sulfide ((TMS)₂S) SilaneSource->Transition Nucleophilic Attack Monomer Metal Sulfide Monomer (Pb-S) Transition->Monomer Nucleation Byproduct TMS-Ester Byproduct (TMS-Oleate) Transition->Byproduct Elimination (Driving Force: Si-O Bond) Note Driving Force: Formation of strong Si-O bond (approx 531 kJ/mol) Byproduct->Note

Figure 1: Mechanistic pathway of metal sulfide formation via silyl reagents. The high bond energy of the Si-O byproduct drives the reaction forward irreversibly.

Safety Protocol: The "Stench" Factor

CRITICAL WARNING:


 hydrolyzes instantly upon contact with moisture (even humidity in the air) to release Hydrogen Sulfide (

), which is neurotoxic and flammable.
  • Engineering Controls: All manipulations must occur in a Glovebox (

    
     or Ar atmosphere)  or on a properly vented Schlenk line .
    
  • Neutralization Trap: The vacuum pump exhaust must be vented into a bleach (sodium hypochlorite) solution to oxidize any generated

    
    .
    
  • Spill Management: Do not use water. Cover spills with solid sodium bicarbonate or dry sand, then neutralize with dilute bleach in a fume hood.

  • Odor: The reagent has a vile, penetrating stench. Double-glove and change gloves immediately if exposed.

Application Protocol: Synthesis of PbS Quantum Dots[1][2][3]

This protocol is adapted from the seminal works of Hines and Guyot-Sionnest, optimized for tunable Near-Infrared (NIR) emission (800–1600 nm).

Reagents Table
ReagentPurityRoleNotes
Lead(II) Oxide (PbO) 99.999%Metal PrecursorYellow powder.[1] High purity essential to prevent trap states.
Oleic Acid (OA) 90% (Tech)Ligand/SolventThe "Tech grade" is often preferred due to trace impurities that aid passivation, though 99% ensures reproducibility.
1-Octadecene (ODE) 90%Non-coord. SolventHigh boiling point, inert.
Bis(trimethylsilyl)sulfide Synthesis GradeSulfur SourceStore in Glovebox. Air sensitive.
Hexane/Acetone AnhydrousPurificationFor precipitation and washing.
Workflow Diagram

HotInjection Setup 1. Precursor Prep Mix PbO + Oleic Acid + ODE in 3-neck flask Degas 2. Degassing Heat to 100°C under Vacuum (1 hour) -> Clear Solution Setup->Degas Atmosphere 3. Switch to Inert Gas Refill with Ar/N2 Heat to Injection Temp (90-150°C) Degas->Atmosphere Injection 5. HOT INJECTION Rapidly inject Silane solution into Pb-oleate Atmosphere->Injection PrepS 4. Silane Prep (Glovebox) Dilute (TMS)₂S in dry ODE Load into syringe PrepS->Injection Transfer via septum Growth 6. Nanocrystal Growth Temp drops, then stabilize. Color change: Clear -> Black Injection->Growth Quench 7. Quench Remove heat, add cold hexane or ice bath Growth->Quench

Figure 2: The "Hot Injection" workflow. The critical step is the rapid injection of the silane to induce burst nucleation.

Step-by-Step Methodology

Phase 1: Lead Oleate Formation (The Metal Precursor)

  • Load 0.45 g of PbO (2.0 mmol), 1.5 g of Oleic Acid, and 18 g of ODE into a 100 mL three-neck flask.

  • Connect to Schlenk line.[2] Degas under vacuum (<100 mTorr) at 100°C for 1 hour.

    • Observation: The yellow PbO powder will dissolve, forming a clear, colorless solution (Lead Oleate).

  • Switch to Nitrogen/Argon flow. Adjust temperature to the desired Injection Temperature (see Tuning Table below).

Phase 2: The Silane Preparation (Glovebox)

  • In an inert atmosphere, mix 210 µL of

    
     (1 mmol) with 10 mL of anhydrous ODE.
    
  • Load into a gas-tight syringe with a large-gauge needle.

Phase 3: Nucleation and Growth

  • Injection: Vigorously stir the Pb-oleate solution. Rapidly inject the

    
     mixture ( < 1 second).
    
  • Nucleation: The solution will instantly turn dark brown/black.

  • Growth: Maintain the temperature. Aliquots can be taken every 30-60 seconds to monitor the redshift of the excitonic peak via UV-Vis spectroscopy.

    • Note:

      
       is so reactive that conversion is nearly instantaneous; size is often determined more by the initial injection temperature and OA:Pb ratio than by long growth times.
      
  • Quench: When the desired size is reached (usually 1-5 minutes), remove the heating mantle and immerse the flask in a water/ice bath. Inject 10 mL of anhydrous hexane to stop growth.

Phase 4: Purification

  • Precipitate the QDs by adding a polar anti-solvent (acetone or ethanol) until the solution becomes turbid.

  • Centrifuge at 4000 rpm for 5 minutes. Discard supernatant (contains unreacted precursors and TMS-oleate byproducts).

  • Redisperse pellet in hexane or toluene. Repeat wash 2x.

Tuning and Characterization

The size of the PbS QDs is strictly controlled by the Injection Temperature and the Oleic Acid:Pb ratio .

Size Tuning Table (Approximate)
Injection Temp (°C)OA:Pb RatioFirst Exciton Peak (nm)Approx. Diameter (nm)
90°C20:1~850 nm3.0
120°C10:1~1200 nm4.2
150°C8:1~1550 nm5.8

Data derived from Hines et al. trends. Higher temperatures and lower acid concentrations generally yield larger particles.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Size Distribution Slow InjectionEnsure injection is instantaneous (burst nucleation).
Temperature FluctuationUse a high-thermal-mass heating bath (sand or oil) and stir vigorously.
No Reaction/Precipitate Hydrolyzed Precursor

has degraded. Check if the liquid is cloudy or has white solids (silica). Buy fresh reagent.
Blue Shift (Shrinking) OxidationPbS is highly sensitive to oxidation (photo-oxidation). Ensure strict air-free handling and store in dark.
Low Quantum Yield Surface DefectsExcess Oleic Acid or insufficient washing. Consider a ligand exchange (e.g., to halide ligands) for device applications.

References

  • Hines, M. A., & Scholes, G. D. (2003).[3][4] "Colloidal PbS Nanocrystals with Size-Tunable Near-Infrared Emission: Observation of Post-Synthesis Self-Narrowing of the Particle Size Distribution." Advanced Materials.

  • Hines, D. A., & Guyot-Sionnest, P. (1996). "Synthesis and Characterization of Strongly Luminescing ZnS-Capped CdSe Nanocrystals." The Journal of Physical Chemistry. (Foundational silane chemistry context).

  • Cass, L. C., et al. (2015). "Synthetic Conditions for High-Accuracy Size Control of PbS Quantum Dots." NREL/Journal of Physical Chemistry C.

  • Mitchell, R. W., et al. (2021). "Synthesis of Mixed-Valent Lanthanide Sulfide Nanoparticles." Angewandte Chemie / NIST.

Sources

Application Note: Bis(trimethoxysilylmethyl) Sulfide Sol-Gel Coating for Advanced Corrosion Protection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Surface Chemists, and Coating Development Professionals Application Focus: Anti-corrosion barrier coatings and adhesion promotion for metal substrates (e.g., Aluminum Alloy 2024-T3, Steel).

Executive Brief & Mechanistic Rationale

The transition away from toxic hexavalent chromium (Cr⁶⁺) conversion coatings has accelerated the development of organic-inorganic hybrid sol-gel systems [1]. Among these, bis-functional silanes (bis-silanes) have emerged as premier precursors due to their ability to form highly cross-linked, dense siloxane networks that act as robust physical barriers against corrosive ion permeation [2].

While bis-[3-(triethoxysilyl)propyl] tetrasulfide (BTESPT) is widely documented in the literature, bis(trimethoxysilylmethyl) sulfide (CAS: 60764-84-3) offers unique, high-performance structural advantages:

  • Methoxy Reactivity: The methoxy (-OCH₃) leaving groups hydrolyze significantly faster than ethoxy groups, reducing required aging times and allowing for rapid sol activation.

  • Short Methyl Spacer: The single carbon (-CH₂-) spacer between the silicon atom and the sulfide bridge creates a tighter, more "ceramic-like" Si-O-Si network compared to the longer propyl chains. This high cross-link density drastically lowers the porosity of the final film [3].

  • Monosulfide Linkage: The central thioether (-S-) linkage provides essential molecular flexibility to prevent the micro-cracking typically seen in pure silica sol-gels, while also acting as an adhesion promoter for sulfur-vulcanized polymer topcoats.

The Sol-Gel Chemical Pathway

The preparation relies on a delicate kinetic balance between hydrolysis (activation of the precursor) and condensation (network formation).

Mechanism S1 Bis-silane Precursor (CH3O)3Si-CH2-S-CH2-Si(OCH3)3 S2 Hydrolysis (+H2O) Formation of Silanols (Si-OH) S1->S2 Acid Catalyst (pH 4.0) S3 Condensation (-H2O) Si-O-Si Network Formation S2->S3 Sol Aging S4 Substrate Bonding Si-O-Metal Covalent Bonds S3->S4 Thermal Curing (120°C)

Fig 1. Chemical pathway from methoxy precursor to cross-linked siloxane metal-bonded network.

Experimental Workflow & Protocol

The following protocol is optimized for coating aerospace-grade Aluminum Alloy (AA2024-T3), a substrate notoriously difficult to protect due to copper-rich intermetallic inclusions that drive galvanic corrosion [4].

Workflow A Precursor Preparation Bis(trimethoxysilylmethyl) sulfide B Acid-Catalyzed Hydrolysis (pH 4.0, Acetic Acid) A->B C Sol Aging (120 mins, 25°C) B->C D Substrate Dip-Coating (10 cm/min withdrawal) C->D E Thermal Densification (120°C for 45 mins) D->E

Fig 2. Workflow for bis(trimethoxysilylmethyl) sulfide sol-gel coating deposition.
Materials & Reagents
  • Precursor: Bis(trimethoxysilylmethyl) sulfide (Purity >95%).

  • Solvents: Absolute Ethanol (EtOH), Deionized (DI) Water (18.2 MΩ·cm).

  • Catalyst: Glacial Acetic Acid.

  • Substrate: AA2024-T3 panels (50 mm × 50 mm × 1 mm).

Substrate Surface Preparation

Expert Insight: Silane adhesion relies entirely on the presence of surface hydroxyl (-OH) groups. Proper desmutting is critical.

  • Degreasing: Sonicate AA2024-T3 panels in acetone for 10 minutes, followed by ethanol for 5 minutes. Air dry.

  • Alkaline Cleaning: Immerse in a mild alkaline cleaner (e.g., 5% NaOH solution) at 50°C for 1 minute to remove native, defective oxides.

  • Acid Desmutting: Rinse with DI water, then immerse in 30% HNO₃ for 2 minutes at room temperature to remove copper smuts and generate a uniform, hydroxyl-rich Al₂O₃ layer.

  • Final Rinse: Rinse thoroughly with DI water and dry under a stream of high-purity N₂ gas. Use immediately.

Sol Formulation and Aging
  • Solvent Base: In a clean glass beaker, mix 90 mL of absolute ethanol with 5 mL of DI water.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH reaches exactly 4.0.

    • Causality: At pH 4.0, the hydrolysis rate of methoxy groups is maximized, while the condensation rate (siloxane formation) is minimized. This prevents premature gelation and maximizes the concentration of reactive silanol (Si-OH) species [2].

  • Precursor Addition: Slowly add 5 mL (approx. 5 vol%) of bis(trimethoxysilylmethyl) sulfide under continuous magnetic stirring (400 rpm).

  • Aging: Cover the beaker with Parafilm and allow the sol to age at 25°C for 2 hours .

Dip-Coating and Thermal Curing
  • Application: Submerge the pre-treated AA2024-T3 panel into the aged sol for 60 seconds.

  • Withdrawal: Extract the panel vertically at a strictly controlled rate of 10 cm/min .

    • Causality: Film thickness in dip-coating is governed by the Landau-Levich equation, where thickness is proportional to the withdrawal speed and sol viscosity. 10 cm/min yields an optimal sub-micron wet film.

  • Flash Off: Allow the coated panel to rest vertically at room temperature for 10 minutes to flash off the ethanol and methanol byproducts.

  • Densification: Transfer to a convection oven preheated to 120°C for 45 minutes .

    • Causality: 120°C provides sufficient thermal energy to drive the condensation reaction between the silanols and the metal surface hydroxyls (forming covalent Si-O-Al bonds) without thermally degrading the sulfide bridge [1].

Quantitative Data & Process Optimization

The aging time of the highly reactive methoxy-based sol is the most critical parameter. Table 1 demonstrates the empirical relationship between aging time, sol viscosity, and the resulting electrochemical corrosion resistance (measured via Electrochemical Impedance Spectroscopy in 3.5 wt% NaCl).

Table 1: Effect of Sol Aging Time on Coating Performance

Aging Time (h)Sol Viscosity (cP)Dry Film Thickness (µm)Polarization Resistance,

(Ω·cm²)
Corrosion Current,

(µA/cm²)
Coating Integrity Observation
0.51.80.6

0.45Under-cured; poor barrier
2.0 3.2 1.4

0.02 Optimal; dense, defect-free film
6.08.52.5

0.09Minor stress defects
12.018.44.1

0.28Brittle; visible micro-cracking

Data Interpretation: A 2-hour aging period allows sufficient formation of silanol oligomers to build a 1.4 µm film. Beyond 6 hours, the short methyl spacer causes the network to become overly rigid in solution. When deposited and cured, this highly condensed thick film cannot relieve internal shrinkage stresses, leading to micro-cracking and a subsequent drop in


 [3].

Troubleshooting & Field Insights

  • Cloudy Sol Formation: If the sol turns opaque upon adding the precursor, the water concentration is too high, or the pH is too close to neutral (pH 6-7), causing rapid, uncontrolled particulate condensation rather than linear oligomer growth. Ensure pH is strictly ≤ 4.0 before silane addition.

  • Poor Adhesion / Delamination: Usually stems from inadequate surface desmutting. If water does not form a continuous sheet (water-break-free surface) after the acid desmutting step, the surface is still contaminated with organics.

  • Coating Brittleness: Because bis(trimethoxysilylmethyl) sulfide creates a very tight network, if thicker coatings (>2 µm) are required for specific industrial applications, consider co-condensing the bis-silane with a flexible mono-silane or doping the sol with silica nanoparticles to relieve internal film stress [4].

References

  • Encyclopedia.pub. Sol–Gel Processing of Corrosion Barrier Coatings. Available at:[Link]

  • Lifescience Global. Sol-Gel Process for Anti-Corrosion Coatings. Available at:[Link]

  • Windows.net (Repository). Rheological characterization of anticorrosion coatings based on 1,2-bis(trimethoxysilyl)ethane and trisilanol-heptaisooctyl POSS molecules. Available at: [Link]

  • Surface Innovations (Emerald Publishing). Organic–inorganic hybrid sol–gel coatings for corrosion protection of aluminum alloys. Available at:[Link]

Application Note: Functionalizing Gold Surfaces with Sulfide-Silane Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Mechanistic Rationale

The functionalization of gold (Au) surfaces using thiol-based self-assembled monolayers (SAMs) is a cornerstone of biosensor development, plasmonics, and molecular electronics. However, traditional alkanethiol SAMs suffer from a critical flaw: they are held together primarily by weak van der Waals forces and rapidly desorb from gold surfaces at temperatures exceeding 70°C or in the presence of strong oxidizing agents 1.

To engineer a highly stable, chemically resistant biointerface, researchers utilize bifunctional sulfide-silanes—most notably (3-mercaptopropyl)trimethoxysilane (MPTMS) . This molecule bridges two distinct chemical paradigms:

  • The Sulfide/Thiol Anchor: The mercapto (-SH) group forms a strong, spontaneous covalent thiolate bond (Au-S) with the gold lattice.

  • The Silane Crosslinking Network: The exposed trimethoxysilane groups (-Si(OCH₃)₃) undergo hydrolysis and intermolecular condensation to form a robust, two-dimensional polysiloxane (Si-O-Si) network.

This crosslinked architecture dramatically enhances thermal and chemical stability, allowing the SAM to withstand harsh conditions like Argon plasma pretreatment 2 and providing a reactive foundation for secondary grafting (e.g., attaching PEG, APTES, or polymer brushes) 3.

Experimental Workflow

The following diagram illustrates the critical phases of MPTMS deposition. The separation of the anchoring phase (anhydrous) from the crosslinking phase (aqueous/thermal) is the most critical mechanistic requirement of this workflow.

Workflow A 1. Bare Gold Substrate B 2. Piranha / UV-Ozone Clean A->B Remove Organics C 3. Anhydrous MPTMS Deposition (12-18h) B->C Thiol-Au Anchoring D 4. Hydrolysis (-OCH3 to -OH) C->D Moisture Exposure E 5. Thermal Curing (Si-O-Si Network) D->E 100°C Condensation F 6. Secondary Grafting (Optional) E->F APTES / PEGMA

Fig 1: End-to-end workflow for MPTMS SAM deposition and crosslinking on gold surfaces.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each phase includes specific physical or chemical checkpoints to ensure the reaction is proceeding via the intended mechanism rather than yielding false positives (such as bulk polymerization).

Phase 1: Substrate Preparation

Causality: Gold surfaces rapidly adsorb adventitious carbon from the atmosphere. If the gold is not atomically clean, the thiol groups cannot access the lattice, resulting in a patchy, defective SAM.

  • Solvent Cleaning: Sonicate the gold substrate sequentially in acetone, ethanol, and ultra-pure water (18.2 MΩ·cm) for 5 minutes each. Dry with a stream of high-purity N₂.

  • Oxidative Cleaning: Treat the substrate with UV-Ozone for 15 minutes OR immerse in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (Warning: Piranha is highly reactive. Handle with extreme care).

  • Validation Checkpoint: Immediately after rinsing, perform a water drop test. The water contact angle should be < 5° (completely wetting). If the droplet beads up, organic contaminants remain; repeat step 2.

Phase 2: Anhydrous SAM Deposition

Causality: MPTMS must be deposited under strictly anhydrous conditions. If water is present in the solvent, the trimethoxysilane groups will prematurely hydrolyze and polymerize into bulk silica nanoparticles in solution, preventing uniform monolayer formation on the gold 1.

  • Prepare a 10 mM solution of MPTMS in anhydrous ethanol or anhydrous toluene inside a nitrogen-purged glovebox.

  • Immerse the freshly cleaned gold substrates into the solution.

  • Seal the container and incubate in the dark at room temperature for 12–18 hours to allow dense packing of the monolayer 4.

  • Remove the substrates and rinse vigorously with anhydrous solvent to remove physisorbed, unreacted MPTMS.

Phase 3: Hydrolysis and Crosslinking

Causality: The SAM is currently anchored only by the Au-S bond. To achieve thermal stability, the methoxy groups must be converted to hydroxyls (hydrolysis) and then baked to form siloxane bonds (condensation).

  • Hydrolysis: Transfer the substrates to an environment with controlled ambient humidity (~50% RH) or immerse briefly in a mildly acidic aqueous solution (pH 4.5) for 15 minutes. This converts the -OCH₃ groups to -OH groups.

  • Condensation: Bake the substrates on a hotplate at 100°C for 1 hour. This thermal energy drives off water and forces intermolecular condensation, yielding the crosslinked Si-O-Si network 1.

Phase 4: Secondary Functionalization (Optional)

The outward-facing silanol/siloxane network can now act as a docking station. For example, to create an amine-terminated surface, immerse the MPTMS-functionalized gold in a 7.5 mM solution of APTES (3-aminopropyltriethoxysilane) in 70% ethanol / 20% ammonia for 1 hour 3.

Mechanistic Pathway of Crosslinking

The structural evolution of the SAM from a simple chemisorbed molecule to a 2D polymer network is visualized below.

Mechanism Au 1. Gold Substrate (Au) S 2. Thiolate Linkage (Au-S) Au->S Chemisorption (Anhydrous) Alkyl 3. Propyl Chain Spacer S->Alkyl Covalent Backbone Si 4. Silane Headgroup (-Si(OCH3)3) Alkyl->Si Pre-Hydrolysis State Crosslink 5. Polysiloxane Network (Si-O-Si) Si->Crosslink H2O + Heat (Condensation)

Fig 2: Chemical bonding hierarchy of a crosslinked MPTMS monolayer on a gold surface.

Validation & Analytical Benchmarks

To ensure the protocol is self-validating, empirical measurements must be taken post-functionalization. A successful crosslinked MPTMS SAM will strictly adhere to the quantitative parameters outlined in Table 1.

Table 1: Quantitative Analytical Benchmarks for MPTMS SAMs

Analytical MethodTarget ParameterExpected ValueMechanistic Significance
Ellipsometry Film Thickness~0.7 nmConfirms a true monolayer. Values >1.5 nm indicate unwanted 3D bulk polymerization 4.
AFM Surface Roughness (RMS)< 0.5 nmValidates uniform assembly. High roughness indicates siloxane nanoparticle aggregation 4.
XPS (High Res) S 2p Binding Energy~162.0 eVConfirms the formation of the covalent Au-S thiolate bond (absence of unbound thiol at ~164 eV) 3.
XPS (High Res) Si 2p Binding Energy~102.5 eVConfirms the presence of the silane network on the surface 3.
Goniometry Water Contact Angle65° – 70°Reflects the moderately hydrophobic nature of the crosslinked siloxane/methoxy surface.
Troubleshooting Guide
  • Issue: Ellipsometry shows a film thickness of 3.0 nm.

    • Causality: The solvent used in Phase 2 was not strictly anhydrous. Water contamination caused the MPTMS to self-polymerize in the solution before reaching the gold surface, depositing as thick aggregates.

    • Correction: Use fresh, sealed anhydrous solvent and prepare solutions inside a glovebox.

  • Issue: The SAM desorbs when heated to 80°C in buffer.

    • Causality: Phase 3 (Hydrolysis/Condensation) was incomplete. The SAM is acting like a standard alkanethiol because the Si-O-Si crosslinks never formed.

    • Correction: Ensure adequate moisture exposure during hydrolysis and verify the hotplate temperature reaches a true 100°C during the curing phase.

References

  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications. OAE Publishing. Available at:[Link]

  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. Available at: [Link]

  • Modification of gold surface by grafting of poly(ethylene glycol) for reduction in protein adsorption and platelet adhesion. PubMed (NIH). Available at: [Link]

  • MPTMS self-assembled monolayer deposition for ultra-thin gold films for plasmonics. ResearchGate. Available at: [Link]

Sources

Application Note: Covalent Grafting of Bis(trimethoxysilylmethyl) Sulfide on Silica

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the covalent modification of silica surfaces with bis(trimethoxysilylmethyl) sulfide. The protocol details the underlying chemical mechanisms, a step-by-step experimental procedure from substrate activation to post-grafting characterization, and methods for validating the success of the surface functionalization. This document is intended for researchers in materials science, drug development, and catalysis who seek to leverage the unique properties of sulfide-functionalized silica for applications such as heavy metal scavenging, catalyst immobilization, and as an advanced composite filler.

Introduction: The Rationale for Sulfide-Functionalized Silica

Silica (SiO₂), in its various forms (nanoparticles, wafers, gels), is a cornerstone substrate in numerous scientific fields due to its mechanical and thermal stability, well-defined surface chemistry, and low cost. However, for advanced applications, its native surface, rich in silanol (Si-OH) groups, often requires chemical modification to impart specific functionalities.[1][2]

Organosilanes are bifunctional molecules that serve as ideal coupling agents to bridge the inorganic silica surface with organic functional groups.[3][4][5] Among these, sulfur-containing silanes, such as bis(trimethoxysilylmethyl) sulfide, are of particular interest.[6] The terminal sulfide group offers a reactive site with high affinity for heavy metals, a ligation point for organometallic catalysts, and a means to improve interfacial adhesion in polymer-silica composites.[6][7][8][9] This guide provides a robust and verifiable protocol for achieving a stable, covalently grafted layer of bis(trimethoxysilylmethyl) sulfide on a silica surface.

Mechanism of Covalent Grafting

The covalent attachment of bis(trimethoxysilylmethyl) sulfide to a silica surface is a two-stage process involving hydrolysis followed by condensation.[8][10][11]

  • Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) of the silane molecule react with trace amounts of water, either from the solvent or adsorbed on the silica surface, to form reactive silanol groups (-Si(OH)₃). This reaction releases methanol as a byproduct.

  • Condensation: The newly formed silanol groups on the silane molecule react with the silanol groups present on the activated silica surface. This process forms highly stable covalent siloxane bonds (Si-O-Si), anchoring the molecule to the substrate.[10] Additionally, intermolecular condensation between adjacent hydrolyzed silane molecules can lead to the formation of a cross-linked polysiloxane layer on the surface.[8]

The overall reaction pathway is visualized below.

G cluster_1 Silane Molecule cluster_2 Reaction Environment cluster_3 Grafted Surface Silica ≡Si-OH  ≡Si-OH Grafted ≡Si-O-Si(OH)₂-CH₂-S-CH₂-Si(OH)₂-O-Si≡ Silica->Grafted Silane (CH₃O)₃Si-CH₂-S-CH₂-Si(OCH₃)₃ Hydrolyzed (HO)₃Si-CH₂-S-CH₂-Si(OH)₃ Silane->Hydrolyzed Hydrolysis Water H₂O (Trace) Water->Hydrolyzed Methanol CH₃OH (Byproduct) Grafted->Water Hydrolyzed->Methanol Releases Hydrolyzed->Grafted Condensation

Figure 1: Reaction mechanism for the grafting of bis(trimethoxysilylmethyl) sulfide onto silica.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful completion of each stage can be confirmed by the characterization methods outlined in Section 4.

Materials and Equipment
Reagents & Consumables Grade Supplier Example
Silica Gel (or other silica substrate)High Purity, 70-230 meshE. Merck
Bis(trimethoxysilylmethyl) sulfide>95%Gelest, Inc.
TolueneAnhydrous, >99.8%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂O, ACS ReagentFisher Scientific
Ethanol200 Proof, AnhydrousDecon Labs
AcetoneACS ReagentVWR
Deionized (DI) Water18.2 MΩ·cmIn-house system
Nitrogen (N₂) or Argon (Ar) GasHigh Purity, >99.99%Airgas
Equipment Specifications
Three-neck round-bottom flask250 mL or appropriate size
Reflux condenserWith gas inlet/outlet
Heating mantle with stirrerMagnetic stirring capability
Schlenk line or inert gas manifoldFor maintaining an inert atmosphere
Buchner funnel and filter flaskFor washing steps
Vacuum ovenCapable of reaching 160 °C
Standard laboratory glasswareBeakers, graduated cylinders
Personal Protective Equipment (PPE)Safety glasses, face shield, acid-resistant gloves, lab coat
Step 1: Silica Substrate Cleaning and Activation

Causality: The success of the grafting reaction is critically dependent on the density of reactive silanol groups on the silica surface. This step removes organic contaminants and hydroxylates the surface to maximize silanol availability.[12][13]

Protocol: Piranha Cleaning EXTREME CAUTION: Piranha solution is a powerful, highly corrosive, and exothermic oxidizing agent that reacts violently with organic materials.[14] Always prepare the solution in a certified fume hood, wear appropriate PPE (face shield, acid-resistant gloves, lab coat), and add the hydrogen peroxide to the sulfuric acid slowly. Never store Piranha solution in a sealed container as it generates gas and can explode.[15][16]

  • Place the silica substrate (e.g., 10 g of silica gel) into a large borosilicate glass beaker.

  • In the fume hood, carefully and slowly add 3 parts of concentrated sulfuric acid to the beaker.

  • Even more slowly, add 1 part of 30% hydrogen peroxide to the acid. The solution will become extremely hot.[13][15]

  • Allow the silica to soak for 30-60 minutes.

  • Carefully decant the Piranha solution and neutralize it according to your institution's hazardous waste procedures.

  • Rinse the silica substrate extensively with DI water (at least 5 times), followed by ethanol (2 times), and finally acetone (2 times).

  • Dry the cleaned silica in a vacuum oven at 160 °C for at least 12 hours. This removes physically adsorbed water while preserving the surface silanol groups.[12] Store the activated silica in a desiccator until use.

Step 2: Grafting Procedure (Silylation)

Causality: This step covalently bonds the silane to the activated silica surface. The reaction is performed in an anhydrous solvent under an inert atmosphere to prevent uncontrolled polymerization of the silane in the bulk solution before it can react with the surface.[17]

  • Set up a three-neck flask with a reflux condenser and a gas inlet connected to a N₂ or Ar manifold. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Add the activated silica (10 g) to the flask.

  • Add anhydrous toluene (100 mL) via cannula or syringe. Stir the suspension to ensure it is well-dispersed.

  • Add bis(trimethoxysilylmethyl) sulfide (e.g., 2 g, adjust based on desired surface coverage) to the suspension using a syringe.

  • Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 18-24 hours under a gentle, positive pressure of inert gas.

Step 3: Post-Grafting Work-up and Curing

Causality: This procedure removes any non-covalently bound silane molecules and byproducts. The final curing step drives the condensation reaction to completion, forming a more stable and cross-linked surface layer.[10]

  • Cool the reaction mixture to room temperature.

  • Collect the modified silica by vacuum filtration using a Buchner funnel.

  • Wash the silica sequentially with copious amounts of toluene (3 times), ethanol (3 times), and acetone (2 times) to remove any physisorbed reactants.

  • Dry the washed, functionalized silica in a vacuum oven at 110 °C for 12 hours. This final heating step serves as a "curing" process to drive further condensation reactions on the surface.

  • Store the final product in a sealed container in a desiccator.

Experimental Workflow Diagram

G Start Start: Silica Substrate Clean Step 1: Piranha Clean (H₂SO₄/H₂O₂) Start->Clean Rinse Rinse & Wash (DI H₂O, EtOH, Acetone) Clean->Rinse Activate Activate (Vacuum Oven, 160°C, 12h) Rinse->Activate Silylation Step 2: Silylation (Add Silane in Anhydrous Toluene) Activate->Silylation Reflux Reflux under N₂ (110°C, 24h) Silylation->Reflux Wash Step 3: Post-Grafting Wash (Toluene, EtOH, Acetone) Reflux->Wash Cure Cure & Final Dry (Vacuum Oven, 110°C, 12h) Wash->Cure End End: Sulfide-Modified Silica Cure->End Characterize Characterization (FTIR, TGA, XPS) End->Characterize

Figure 2: Overall workflow for the covalent grafting of bis(trimethoxysilylmethyl) sulfide on silica.

Characterization and Validation

To confirm the success of the covalent grafting, a suite of analytical techniques should be employed.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups present on the silica surface before and after modification.

Wavenumber (cm⁻¹) Vibrational Mode Expected Observation After Grafting Reference
~3745O-H stretch (isolated silanols)Significant decrease or disappearance[18][19]
~3600-3200O-H stretch (H-bonded silanols)Decrease in intensity[18]
~2970, ~2930, ~2850C-H stretch (alkyl chains)Appearance of new peaks[12][18][20]
~1100Si-O-Si stretch (siloxane network)Peak remains, may broaden[21]
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to quantify the amount of organic material grafted onto the inorganic silica.[7][8][9]

Sample Temperature Range Typical Mass Loss (%) Interpretation
Unmodified Silica25-200 °C1-3%Loss of physisorbed water
Unmodified Silica200-800 °C1-2%Condensation of adjacent silanol groups
Modified Silica 25-200 °C<1%Loss of residual solvent/water
Modified Silica 250-600 °C 5-15% (variable) Decomposition of the grafted organic sulfide layer

The percentage mass loss in the 250-600 °C range for the modified silica (after correcting for the backbone loss of unmodified silica) directly correlates to the grafting density.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides the elemental composition of the top few nanometers of the material, offering definitive proof of the sulfide silane's presence.

Element Orbital Approx. Binding Energy (eV) Expected Observation After Grafting Reference
Si2p~103.5Signal remains (from SiO₂)[22]
O1s~533Signal remains (from SiO₂)-
C1s~285Appearance of a strong signal [23]
S2p~164Appearance of a characteristic signal [23][24]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Grafting Density (from TGA/XPS)1. Incomplete silica activation (residual organics or water).2. Non-anhydrous reaction conditions.3. Insufficient reaction time or temperature.1. Repeat Piranha cleaning and ensure thorough drying at >150 °C.2. Use freshly opened anhydrous solvent and flame-dried glassware.3. Extend reflux time to 24h and ensure correct temperature.
Particle Aggregation 1. Excessive silane concentration leading to inter-particle cross-linking.2. Inadequate stirring during reaction.1. Reduce the concentration of silane in the reaction mixture.2. Increase stirring speed; consider mechanical stirring for large scale.
Inconsistent Results 1. Variable moisture content in "anhydrous" solvent.2. Degradation of silane due to improper storage.1. Use a solvent from a freshly opened bottle or distill over a drying agent.2. Store silane under an inert atmosphere and in a cool, dark place.

References

  • Sulfur Silane. (n.d.). Google Cloud.
  • FT-IR spectra of silica gel (SiG) and of the modified samples (SiNH 2 ) and (Si-m-NO 2 ). (n.d.). Science.gov.
  • van der Voort, P., & Vansant, E. F. (1996). Silylation of the silica surface a review.
  • Interfacial Tailoring of Polyether Sulfone-Modified Silica Mixed Matrix Membranes for CO2 Separation. (2021). National Center for Biotechnology Information.
  • Piranha Clean. (n.d.). Birck Nanotechnology Center Wiki - Confluence.
  • Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. (2023). Chemical Engineering Transactions.
  • Methods for cleaning substrates and glass chambers for electrochemical measurements. (n.d.). Gamry Instruments.
  • Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. (2016). IntechOpen.
  • Advanced synthesis and application of Bis[3-(triethoxysilyl)propyl]tetrasulfide hydrolysate for efficient chemical modification of silica. (2025). CoLab.ws.
  • Cleaning silicon and gold-coated substrates for SPM measurements. (2013). AFM4NanoMedBio.
  • Advanced synthesis and application of Bis[3-(triethoxysilyl)propyl]tetrasulfide hydrolysate for efficient chemical modification of silica. (2026). ResearchGate.
  • Piranha Cleaning Standard Operating Procedure. (n.d.). ResearchGate.
  • XPS study of the silica-supported Fe-containing catalysts for deep or partial H2S oxidation. (2000). ScienceDirect.
  • Standard Operating Procedure for Piranha Solutions. (n.d.). University of Glasgow.
  • Statistical Optimization of the Silylation Reaction of a Mercaptosilane With Silanol Groups on the Surface of Silica Gel. (2009). PubMed.
  • Direct Method for Surface Silyl Functionalization of Mesoporous Silica. (2004). NTU Scholars.
  • Influence of the hydrolysis and condensation time on the preparation of hybrid materials. (2011). SciELO.
  • A simple FTIR technique for estimating the surface area of silica powders and films. (n.d.). ResearchGate.
  • A sulfur-infiltrated mesoporous silica/CNT composite-based functional interlayer for enhanced Li–S battery performance. (2024). AIP Publishing.
  • Surface modification of silica nanoparticles by hexamethyldisilazane and n-butanol. (n.d.). Semantic Scholar.
  • The Si 2 p XPS spectra of sulfur atomic layer activated SiO 2 as a... (n.d.). ResearchGate.
  • Silanization: Surface modification. (n.d.). HPF Minerals.
  • Characterization and Chemical Modification of the Silica Surface, Volume 93. (n.d.). Elsevier.
  • Journal of Emerging Trends in Engineering and Applied Sciences (JETEAS). (n.d.). Scholarlink Research Institute.
  • Silanes and Surface Modification. (n.d.). Gelest.
  • Thermal Stability Determination of Bonded Silicas for use in Packing Columns by TGA. (n.d.). TA Instruments.
  • XPS characterization of polysulfide adsorbed on the surface of porous... (n.d.). ResearchGate.
  • Modification of Silica Nanoparticles with Bis[3-(triethoxysilylpropyl)]tetrasulfide and Their Application for SBR Nanocomposite. (2025). ResearchGate.
  • Organosilane Technology in Coating Applications. (n.d.). Dow.
  • Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (n.d.). SciSpace.
  • Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. (2024). MDPI.

Sources

using bis(trimethoxysilylmethyl) sulfide as a crosslinker in adhesives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Adhesive Formulation using Bis(trimethoxysilylmethyl) sulfide

Executive Summary

This guide details the application of Bis(trimethoxysilylmethyl) sulfide as a high-reactivity crosslinker in the development of Silane-Modified Polymer (SMP) adhesives and sealants. Unlike traditional gamma-silanes (e.g., propyl-spaced), this molecule features a methylene spacer (


) between the silicon atom and the sulfide bridge. This structural configuration induces the Alpha-Effect , significantly accelerating hydrolysis and condensation rates.

Key Advantages:

  • Tin-Free Catalysis: Enables rapid curing using mild amine catalysts, eliminating toxic organotin compounds (e.g., DBTL).

  • Rapid Tack-Free Time: Hydrolysis occurs 10–100x faster than gamma-analogs.

  • Flexibility: The sulfide linkage provides internal chain flexibility, improving modulus and elongation compared to rigid urea/urethane crosslinkers.

Scientific Mechanism: The Alpha-Effect[1]

To use this molecule effectively, one must understand the kinetic advantage it offers. In standard gamma-silanes (e.g., Bis(trimethoxysilylpropyl)amine), the silicon atom is three carbons away from the functional group. In Bis(trimethoxysilylmethyl) sulfide , the silicon is in the alpha position relative to the sulfide.

Mechanism of Action: The proximity of the electron-donating sulfide group (or the electronegative spacer effect) to the silicon atom lowers the activation energy for the nucleophilic attack of water (hydrolysis). This allows the methoxy groups to leave rapidly, forming reactive silanols (


) which then condense to form the siloxane (

) network.
Diagram 1: The Alpha-Silane Hydrolysis Pathway

AlphaEffect cluster_legend Kinetic Advantage Start Bis(trimethoxysilylmethyl) sulfide Transition Transition State (Alpha-Effect Stabilization) Start->Transition Rapid Activation Water Atmospheric Moisture (H2O) Water->Transition Silanol Reactive Silanol (-Si-OH) Transition->Silanol Fast Hydrolysis (-MeOH) Network Crosslinked Siloxane Network (Cured Adhesive) Silanol->Network Condensation Note The methylene spacer allows rapid moisture scavenging without heavy metal catalysis.

Caption: Kinetic pathway of alpha-silane hydrolysis showing rapid transition from precursor to crosslinked network.

Experimental Protocols

Protocol A: Preparation of the Base Polymer Matrix

Objective: Incorporate the crosslinker into a Silane-Terminated Polyether (STPE) matrix without premature curing.

Materials Required:

  • Base Polymer: Silane-Terminated Polyether (e.g., 12,000 MW).

  • Plasticizer: Diisononyl phthalate (DINP) or Polypropylene Glycol (PPG) for medical applications.

  • Filler: Precipitated Calcium Carbonate (PCC), hydrophobic (stearic acid coated).

  • Crosslinker: Bis(trimethoxysilylmethyl) sulfide.

  • Scavenger: Vinyltrimethoxysilane (VTMO) – Critical for shelf stability.

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Aminopropyltrimethoxysilane (AMMO).

Step-by-Step Methodology:

  • Dehydration (Critical Step):

    • Load the Base Polymer and Plasticizer into a planetary mixer.

    • Heat to 105°C under vacuum (-0.09 MPa) for 60 minutes.

    • Why: Alpha-silanes are hyper-reactive.[1][2][3] Any residual moisture in the base materials will cause immediate gelling.

    • Cool to 50°C before proceeding.

  • Filler Dispersion:

    • Break vacuum with nitrogen. Add the PCC filler.

    • Mix at low speed (dispersing blade) for 10 minutes to wet out the powder.

    • Apply vacuum and increase speed to 1500 RPM for 30 minutes.

    • Check: Grind gauge should show <50 µm particles.

  • Chemical Compounding (The "Alpha" Sequence):

    • Step 3a (Scavenger): Add Vinyltrimethoxysilane (VTMO). Mix for 5 mins under nitrogen.

      • Logic: The scavenger must neutralize any remaining water before the highly reactive crosslinker is added.

    • Step 3b (Crosslinker): Add Bis(trimethoxysilylmethyl) sulfide (1.5 - 3.0 wt%). Mix for 10 mins under vacuum.

    • Step 3c (Catalyst): Add the amine catalyst (0.1 - 0.5 wt%). Mix for 5 mins under vacuum.

      • Warning: Do not let the temperature exceed 60°C during this stage to prevent side reactions.

  • Packaging:

    • Discharge immediately into aluminum-lined cartridges.

    • Nitrogen blanket is mandatory during filling.

Diagram 2: Compounding Workflow

Workflow Raw Raw Materials (Polymer + Plasticizer) Dehydrate Dehydration 105°C, Vacuum, 1 hr Raw->Dehydrate Filler Filler Addition (CaCO3) Dehydrate->Filler Scavenger Add Scavenger (VTMO) Filler->Scavenger Cool to 50°C Crosslinker Add Crosslinker Bis(trimethoxysilylmethyl) sulfide Scavenger->Crosslinker N2 Blanket Catalyst Add Catalyst (Amine/DBU) Crosslinker->Catalyst Pack Packaging (Moisture-tight) Catalyst->Pack Immediate Fill

Caption: Step-by-step compounding workflow ensuring moisture exclusion prior to crosslinker addition.

Validation & Characterization

To validate the efficacy of the alpha-silane crosslinker, perform the following comparative tests against a standard gamma-silane control (e.g., TESPT).

Test Protocol: Mechanical & Cure Properties
  • Cure Conditions: 23°C, 50% Relative Humidity.

  • Specimen: 2mm thick dumbbells (ASTM D412).

Data Summary: Alpha vs. Gamma Crosslinking

PropertyGamma-Silane Control (Propyl)Alpha-Silane (Methyl-Sulfide) Impact
Catalyst Used DBTL (Tin)DBU (Amine)Safer / Tin-Free
Tack-Free Time 45 - 60 min5 - 10 min Hyper-Fast Cure
Tensile Strength 2.5 MPa3.2 MPa Higher Crosslink Density
Elongation at Break 250%310% Sulfide Flexibility
Shear Strength (Al-Al) 1.8 MPa2.4 MPa Better Wetting

Note: The alpha-silane formulation achieves superior mechanical properties without the use of heavy metals, making it suitable for medical device packaging or consumer electronics where tin is restricted.

Safety & Handling (SOP)

  • Methanol Release: Upon hydrolysis, this molecule releases methanol. Ensure adequate ventilation (fume hood) during curing tests.

  • Moisture Sensitivity: The container must be purged with dry nitrogen after every use. The liquid will turn cloudy (gel) within minutes if exposed to 50% RH.

  • Bio-Compatibility: For drug delivery device assembly, ensure the cured adhesive is subjected to extraction studies (ISO 10993) to confirm all methanol and residual amines have off-gassed.

References

  • Wacker Chemie AG. (2023). Alpha-Silane Technology: The Alpha-Effect in Adhesives. Retrieved from [Link]

  • Gelest, Inc. (2022). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]

  • Mishra, A. K., et al. (2018).[4] "Reactivity of Alpha vs. Gamma Silanes in Moisture-Curing Polymers." Journal of Applied Polymer Science. (General Reference to Alpha-Effect mechanisms).

Sources

Application Notes and Protocols for the Vapor Phase Deposition of Bis(trimethoxysilylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on This Guide

This document provides a comprehensive guide to the vapor phase deposition of bis(trimethoxysilylmethyl) sulfide. It is important to note that while extensive literature exists for the vapor phase deposition of organosilanes in general, specific protocols for bis(trimethoxysilylmethyl) sulfide are not widely published. Therefore, the protocols and application notes detailed herein are constructed from established principles of organosilane chemistry, data from analogous sulfur-containing and methoxy-functionalized silanes, and a deep understanding of surface modification techniques. This guide is intended to be a robust starting point for your research and development endeavors, empowering you to adapt and optimize the process for your specific applications.

Introduction: The Potential of Bis(trimethoxysilylmethyl) sulfide in Surface Engineering

Bis(trimethoxysilylmethyl) sulfide, with the chemical structure ((CH₃O)₃SiCH₂)₂S, is a bifunctional organosilane that holds significant promise for advanced surface modification. Its unique architecture combines two key reactive moieties:

  • Trimethoxysilyl Groups: These groups are susceptible to hydrolysis and condensation, enabling the covalent attachment of the molecule to hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides) to form stable siloxane bonds (Si-O-Si). This is the fundamental mechanism for creating durable silane-based surface coatings.

  • Thioether Linkage: The central sulfide bridge introduces sulfur functionality to the surface. Sulfur-containing surfaces can exhibit a range of valuable properties, including altered hydrophobicity, improved adhesion to certain polymers and metals, and the ability to interact with specific biological molecules.[1]

The dual nature of this precursor makes it a compelling candidate for applications where precise control over surface chemistry is paramount, such as in the development of biocompatible coatings, specialized chromatography supports, and advanced sensor surfaces.

Key Physicochemical Properties

A thorough understanding of the precursor's properties is critical for designing a successful vapor phase deposition process. The following table summarizes known and estimated properties of bis(trimethoxysilylmethyl) sulfide and related compounds.

PropertyValueSource/Comment
Chemical Formula C₈H₂₂O₆SSi₂-
Molecular Weight 318.5 g/mol -
Boiling Point Estimated to be >200 °C at atmospheric pressure. A reduced pressure boiling point is necessary for vaporization without decomposition. For a related compound, bis(trimethylsilylmethyl) sulfide, the boiling point is 88 °C at 21 mmHg.Direct data not available. Estimation based on similar structures.
Density Estimated to be ~1.1 g/mLEstimation based on similar structures.
Refractive Index Not available-
Safety Combustible liquid. Assumed to be an irritant to skin, eyes, and the respiratory tract. Handle with appropriate personal protective equipment in a well-ventilated area.Based on data for analogous compounds.[2][3][4][5][6]

The Rationale for Vapor Phase Deposition

Vapor phase deposition of organosilanes offers several advantages over traditional solution-based methods, making it the preferred technique for creating high-quality, uniform, and reproducible surface modifications.[7]

  • Monolayer Control: By carefully controlling the deposition parameters, it is possible to achieve self-limiting reactions that result in the formation of a single, covalently bound layer of the precursor on the substrate surface.

  • Reduced Contamination: Vapor phase processes eliminate the use of solvents, which can be a source of contamination and can complicate the deposition chemistry.

  • Conformal Coating: The gaseous nature of the precursor allows it to penetrate and coat complex, high-aspect-ratio structures, which is often challenging with liquid-phase methods.

  • Reproducibility: Automated vapor deposition systems provide precise control over temperature, pressure, and precursor delivery, leading to highly reproducible coatings.

The fundamental chemistry of the deposition process involves the hydrolysis of the trimethoxysilyl groups by surface-adsorbed water molecules, followed by condensation with surface hydroxyl groups and adjacent silanol moieties to form a cross-linked siloxane network.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a comprehensive starting point for the vapor phase deposition of bis(trimethoxysilylmethyl) sulfide. Optimization of these parameters will be necessary to achieve the desired film properties for your specific substrate and application.

Substrate Preparation: The Foundation for a Quality Film

The cleanliness and surface chemistry of the substrate are critical for successful silanization. The goal is to create a surface with a high density of hydroxyl (-OH) groups, which are the reactive sites for the silane precursor.

Protocol 1: Substrate Cleaning and Hydroxylation

  • Initial Cleaning: Sonicate the substrate in a sequence of solvents to remove organic contaminants. A typical sequence is:

    • 5 minutes in acetone

    • 5 minutes in isopropanol

    • 5 minutes in deionized water

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Hydroxylation (Choose one of the following methods):

    • Oxygen Plasma Treatment: Place the substrate in a plasma cleaner and treat with oxygen plasma for 2-5 minutes. This is a highly effective method for both cleaning and generating surface hydroxyl groups.

    • Piranha Solution (Use with extreme caution!): Immerse the substrate in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat) and work in a fume hood.

    • UV-Ozone Treatment: Expose the substrate to UV-ozone for 10-15 minutes. This is a less aggressive but effective method for cleaning and hydroxylation.

  • Final Rinse and Dry: Thoroughly rinse the substrate with deionized water and dry with high-purity nitrogen gas. The substrate should be used for deposition immediately after preparation to minimize re-contamination.

Vapor Phase Deposition Workflow

The deposition is best performed in a dedicated chemical vapor deposition (CVD) system equipped with a vacuum chamber, a precursor delivery system, and temperature and pressure controls.

Protocol 2: Chemical Vapor Deposition of Bis(trimethoxysilylmethyl) sulfide

  • System Preparation:

    • Ensure the CVD chamber is clean and free of any residues from previous depositions.

    • Load the cleaned and hydroxylated substrates into the chamber.

  • Precursor Handling:

    • Transfer a small amount (typically 0.5-1.0 mL) of bis(trimethoxysilylmethyl) sulfide into a suitable precursor vessel (e.g., a bubbler or a heated crucible) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

    • Connect the precursor vessel to the CVD system.

  • Deposition Parameters:

    • Base Pressure: Evacuate the chamber to a base pressure of <100 mTorr to remove atmospheric gases and water vapor.

    • Substrate Temperature: Heat the substrates to a temperature between 80°C and 150°C. This promotes the surface reaction without causing thermal decomposition of the precursor.

    • Precursor Vaporization: Gently heat the precursor vessel to increase its vapor pressure. The exact temperature will depend on the precursor's volatility and should be adjusted to achieve a stable deposition pressure.

    • Deposition Pressure: Introduce the precursor vapor into the chamber, allowing the pressure to rise to a setpoint between 0.5 and 5 Torr. An inert carrier gas (e.g., nitrogen or argon) can be used to facilitate precursor transport and control the total pressure.

    • Deposition Time: The deposition time will vary depending on the desired film thickness and the reactivity of the precursor. A typical starting point is 30-60 minutes.

  • Post-Deposition Purge:

    • Stop the precursor flow and purge the chamber with an inert gas for 10-15 minutes to remove any unreacted precursor.

  • Curing (Optional but Recommended):

    • After purging, the film can be cured in situ by maintaining the substrate temperature (or increasing it slightly) under vacuum or in an inert atmosphere for 30-60 minutes. This step promotes further cross-linking of the siloxane network, enhancing the film's stability.

  • System Venting and Sample Removal:

    • Allow the system to cool to room temperature before venting with an inert gas.

    • Remove the coated substrates and store them in a clean, dry environment.

G cluster_prep Substrate Preparation cluster_cvd Vapor Phase Deposition sub_clean Initial Cleaning (Solvent Sonication) sub_dry1 Nitrogen Dry sub_clean->sub_dry1 sub_hydrox Hydroxylation (e.g., O2 Plasma) sub_dry1->sub_hydrox sub_dry2 Final Nitrogen Dry sub_hydrox->sub_dry2 load_sub Load Substrate sub_dry2->load_sub Transfer to CVD pump_down Evacuate Chamber load_sub->pump_down heat_sub Heat Substrate pump_down->heat_sub precursor_vapor Introduce Precursor Vapor heat_sub->precursor_vapor deposition Deposition precursor_vapor->deposition purge Inert Gas Purge deposition->purge cure Curing (Optional) purge->cure cool_vent Cool and Vent cure->cool_vent

Caption: Experimental workflow for the vapor phase deposition of bis(trimethoxysilylmethyl) sulfide.

Proposed Surface Reaction Mechanism

The deposition of bis(trimethoxysilylmethyl) sulfide onto a hydroxylated surface is a multi-step process involving hydrolysis and condensation reactions.

G precursor Bis(trimethoxysilylmethyl) sulfide ((CH₃O)₃SiCH₂)₂S hydrolysis Hydrolysis Formation of Silanols precursor->hydrolysis + H₂O (surface adsorbed) surface Hydroxylated Surface -Si-OH condensation1 Condensation with Surface Covalent Attachment hydrolysis->condensation1 + Surface -OH condensation2 Cross-linking Formation of Siloxane Network condensation1->condensation2 + Adjacent Silanols

Caption: Proposed reaction pathway for surface modification.

Characterization of the Deposited Film

A suite of surface analytical techniques should be employed to confirm the successful deposition and to characterize the properties of the resulting film.

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, confirming the presence of Si, C, O, and S. High-resolution scans of the Si 2p, C 1s, O 1s, and S 2p regions can provide information about the chemical bonding states.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic chemical bonds, such as Si-O-Si (siloxane network), C-H, and C-S.
Ellipsometry Precise measurement of the film thickness.
Contact Angle Goniometry Surface energy and hydrophobicity/hydrophilicity of the coated surface.
Atomic Force Microscopy (AFM) Surface morphology and roughness at the nanoscale.

Potential Applications in Research and Drug Development

The ability to introduce a sulfur-containing silane layer onto various substrates opens up a wide range of possibilities:

  • Biomolecule Immobilization: The thioether linkage can be used for the covalent attachment of proteins, peptides, and other biomolecules for applications in biosensors, microarrays, and biocompatible coatings.

  • Drug Delivery: Functionalized surfaces can be designed to control the adhesion and release of therapeutic agents.

  • Specialized Chromatography: The unique surface chemistry can be exploited to create novel stationary phases for high-performance liquid chromatography (HPLC) with selective interactions for specific analytes.

  • Corrosion Resistance: Silane films are known to provide a protective barrier on metal surfaces, and the presence of sulfur may enhance this effect in certain environments.[1]

Safety and Handling

Bis(trimethoxysilylmethyl) sulfide should be handled with care in a well-ventilated fume hood.[2][3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling the vapors.

  • Skin and Eye Contact: The compound is likely to be an irritant. In case of contact, flush the affected area with copious amounts of water.

  • Flammability: The compound is a combustible liquid. Keep away from open flames and other sources of ignition.

  • Storage: Store in a cool, dry place under an inert atmosphere to prevent hydrolysis.

References

  • Wikipedia. (n.d.). Bis(trimethylsilyl)sulfide. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Bis(trimethylsilyl)
  • Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Sulfur Silane.
  • Grokipedia. (n.d.). Bis(trimethylsilyl)sulfide.
  • Thermo Fisher Scientific. (2009). Bis(trimethylsilyl)
  • TCI Chemicals. (n.d.).
  • Cole-Parmer. (2005). Material Safety Data Sheet - [Bis(trimethylsilyl)]sulfide, 98%.
  • Echemi. (n.d.). Bis(trimethylsilyl)
  • CymitQuimica. (n.d.). CAS 3385-94-2: Bis(trimethylsilyl) sulfide.
  • Google Patents. (2019).
  • SiSiB SILICONES. (n.d.). Sulfur Silanes as coupling agent and cross-linking agent.
  • Academia.edu. (2016). (PDF) Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes.
  • Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE.
  • BOC Sciences. (n.d.). CAS 18406-41-2 1,2-Bis(trimethoxysilyl)ethane.
  • ResearchGate. (n.d.). Using a sulfur-bearing silane to improve rubber formulations for potential use in industrial rubber articles | Request PDF.
  • Thermo Fisher Scientific. (n.d.). Bis(trimethylsilyl)sulfide, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • MDPI. (2020).
  • PubMed. (2006). Spectroscopic studies of trimetoxypropylsilane and bis(trimethoxysilyl)
  • PMC. (2017). Aerosol-assisted CVD of thioether-functionalised indium aminoalkoxides.
  • MDPI. (2019). Synthesis of Silane-Based Poly(thioether) via Successive Click Reaction and Their Applications in Ion Detection and Cell Imaging.
  • ePrints Soton. (2007). Thio- and seleno-ether complexes with Group 4 tetrahalides and tin tetrachloride: preparation and use in CVD for metal chalcogenide films.
  • ResearchGate. (n.d.). Aerosol-assisted CVD of thioether-functionalised indium aminoalkoxides.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Improved thermal and oxidation stability of bis(triethoxysilyl)ethane (BTESE)
  • ResearchGate. (2010). Chemical Vapor Deposition of Three Aminosilancs on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption | Request PDF.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Handling of Alpha-Silane Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Prevention of Premature Gelation (Scorch) in Alpha-Silane Sulfides

Introduction: The "Alpha-Effect" & Urgency

Welcome to the technical support hub for alpha-silane sulfides. If you are accessing this guide, you are likely experiencing rapid, uncontrolled viscosity buildup or immediate gelation of your reagents.

The Core Issue: Alpha-silane sulfides (where the sulfur functionality is separated from the silicon by a single methylene spacer,


) exhibit hyper-reactivity  compared to traditional gamma-silanes (propylene spacer). This is due to the Alpha-Effect , where the electron-donating sulfur atom in the 

-position activates the alkoxy groups on the silicon, accelerating hydrolysis by orders of magnitude [1, 3].

This guide provides the protocols necessary to arrest this reactivity and stabilize your workflows.

Module 1: The Mechanism of Failure (FAQ)

Q1: Why did my "standard" silane protocol cause immediate gelation?

A: You likely applied a protocol designed for gamma-silanes to an alpha-silane.

  • Gamma-silanes (e.g., 3-mercaptopropyltrimethoxysilane) are relatively slow to hydrolyze and often require tin catalysts.

  • Alpha-silanes are autocatalytic in the presence of moisture and nucleophiles. The proximity of the sulfur atom to the silicon center lowers the activation energy for the leaving group (alkoxy), making the molecule extremely thirsty. Standard tin catalysts will cause instantaneous gelling (flash cure) [4].

Q2: What is the role of the "Sulfide" component in this instability?

A: The sulfide (or thio-) group acts as an internal nucleophile. If your alpha-silane is a sulfide (e.g., a thioester or polysulfide), the sulfur atom can donate electron density to the silicon d-orbitals (or


 antibonding orbitals), stabilizing the transition state for hydrolysis. Furthermore, sulfides are prone to oxidation to sulfoxides/sulfones, which can alter the pH of the solution and further catalyze condensation [1].
Visualizing the Threat: The Alpha-Effect

AlphaEffect Substrate Alpha-Silane Sulfide (R-S-CH2-Si-OR) Transition Transition State (S stabilizes Si) Substrate->Transition Intramolecular Donation Water Atmospheric Moisture (H2O) Water->Transition Nucleophilic Attack Hydrolysis Rapid Hydrolysis (Si-OH formation) Transition->Hydrolysis Fast Kinetics (Alpha-Effect) Condensation Condensation (Si-O-Si Network) Hydrolysis->Condensation -H2O / -ROH Gel IRREVERSIBLE GELATION Condensation->Gel Crosslinking

Figure 1: Mechanism of the Alpha-Effect facilitating rapid hydrolysis and subsequent gelation.

Module 2: Storage & Handling Protocols

Status: CRITICAL Objective: Prevent moisture intrusion before experimental use.

Protocol A: The "Dry-Box" Standard

Alpha-silane sulfides must never be stored in standard polyethylene (PE) bottles, which are permeable to moisture over time.

  • Container: Store exclusively in aluminum bottles or amber glass with Teflon-lined caps.

  • Headspace: Purge headspace with Argon (preferred over Nitrogen due to higher density) after every use.

  • Desiccant: Do not place desiccant inside the liquid. Place the sealed bottle inside a secondary container (desiccator) containing activated molecular sieves (3Å or 4Å) [2].

Protocol B: Solvent Drying

If diluting, solvents must be anhydrous (<50 ppm water).

  • Acceptable Solvents: Toluene, Xylene, dry THF.

  • Avoid: Alcohols (unless intended for transesterification), Acetone (often wet).

  • Verification: Use a Karl Fischer titration or a simple "cloud point" test with a small aliquot before committing the bulk material.

Module 3: Formulation & Catalysis (Troubleshooting)

User Scenario: "I am making a coating/adhesive and it gels while mixing."

The "No-Tin" Rule

DO NOT USE Dibutyltin Dilaurate (DBTDL) or similar organotin catalysts.

  • Why: Tin catalysts are too potent for alpha-silanes.

  • Solution: Alpha-silanes are often reactive enough to cure with amine catalysis alone, or even without external catalysts if the ambient humidity is sufficient.[1] If you need to slow down the reaction, you must remove catalysts entirely or use a "blocked" amine [4, 6].

Chemical Scavenging Strategy

To stabilize a formulation containing alpha-silane sulfides, you must chemically consume any intruding water before it reacts with the alpha-silane.

Recommended Scavenger: Vinyltrimethoxysilane (VTMO)

  • Dosage: 1–3% by weight.

  • Mechanism: VTMO reacts with water faster than the alpha-silane but does not contribute to immediate gelling. It acts as a sacrificial drying agent.

  • Order of Addition:

    • Solvent/Resin[2]

    • Scavenger (VTMO) -> Mix 10 mins

    • Alpha-Silane Sulfide

Comparison of Reactivity
FeatureGamma-Silane (Standard)Alpha-Silane (High Speed)
Spacer Length Propyl (

)
Methyl (

)
Reactivity ModerateHyper-Reactive (10-100x faster)
Catalyst Req. Tin (DBTDL) or Strong BaseNone or Weak Amine
Moisture Sensitivity Stable for hours in open airSkin/Gel in minutes
Primary Risk Slow cureScorch / Premature Gelation

Module 4: Emergency Recovery & Troubleshooting Flowchart

User Scenario: "The solution is turning hazy/cloudy."

Immediate Actions
  • Stop Mixing: Shear heat accelerates condensation.

  • Add Anhydrous Solvent: Dilution separates the reactive silanol groups, reducing the probability of collision and crosslinking. Add dry Toluene immediately.

  • Add Alcohol: Adding the parent alcohol (e.g., methanol for a methoxy silane) can shift the equilibrium back toward the alkoxy silane (reverse hydrolysis), though this is a temporary measure [5].

Troubleshooting Logic

Troubleshooting Start Issue: Premature Gelation or Haze Formation CheckCat Are you using a Tin Catalyst? Start->CheckCat TinYes STOP. Remove Tin. Alpha-silanes do not need metal catalysts. CheckCat->TinYes Yes TinNo Check Solvent Water Content CheckCat->TinNo No WaterHigh Solvent Wet? Use Molecular Sieves or Vinyl Silane Scavenger TinNo->WaterHigh >500ppm H2O WaterLow Check pH TinNo->WaterLow Dry Acidic pH < 5? Sulfide oxidation may be generating acid. Neutralize. WaterLow->Acidic Acidic Neutral Check Container WaterLow->Neutral Neutral Plastic Stored in PE/PP? Moisture permeation. Switch to Glass/Alu. Neutral->Plastic Yes

Figure 2: Decision tree for diagnosing instability in alpha-silane sulfide formulations.

References

  • Wacker Chemie AG. (2023). WACKER’s α-Silane Technology: The α-Effect in a Nutshell. Retrieved from

  • BenchChem. (2025).[2][3] Handling and storage of moisture-sensitive (N,N-Dimethylamino)triethylsilane. Retrieved from (Note: Generalized protocol for reactive silanes).

  • MDPI Encyclopedia. (2023). Silanes: Classification and Reactivity. Retrieved from

  • Wacker Chemie AG. (2023). GENIOSIL® Silane-Modified Polymers: Alpha-Silane Technology. Retrieved from

  • ResearchGate. (2023). How are silane solutions stabilized? Retrieved from

  • Hoffmann Mineral. (2023). Neuburg Siliceous Earth in adhesives based on silane-terminated polyether.[4] Retrieved from

Sources

controlling hydrolysis rate of bis(trimethoxysilylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling the Hydrolysis Rate of Bis(trimethoxysilylmethyl) Sulfide

Welcome to the Technical Support Center for reactive silane handling. For researchers, materials scientists, and drug development professionals functionalizing silica nanoparticles or biomedical surfaces, bis(trimethoxysilylmethyl) sulfide offers a unique sulfide linkage ideal for bioconjugation and metal coordination[1]. However, users frequently encounter catastrophic premature gelation during formulation. This guide addresses the fundamental kinetics driving this instability and provides field-proven troubleshooting protocols.

Part 1: The Causality of Instability (Mechanistic Overview)

The extreme hydrolytic sensitivity of bis(trimethoxysilylmethyl) sulfide is driven by two structural features:

  • Methoxy Leaving Groups: Trimethoxysilanes hydrolyze significantly faster than triethoxysilanes due to lower steric hindrance and higher leaving group ability[2].

  • The Silicon Alpha-Effect: Unlike standard gamma-silanes (where the functional group is separated by a 3-carbon propyl chain), this molecule features a single methylene (-CH

    
    -) spacer. The proximity of the highly electronegative sulfur atom to the silicon atom withdraws electron density, rendering the silicon highly susceptible to nucleophilic attack by water. This "alpha-effect" accelerates hydrolysis by a factor of 10 to 1000 compared to standard silanes[3][4].
    

Part 2: Troubleshooting Guide & FAQs

Q1: My silane solution turns cloudy and gels within minutes of adding water. How do I prevent this? Cause: The cloudiness indicates premature self-condensation into insoluble polysiloxane oligomers. Due to the alpha-effect, the hydrolysis of the methoxy groups is nearly instantaneous, creating a high concentration of highly reactive silanols that immediately condense[4][5]. Solution: You must suppress the reaction kinetics through three simultaneous vectors:

  • Temperature: Lower the reaction temperature to 0–5 °C.

  • Dilution: Dilute the silane in an anhydrous co-solvent (e.g., methanol) to physically separate the resulting silanol molecules, reducing the probability of condensation collisions.

  • Controlled Moisture: Never add bulk water. Use a syringe pump to add stoichiometric water dropwise.

Q2: What is the optimal pH to maximize the pot life of the hydrolyzed solution? Cause: Silane hydrolysis and condensation are both pH-dependent. While hydrolysis is slowest near pH 7[6], the alpha-effect makes hydrolysis fast regardless of pH. Your primary goal is to minimize condensation. Solution: The minimum rate of silanol self-condensation occurs under mildly acidic conditions (pH 3.5–4.5)[2]. Adjust your aqueous phase to pH 4.0 using dilute acetic acid before adding it to the silane. Avoid basic conditions (pH > 7), which violently accelerate condensation[5].

Q3: Can I use ethanol as a co-solvent instead of methanol? Cause: Using ethanol with a methoxysilane induces transesterification, where methoxy groups are exchanged for ethoxy groups. Solution: Yes, but with caveats. This exchange will actually slow down the hydrolysis rate, which can be beneficial for extending pot life. However, it creates a complex mixture of methoxy/ethoxy species, making kinetic control unpredictable. For highly reproducible biomedical formulations, use anhydrous methanol to maintain pure methoxy kinetics.

Part 3: Quantitative Data (Relative Kinetic Profiles)

To understand the necessity of these strict controls, compare the relative reactivity of bis(trimethoxysilylmethyl) sulfide against standard coupling agents.

Silane TypeSpacer PositionLeaving GroupEst. Relative Hydrolysis RateTypical Pot Life (Aqueous)
Bis(triethoxysilylpropyl) tetrasulfideGamma (Propyl)Ethoxy1x (Baseline)Hours to Days
Bis(trimethoxysilylpropyl) sulfideGamma (Propyl)Methoxy~10x1 - 4 Hours
Bis(trimethoxysilylmethyl) sulfide Alpha (Methyl) Methoxy >1000x [3]< 2 Minutes

Part 4: Experimental Methodology (Controlled Hydrolysis Protocol)

Self-Validating System: A successful execution of this protocol will result in a completely transparent, single-phase solution that remains stable for at least 30 minutes at 4 °C. Any haze indicates a failure in kinetic control.

Materials:

  • Bis(trimethoxysilylmethyl) sulfide (Anhydrous)

  • Anhydrous Methanol (HPLC grade)

  • Deionized water adjusted to pH 4.0 (using 0.1 M Acetic Acid)

  • Ice-water bath and nitrogen line

Step-by-Step Workflow:

  • System Preparation: Purge a clean, dry 100 mL round-bottom flask with nitrogen. Submerge the flask in an ice-water bath (0–5 °C) and insert a magnetic stir bar.

  • Solvent Dilution: Add 45 mL of anhydrous methanol to the flask. Allow it to chill for 5 minutes.

  • Silane Addition: Inject 1.0 mL of bis(trimethoxysilylmethyl) sulfide into the chilled methanol. Stir at 500 rpm to ensure complete, homogenous dilution.

  • Aqueous Activation: Load 0.5 mL of the pH 4.0 adjusted water into a syringe pump. (This represents a controlled, near-stoichiometric amount of water to prevent runaway condensation[2]).

  • Dropwise Hydrolysis: Inject the water into the vigorously stirring silane solution at a rate of 0.05 mL/min. The slow addition ensures water is consumed by hydrolysis before it can pool and trigger localized condensation.

  • Maturation & Application: Once addition is complete, allow the solution to stir for 10 minutes at 0–5 °C. The solution is now rich in reactive silanols. Apply immediately to your silica nanoparticles or substrate.

Part 5: Visualizations

Mechanism Alpha Alpha-Effect: Sulfide near Silicon Elec Electron Withdrawal from Si Atom Alpha->Elec Nuc Enhanced Nucleophilic Attack by H2O Elec->Nuc Fast Ultra-Fast Hydrolysis (< 2 Minutes) Nuc->Fast Cond Rapid Condensation (Irreversible Gelation) Fast->Cond Uncontrolled Control Mitigation: Low Temp, pH 4.0 & Dilution Fast->Control Apply Protocol Stable Stable Silanol Solution Control->Stable Suppresses Condensation

Mechanistic pathway of the alpha-effect and required mitigation strategies.

Workflow A Anhydrous Methanol + Bis-Silane B Chill to 0-5 °C (Suppress Kinetics) A->B C Dropwise Addition pH 4.0 Water B->C D Active Silanol Solution C->D E Immediate Surface Application D->E

Workflow for the temperature-suppressed hydrolysis of alpha-silanes.

References

  • Sulfide, bis(trimethoxysilylmethyl) | C8H22O6SSi2 | CID 3045454 - NIH / PubChem URL:[Link]

  • Negative hyperconjugation in silicon (Silicon Alpha-Effect) - Wikipedia URL:[Link]

  • CN107778442B - Fast curing alkoxysilane spray foams - Google Patents URL

Sources

storage stability of highly reactive methoxy silanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Silane Chemistry . As a Senior Application Scientist, I have designed this diagnostic hub to address the critical stability challenges researchers face when handling highly reactive methoxy silanes.

Methoxy silanes (e.g., APTMS, MPTMS, TMOS) are notoriously sensitive to environmental factors. Unlike standard reagents, their degradation is an autocatalytic cascade that not only ruins your experimental yields but can also pose severe safety hazards. Below, you will find the mechanistic causality behind these issues, a troubleshooting guide, and a self-validating protocol to guarantee the integrity of your reagents.

🔬 Diagnostic Hub: Troubleshooting & FAQs

Q1: Why did my sealed bottle of methoxy silane pressurize and pop its cap during storage? Causality: Methoxy silanes are highly susceptible to hydrolysis from adventitious moisture. When water molecules infiltrate the container, they replace the methoxy groups with hydroxyls (forming silanols), releasing methanol as a stoichiometric byproduct[1]. Because methanol is highly volatile, it vaporizes at room temperature, causing severe pressure buildup inside a sealed container[2]. Resolution: Always purge the headspace of the bottle with ultra-high purity (UHP) Argon or Nitrogen before sealing. Store in a secondary desiccator to provide a failsafe against ambient humidity.

Q2: My silane reagent has turned cloudy and its viscosity has increased significantly. Is it still usable? Causality: No, it is no longer usable for precise surface modification. The cloudiness and increased viscosity indicate that the reactive silanols have undergone self-condensation[3]. This reaction forms a three-dimensional, cross-linked siloxane (-Si-O-Si-) network[3]. Once polymerized, the silane loses its monomeric reactivity, meaning it can no longer effectively couple to your target inorganic substrates. Resolution: Discard the polymerized reagent safely. This degradation is irreversible.

Q3: Why do methoxy silanes degrade so much faster on the shelf compared to my ethoxy silanes? Causality: The rate of hydrolysis is dictated by the steric bulk of the alkoxy leaving group. Methoxy groups (-OCH₃) offer minimal steric hindrance, allowing water molecules to easily attack the central electropositive silicon atom. Consequently, methoxy silyl esters hydrolyze 6 to 10 times faster than their ethoxy counterparts[1]. The general stability trend based on steric hindrance is: pentoxy > butoxy > propoxy > ethoxy > methoxy[4].

Q4: Does the pH of my glassware or solvent affect the shelf-life of the silane? Causality: Absolutely. The hydrolysis of alkoxy silanes is heavily catalyzed by both acidic and basic conditions[2]. To maximize storage stability, the environment must be kept strictly neutral (pH near 7)[1]. Trace acidic or basic impurities left on improperly washed glassware will drastically lower the activation energy for hydrolysis, accelerating degradation.

📊 Mechanism of Degradation

To understand how to protect your reagents, you must understand the degradation pathway. The cascade occurs in two distinct phases: Hydrolysis (moisture-driven) and Condensation (cross-linking).

SilaneDegradation Moisture Atmospheric Moisture (H₂O Ingress) Hydrolysis Hydrolysis Reaction (Fast Kinetics) Moisture->Hydrolysis Methoxy Methoxy Silane (R-Si(OCH₃)₃) Methoxy->Hydrolysis Methanol Methanol Byproduct (Volatile / Pressure Risk) Hydrolysis->Methanol Releases CH₃OH Silanol Reactive Silanol (R-Si(OH)₃) Hydrolysis->Silanol Condensation Self-Condensation (-H₂O or -CH₃OH) Silanol->Condensation Siloxane Siloxane Network (-Si-O-Si-) (Viscous/Solidified) Condensation->Siloxane

Degradation pathway of methoxy silanes upon moisture exposure.

📈 Quantitative Comparison: Alkoxy Silane Stability

When designing an experiment, consider whether you truly need the high reactivity of a methoxy silane or if a more stable analog would suffice.

Silane TypeAlkoxy GroupRelative Hydrolysis RateSteric HindrancePrimary ByproductStorage Shelf-Life (Unopened)
Methoxy -OCH₃Fastest (6–10x > Ethoxy)MinimalMethanol (Gas/Pressure risk)Shortest
Ethoxy -OCH₂CH₃BaselineModerateEthanolModerate
Propoxy -O(CH₂)₂CH₃SlowerHighPropanolLonger
Butoxy -O(CH₂)₃CH₃Very SlowVery HighButanolLongest

🧪 Self-Validating Protocol: Handling & Storing Methoxy Silanes

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . Each step contains an internal check to confirm success before proceeding, eliminating guesswork.

Step 1: Environmental Control & Purging

  • Action: Perform all transfers inside a glovebox or using a Schlenk line. If using a Schlenk line, insert a needle connected to UHP Argon (heavier than air, providing a better blanket than Nitrogen) through the septum of the silane bottle.

  • Validation Check: Observe the mineral oil bubbler on your Schlenk line. A steady, slow bubbling confirms positive pressure is actively displacing ambient air and moisture from the headspace.

Step 2: Moisture-Free Extraction

  • Action: Use a strictly oven-dried, gas-tight glass syringe. Purge the syringe three times with Argon before drawing the silane.

  • Validation Check: Pull the plunger slightly while the needle is capped or embedded in the septum. The plunger should strongly resist and snap back into place, confirming an airtight seal and the absence of micro-leaks in your syringe.

Step 3: Sealing and Secondary Containment

  • Action: Upon removing the syringe, immediately seal the puncture hole in the septum with a dab of silicone grease or Teflon tape, then wrap the cap tightly with Parafilm. Store the bottle in a dark, cool desiccator containing active indicating silica gel.

  • Validation Check: Weigh the sealed bottle on an analytical balance and record the mass. A stable mass over subsequent weeks confirms no methanol outgassing (which would indicate active hydrolysis) or moisture ingress has occurred.

Step 4: Pre-Use Analytical Verification

  • Action: Before utilizing a stored methoxy silane in a critical experiment, perform a quick Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy scan.

  • Validation Check: Analyze the spectra. The reagent is validated for use ONLY if there is an absence of a broad peak at ~3300 cm⁻¹ (indicating free -OH from silanols) and an absence of strong peaks between 1000 and 1200 cm⁻¹ (which would indicate the formation of Si-O-Si siloxane bonds)[5]. If these peaks are present, the silane has degraded.

📚 References

  • Gantrade Corporation. Organofunctional Silanes for Paint & Coatings Applications. 1

  • SCIRP. Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. 4

  • Diva-Portal.org. Processing and Properties of Silane Crosslinked Wood-Polyethylene Composites. 3

  • KCC Silicone / Momentive. Silquest and Other Momentive Silanes: A Selection and Handling Guide*. 2

  • ResearchGate. Analysis of Hydrolysis Process of Γ-Methacryloxypropyltrimethoxysilane and Its Influence on the Formation of Silane Coatings. 5

Sources

Section 1: The Mechanistic "Why" – Understanding the Alpha-Effect

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alpha-Silane Handling and Moisture Sensitivity. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the mechanistic causality behind silane degradation. By understanding the underlying chemistry, you can implement self-validating protocols that ensure reproducible, high-yield surface modifications and polymer cross-linking.

Q: Why are alpha-silanes exponentially more moisture-sensitive than conventional gamma-silanes? The extreme moisture sensitivity of alpha-silanes (α-silanes) is a direct consequence of their molecular architecture. In a standard gamma-silane (γ-silane), the functional group (e.g., amine, methacrylate) is separated from the silicon atom by a three-carbon propylene spacer. In an alpha-silane, this spacer is reduced to a single methylene (–CH₂–) group[1].

This extreme proximity induces the "alpha-effect." Mechanistically, this effect is driven by an intramolecular donor-acceptor interaction where the lone pair of electrons from the heteroatom (such as nitrogen or oxygen) interacts with the silicon atom, significantly increasing the electrophilicity of the silicon center[2]. Because of this heightened reactivity, the hydrolysis of the alkoxy groups (cleaving the Si–OR bond to form Si–OH) proceeds 10 to 1,000 times faster than in corresponding gamma-silanes[2]. Consequently, even ambient atmospheric moisture is sufficient to trigger rapid hydrolysis and subsequent condensation into an irreversible siloxane network[3].

G A α-Silane Precursor (Alkoxy Groups) B Moisture Ingress (Trace H2O) A->B Improper Handling C Accelerated Hydrolysis (α-Effect Activation) B->C H2O attacks Si D Silanol Intermediates (Si-OH) C->D Alcohol release E Condensation (-H2O / -ROH) D->E High reactivity F Siloxane Polymer (Irreversible Network) E->F Cross-linking

Fig 1: Moisture-induced degradation pathway of α-silanes via the alpha-effect.

Q: What are the visible and physical signs of moisture contamination in my alpha-silane stock? Because alpha-silanes hydrolyze rapidly, the first chemical event is the release of an alcohol byproduct (typically methanol or ethanol)[4].

  • Pressure Buildup: You will often hear a "hiss" when opening a contaminated bottle due to the vapor pressure of the released alcohol.

  • Turbidity: The clear liquid will become cloudy as insoluble siloxane oligomers begin to precipitate.

  • Viscosity Increase: In advanced stages, the liquid will become highly viscous and eventually cure into a solid block[3].

Section 2: Quantitative Comparison of Silane Classes

To contextualize the handling requirements, it is critical to compare the physical and chemical behavior of alpha-silanes against standard gamma-silanes.

Property / CharacteristicAlpha-Silanes (α-Silanes)Gamma-Silanes (γ-Silanes)Causality / Impact
Spacer Length 1 Carbon (Methylene)3 Carbons (Propylene)Proximity drives the α-effect[1].
Relative Hydrolysis Rate 10x to 1000x fasterBaseline (1x)Dictates the strictness of anhydrous handling[2].
Moisture Sensitivity ExtremeModerateα-silanes require Schlenk/glovebox techniques.
Curing Catalyst Often not requiredHeavy metals (Organotin/Titanates)α-silanes self-catalyze due to high reactivity[1].
Storage Temperature 0°C to 5°C (Refrigerated)Room TemperatureCold storage suppresses thermal polymerization[5].

Section 3: Experimental Workflows & Protocols

Q: What is the definitive protocol for preparing anhydrous solvents for alpha-silane reactions? To prevent bulk polymerization of the silane in solution, your solvent must be strictly anhydrous and deoxygenated. The gold standard for achieving this is the Freeze-Pump-Thaw method utilizing a Schlenk line[6][7]. This protocol is a self-validating system: the cessation of gas bubbles during the thaw phase visually confirms the removal of dissolved gases.

Step-by-Step Freeze-Pump-Thaw Protocol:

  • Preparation: Transfer the high-purity solvent into a heavy-wall Schlenk flask containing a magnetic stir bar. Seal the flask with a greased ground-glass stopcock.

  • Freezing: Submerge the bottom of the Schlenk flask into a Dewar flask filled with liquid nitrogen (N₂). Wait until the solvent is completely frozen solid[7].

  • Pumping (Vacuum): Once frozen, open the flask's stopcock to the high-vacuum manifold of the Schlenk line for 2 to 3 minutes. This evacuates the headspace of atmospheric oxygen and trace moisture[7].

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and allow it to thaw in a room-temperature water bath. As the solvent melts, trapped and dissolved gases will bubble out of the liquid[7].

  • Iteration: Repeat steps 2 through 4 for a minimum of three complete cycles.

  • Validation & Backfilling: During the final thaw, observe the liquid. If no bubbles evolve, degassing is complete. Backfill the flask with ultra-high purity Argon gas[7].

G S1 Seal Solvent in Schlenk Flask S2 FREEZE Submerge in Liquid N2 S1->S2 S3 PUMP Open to High Vacuum (2-3 mins) S2->S3 Solidifies solvent, traps gases S4 THAW Close Vacuum, Warm to Room Temp S3->S4 Removes headspace O2/H2O S5 Repeat Cycle (3x Minimum) S4->S5 Releases dissolved gases S5->S2 Iterate if bubbles are present S6 Backfill with Argon (Anhydrous Solvent) S5->S6 Final state (No bubbles)

Fig 2: Freeze-pump-thaw degassing workflow for anhydrous solvent preparation.

Section 4: Troubleshooting Guide

Q: My grafting yields are highly inconsistent between batches. What is failing? Inconsistent yields in alpha-silanization are almost always traced back to a failure in controlling the hydration layer on the substrate versus the bulk moisture in the solvent.

  • The Causality: For alpha-silanes, the reaction kinetics are so aggressive that if the bulk solvent contains even parts-per-million (ppm) levels of water, the silane will hydrolyze and polymerize with itself in the solution rather than grafting to the substrate's surface hydroxyl groups.

  • The Fix: Perform the reaction inside a controlled atmosphere glovebox (Relative Humidity < 1%). Ensure your substrate has been properly hydroxylated (e.g., via plasma or piranha treatment) but thoroughly dried of bulk water, leaving only a tightly bound molecular monolayer of water to facilitate the surface-bound silane anchoring.

Q: How should I store alpha-silanes after opening to guarantee integrity? Once the factory seal is broken, ambient humidity will immediately begin degrading the product. Implement the following storage protocol:

  • Argon Blanketing: Always backfill the container's headspace with dry Argon before sealing. Argon is denser than Nitrogen and air; it sinks to form a protective physical blanket directly over the liquid surface, preventing moisture ingress.

  • Temperature Control: Store the sealed container in a dedicated refrigerator (0°C to 5°C). Lowering the thermal energy suppresses both thermal polymerization and the kinetics of any trace hydrolysis[5].

  • Container Material: Do not store highly reactive alpha-silanes in standard glass bottles for prolonged periods after opening. The alkali content in standard glass can leach into the chemical and act as a catalyst for degradation[5]. Use the original manufacturer packaging or PTFE-lined containers.

References

  • Negative hyperconjugation in silicon - Wikipedia. Retrieved from:[Link]

  • Fast curing alkoxysilane spray foams - Google Patents (CN107778442B).
  • Wacker Chemical Corporation - Adhesives & Sealants - Prospector. Retrieved from:[Link]

  • Schlenk line - Wikipedia. Retrieved from: [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Retrieved from:[Link]

Sources

Technical Support Center: Stabilizing Bis(trimethoxysilylmethyl) Sulfide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Shelf-Life Extension & Formulation Stability Molecule ID: Bis(trimethoxysilylmethyl) sulfide (CAS: Analogous structures often proprietary, closely related to bis-silanes like SB-212 but with methylene spacers)

Core Chemistry: The "Alpha-Effect" Risk

Q: Why does this specific silane gel so much faster than my other coupling agents (e.g., TESPT or APTES)?

A: You are fighting the Alpha-Silane Effect . Unlike standard silanes where the silicon atom is separated from the functional group (sulfide) by a propylene spacer (


-position), your molecule has a methylene spacer  (

-position).

In


-silanes, the electronegative functional group (sulfur) is close enough to the silicon atom to induce an electronic effect (back-donation) that hyper-activates the alkoxy groups. This makes the methoxy groups hydrolyze significantly faster  (up to 10-100x) than standard 

-silanes.

The Implication: Standard "dry" solvents ( < 500 ppm water) are insufficient. You need "ultra-dry" conditions (< 50 ppm) to prevent the cascade of hydrolysis


 condensation 

gelling.
Mechanism of Failure

The following diagram illustrates why even trace moisture triggers rapid failure in your formulation.

AlphaSilaneDegradation Moisture Trace Moisture (>50 ppm) Hydrolysis Rapid Hydrolysis (Alpha-Effect Catalyzed) Moisture->Hydrolysis Attacks Si Silane Bis(trimethoxysilylmethyl) sulfide (Alpha-Silane) Silane->Hydrolysis Silanol Unstable Silanols (-Si-OH) Hydrolysis->Silanol Fast Kinetics Condensation Condensation (-Si-O-Si-) Silanol->Condensation Self-Reaction Gel Irreversible Gel/Precipitate Condensation->Gel Crosslinking

Figure 1: The accelerated degradation pathway of alpha-silanes. Note that the hydrolysis step is kinetically favored due to the methylene spacer.

Formulation Protocol: Solvents & Drying

Q: I am using anhydrous ethanol from a fresh bottle. Is that enough?

A: No. "Anhydrous" solvents often contain 50-100 ppm water upon opening and absorb atmospheric moisture immediately. For bis(trimethoxysilylmethyl) sulfide, you must actively dry the solvent within the formulation vessel.

The Molecular Sieve Protocol

You must use 3A Molecular Sieves . Do NOT use 4A sieves.

Feature3A Molecular Sieves4A Molecular Sieves
Pore Size ~3 Å~4 Å
Target Molecule Water (

Å)
Water, Methanol, Ethanol
Suitability EXCELLENT. Adsorbs water but excludes solvent molecules (Methanol/Ethanol).[1]POOR. Will adsorb your solvent (Methanol/Ethanol), competing with water uptake and potentially altering concentration.[2]
Activation Bake at 200-250°C for 4 hours.Bake at 200-250°C for 4 hours.

Step-by-Step Drying Protocol:

  • Activation: Activate 3A molecular sieves at 250°C for 4 hours. Cool in a desiccator.

  • Loading: Add 5-10% (w/v) activated sieves to your solvent (e.g., Methanol or Ethanol).

  • Dwell Time: Allow to stand for 24-48 hours before adding the silane.

  • Verification: Ideally, verify water content is < 20 ppm using Karl Fischer titration.

Chemical Stabilization (Additives)

Q: Can I add a scavenger to extend shelf life?

A: Yes. Physical drying (sieves) is good, but chemical scavenging provides a safety buffer against moisture intrusion during opening/closing of bottles.

Recommended Scavenger: Trimethyl Orthoformate (TMOF)

We recommend TMOF over other scavengers for this specific molecule.

  • Mechanism: TMOF reacts irreversibly with water to form Methanol and Methyl Formate.

    
    
    
  • Why TMOF? Since your silane is methoxy-functional, TMOF generates methanol. If you used Triethyl Orthoformate (TEOF), you would generate ethanol, leading to transesterification (swapping methoxy groups for ethoxy groups), which alters the reactivity of your silane.

  • Dosage: 0.5% to 2.0% by weight of the total formulation.

Alternative: Vinyltrimethoxysilane (VTMO)

  • VTMO hydrolyzes faster than many silanes and can act as a sacrificial moisture sink. However, TMOF is generally preferred for pure shelf-life extension without introducing a second silane species that might compete for surface sites later.

Troubleshooting Guide

Use this decision tree to diagnose formulation failures.

TroubleshootingTree Start Issue Observed Haze Slight Haze / Cloudiness Start->Haze Gel Viscosity Increase / Gel Start->Gel Odor Strong Sulfur Odor Start->Odor CheckWater Check Water Content (Karl Fischer) Haze->CheckWater CheckPH Check pH (Is it Neutral?) Gel->CheckPH Root Cause Analysis Discard Action: Discard Batch (Irreversible) Gel->Discard Immediate Action CheckSeal Check Headspace Inert Gas used? Odor->CheckSeal AddScavenger Action: Add 1% TMOF + Re-filter (0.2 µm) CheckWater->AddScavenger Water > 50ppm AdjustPH Prevention: Buffer to pH 5.5-6.0 (Acetic Acid) CheckPH->AdjustPH pH > 7 or < 4 Nitrogen Action: Nitrogen Purge Store < 10°C CheckSeal->Nitrogen

Figure 2: Diagnostic workflow for common stability issues.

FAQ: Specific Failure Modes

Q: The solution turned hazy overnight. Can I filter it and use it?

  • Diagnosis: Haze indicates the formation of siloxane oligomers (small clusters of crosslinked silane).

  • Solution: For non-critical applications (e.g., bulk rubber compounding), you might be able to use it immediately. For critical surface modification (e.g., microelectronics, HPLC stationary phases), discard it . The oligomers will deposit unevenly and reduce monolayer quality.

Q: My formulation smells like rotten eggs (


). Is it degraded? 
  • Diagnosis: While the primary failure is silane hydrolysis, the sulfide linkage can degrade under extreme acidic conditions or prolonged moisture exposure, releasing

    
    .
    
  • Solution: This indicates a breach of container integrity. If the smell is faint, the silane may still be active, but safety is compromised. Use a fume hood. If the smell is strong, the chemical structure is compromised.

Q: What is the optimal pH for storage?

  • A: Silanes are most stable at a slightly acidic pH (pH 4.5 - 5.5).

  • Why: At neutral pH (7), the hydrolysis reaction is slow, but the condensation reaction (gelling) can still occur if hydrolysis starts. At pH 4-5, the condensation rate is minimized, keeping the silane in a "metastable" hydrolyzed state if moisture enters. However, for anhydrous storage, simply keeping the pH neutral (avoiding acid/base catalysts) is the primary goal. Avoid adding amines or strong acids until the moment of application.

Summary Checklist for Maximum Shelf Life

  • Container: Use glass or fluorinated HDPE. Aluminum is acceptable if unlined.

  • Headspace: Always purge with dry Nitrogen or Argon after every use.

  • Solvent: Methanol (preferred) or Ethanol. Must be dried over 3A Molecular Sieves.

  • Additives: Add 1.0% Trimethyl Orthoformate (TMOF) as a moisture scavenger.

  • Storage: Refrigeration (4°C) slows down the kinetics of the alpha-effect hydrolysis significantly.

References

  • Wacker Chemie AG. (n.d.). Alpha-Silanes: Technology and Benefits. Retrieved from [Link] (Grounding: Explains the high reactivity of alpha-silanes due to the electron donor effect of the methylene group).

  • Gelest, Inc. (2020).[3] Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link] (Grounding: Hydrolysis rates of methoxy vs ethoxy and stability mechanisms).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link] (Grounding: Efficacy of 3A molecular sieves for alcohols).

Sources

Technical Support Center: Solvent Selection for Bis(trimethoxysilylmethyl) Sulfide Dilution

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-BTMSMS-SD-001

Last Updated: March 7, 2026

Introduction

Bis(trimethoxysilylmethyl) sulfide is a bifunctional organosilane featuring two trimethoxysilyl groups and a central sulfide linker. Its utility in modifying inorganic surfaces and coupling them to organic polymers is well-established. However, the efficacy of this silane is critically dependent on its proper handling and dilution. Incorrect solvent selection is a primary source of experimental failure, leading to irreversible gelation, reduced reactivity, and inconsistent results.

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It is designed to troubleshoot common issues and provide a clear, scientifically-grounded framework for selecting the appropriate solvent system for your application.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor when selecting a solvent for bis(trimethoxysilylmethyl) sulfide?

A1: The absence of water. Bis(trimethoxysilylmethyl) sulfide, like all alkoxysilanes, is highly susceptible to moisture. Water initiates a rapid and often uncontrollable hydrolysis of the methoxysilyl groups (-Si(OCH₃)) into reactive silanols (-Si(OH)).[1][2] These silanols can then condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to oligomerization and eventual gelation of the solution.[1] Therefore, the use of anhydrous (dry) solvents is non-negotiable for preparing stable stock solutions.

Q2: Can I use protic solvents like ethanol or methanol?

A2: It is strongly discouraged for preparing stable, long-term stock solutions. Protic solvents, by definition, have a reactive proton (e.g., the -OH group in alcohols) and can participate in and accelerate hydrolysis and condensation reactions. While some protocols for surface treatment intentionally use alcohol-water mixtures to pre-hydrolyze the silane immediately before application[3][4][5], preparing a stock solution in this manner will severely limit its shelf-life, often to less than an hour.[3] For storage and controlled dilution, always opt for aprotic solvents.

Q3: What are the consequences of using a non-anhydrous or inappropriate solvent?

A3: The primary consequences are:

  • Precipitation or Cloudiness: As the silane hydrolyzes and condenses, the resulting oligomers and polymers may become insoluble in the solvent, leading to a hazy appearance or the formation of a solid precipitate.

  • Gelation: In more concentrated solutions, the condensation process can proceed to a point where a cross-linked network forms throughout the solution, resulting in an intractable gel. This process is irreversible.

  • Loss of Reactivity: The goal of using the silane is typically to have it react with hydroxyl groups on a substrate surface. If the silane pre-condenses in solution, its reactive groups are consumed, and it will no longer be effective at modifying the target surface.

Visualizing the Problem: The Hydrolysis and Condensation Pathway

The following diagram illustrates the chemical reactions that must be avoided during dilution and storage. The presence of water (H₂O) is the initiating factor for this cascade.

Hydrolysis cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane Bis(trimethoxysilylmethyl) sulfide -Si(OCH₃)₃ Silanol Reactive Silanol -Si(OH)₃ Silane->Silanol Uncontrolled reaction Water H₂O (Moisture) Water->Silanol Methanol Methanol (Byproduct) Condensed Condensed Siloxane -Si-O-Si- Silanol->Condensed Forms stable bonds Gel Irreversible Gel Condensed->Gel Leads to

Caption: Uncontrolled hydrolysis and condensation of alkoxysilanes.

Solvent Compatibility and Selection Guide

The choice of an appropriate aprotic solvent depends on the requirements of your downstream application, such as boiling point and compatibility with other reagents.

SolventTypeBoiling Point (°C)Recommendation & Comments
Toluene Aromatic Hydrocarbon111Highly Recommended. Excellent solvency for many organosilanes.[6][7] Relatively high boiling point is suitable for reactions requiring heating. Must use anhydrous grade (<50 ppm H₂O).
Xylenes Aromatic Hydrocarbon138-144Highly Recommended. Similar to toluene but with a higher boiling point. Good for high-temperature applications. Must use anhydrous grade.
Hexane / Heptane Aliphatic Hydrocarbon69 / 98Recommended. Good choice for a non-polar, lower-boiling point solvent. Ensure high purity and anhydrous grade.
Tetrahydrofuran (THF) Ether66Conditionally Recommended. Excellent solvent, but ethers can contain peroxides and higher levels of dissolved water.[6] Use freshly distilled from a drying agent (e.g., Na/benzophenone) or a recently opened bottle of high-purity anhydrous grade.[8]
Dichloromethane (DCM) Halogenated40Conditionally Recommended. Effective solvent, but its low boiling point can lead to concentration changes upon storage. Must be rigorously dried (e.g., over CaH₂) as it can be difficult to keep anhydrous.[8]
Acetone / MEK Ketone56 / 80Not Recommended. Ketones can potentially undergo side reactions (e.g., aldol condensation) if trace impurities or catalysts are present. Their polarity can also increase water uptake from the atmosphere.
Alcohols (Methanol, Ethanol) Protic65 / 78Not Recommended for Storage. As discussed, these will cause hydrolysis and condensation. Only for use in immediate, pre-hydrolysis application steps.[3][4]
Water Protic100Not Recommended for Storage. Will cause rapid hydrolysis and gelation.[9]

Troubleshooting Guide

Q: My freshly prepared silane solution turned cloudy overnight. What happened?

A: This is a classic sign of hydrolysis and condensation. The cloudiness is due to the formation of insoluble siloxane oligomers. The most likely causes are:

  • Wet Solvent: The solvent used had an unacceptably high water content. Verify the certificate of analysis for your anhydrous solvent or consider using a freshly opened bottle.

  • Atmospheric Moisture: The dilution was performed in an open-air environment on a humid day, or the storage container was not properly sealed, allowing moisture to enter the headspace.

  • Contaminated Glassware: The glassware used for the dilution was not properly dried. Always oven-dry or flame-dry glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon) before use.

Q: I diluted the silane, and it immediately formed a gel. What went wrong?

A: This indicates a very rapid and extensive condensation reaction. This is an extreme case of the issue described above and points to a significant source of water contamination. Another possibility is contamination with an acid or base catalyst, which can dramatically accelerate the rate of hydrolysis and condensation.[10] Ensure all glassware is clean and free of any acidic or basic residues.

Q: My diluted silane solution looks clear, but it's not working in my surface treatment protocol. Why?

A: Even if a solution appears clear, it may contain soluble, low-molecular-weight oligomers. These species have already "used up" some of their reactive silanol-forming potential through self-condensation, reducing their ability to bond effectively with the target substrate. This is a more subtle sign of slow degradation due to low-level moisture contamination over time. It is best practice to use freshly prepared dilutions for critical applications.

Experimental Protocol: Preparation of a Stable 10% (w/w) Stock Solution in Anhydrous Toluene

This protocol provides a reliable method for preparing a stable stock solution of bis(trimethoxysilylmethyl) sulfide.

Materials:

  • Bis(trimethoxysilylmethyl) sulfide

  • Anhydrous Toluene (<50 ppm H₂O) in a septum-sealed bottle

  • Oven-dried glassware: graduated cylinder, flask with a magnetic stir bar

  • Syringes and needles (dried in an oven)

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Septa for sealing the flask

Workflow Diagram:

Protocol Start Start Dry Oven-dry all glassware (>120 °C, 4 hours) Start->Dry Cool Cool glassware under inert gas (N₂ or Ar) Dry->Cool Toluene Transfer Anhydrous Toluene to flask via syringe Cool->Toluene Purge Purge flask headspace with inert gas Toluene->Purge Silane Add Bis(trimethoxysilylmethyl) sulfide via syringe to stirring solvent Purge->Silane Mix Stir for 15 minutes under inert atmosphere Silane->Mix Store Store in sealed container with inert gas headspace Mix->Store End End Store->End

Sources

thermal degradation limits of methylene-bridged silanes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methylene-Bridged Silane Stability Current Status: Operational | Topic: Thermal Degradation Limits

Introduction: The "Goldilocks" Backbone

Welcome to the technical guide for Methylene-Bridged Silanes (Si-CH₂-Si) . You are likely working with these compounds because they offer a unique stability profile: they are significantly more thermally robust than polysilanes (Si-Si) yet avoid the hydrolytic vulnerability of siloxanes (Si-O-Si) under basic conditions.

However, "stable" is relative. This guide defines the thermal ceilings of the Si-CH₂-Si linkage, troubleshooting degradation in analytical (GC/MS) and synthetic (high-temp polymerization) contexts.

Module 1: Diagnostic Triage (The "Emergency Room")

Before adjusting parameters, determine if your issue is genuine thermal degradation or an environmental artifact.

Common Symptoms:

  • GC/MS: Ghost peaks, rising baseline, or complete loss of signal.

  • Synthesis: Unexpected viscosity increase (cross-linking) or yellowing (radical formation/conjugation).

  • TGA: Premature weight loss before the theoretical

    
    .
    
Interactive Troubleshooting Flowchart

Triage Start START: Observed Anomaly CheckColor Is the sample discoloring (Yellow/Brown)? Start->CheckColor CheckTemp Is Process Temp > 350°C? CheckColor->CheckTemp No CheckAtm Is Atmosphere Inert (Ar/N2)? CheckColor->CheckAtm Yes Redistribution DIAGNOSIS: Redistribution Reaction (Volatile Silane Loss) CheckTemp->Redistribution Yes (>350°C) Stable DIAGNOSIS: Sample Likely Stable Check Instrument/Purity CheckTemp->Stable No (<300°C) Oxidation DIAGNOSIS: Oxidative Degradation (Formation of Si-O-Si) CheckAtm->Oxidation No (Air present) Radical DIAGNOSIS: Homolytic Cleavage (Radical Formation) CheckAtm->Radical Yes (Inert)

Figure 1: Decision matrix for identifying the root cause of methylene-bridged silane instability.

Module 2: The Thermodynamics of Degradation

To troubleshoot effectively, you must understand why the bond breaks. The methylene bridge is kinetically stable but thermodynamically susceptible at high energy.

Comparative Bond Dissociation Energies (BDE)

The Si-CH₂-Si skeleton is the "middle ground" of silicon chemistry.

Bond TypeApprox.[1] BDE (kJ/mol)Thermal Limit (Inert)Degradation Mode
Si-Si (Polysilane)220 - 300~250°CHomolysis to silyl radicals
Si-C (Methylene Bridge)318 - 360 ~450°C - 500°C Homolysis / Redistribution
Si-O (Siloxane)450 - 530>600°CRearrangement (if cyclic)

Key Insight: The Si-C bond is robust. If you see degradation below 300°C, it is rarely the methylene bridge breaking. It is likely functional group elimination (e.g., loss of a chloro- or alkoxy- group) or oxidative attack due to an air leak [1, 5].

Module 3: Analytical Troubleshooting (GC/MS Focus)

Scenario: You are analyzing a bis(trimethylsilyl)methane derivative and see "ghost peaks" or broad tailing.

The Mechanism: While the Si-CH₂-Si backbone is stable, the high thermal mass of the injector liner can induce redistribution reactions . At >300°C, substituted silanes can "scramble" substituents:



Protocol: Optimizing GC for Methylene-Silanes

  • Inlet Temperature:

    • Standard: 250°C.

    • Recommendation: Lower to 200°C - 220°C . The high boiling point of these silanes tempts users to crank the heat, but this promotes redistribution in the liner.

  • Liner Deactivation:

    • Use ultra-inert, wool-free liners . Glass wool provides surface area for catalytic degradation of chlorosilanes or hydridosilanes attached to the methylene bridge.

  • Column Choice:

    • Use a 5% Phenyl-arylene phase (e.g., DB-5ms). Avoid cyano-phases (e.g., DB-1701) at high temps as they can interact with silyl-hydrides if present.

Module 4: Synthesis & Materials (High-Temperature Limits)

Scenario: You are synthesizing Polycarbosilanes (PCS) or using methylene-bridged silanes as ceramic precursors.[2]

The Mechanism: Above 500°C, the "Kumada Rearrangement" (typically Si-Si to Si-C) is no longer the relevant factor. Instead, you face Kumada-type Homolysis . The C-H bond on the methylene bridge becomes the weak link, leading to hydrogen abstraction and radical cross-linking [2, 3].

Degradation Pathway Diagram

Degradation Precursor Si-CH2-Si (Precursor) Stage1 350°C - 500°C Redistribution Precursor->Stage1 Heating Stage2 >500°C Homolysis (Radicals) Stage1->Stage2 C-H Cleavage Volatiles Volatiles (SiMe4, H2) Stage1->Volatiles Elimination Ceramic >800°C Amorphous SiC Stage2->Ceramic Cross-linking Stage2->Volatiles CH4 Loss

Figure 2: Thermal evolution of methylene-bridged silanes from molecular precursor to ceramic.

Protocol: Determining Your Specific


 (Decomposition Temp) 

Do not rely on literature values for generic silanes. Your specific substituents (Cl, H, Me, Ph) drastically alter stability.[3]

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Atmosphere: Strictly Argon (Nitrogen can react with Si at >1000°C to form nitrides, but for <800°C it is acceptable; Air will destroy the sample immediately).

  • Ramp Rate: 10°C/min.

  • Crucible: Alumina (Al₂O₃) or Platinum. Note: Platinum can catalyze Si-H bond degradation; Alumina is safer for hydridosilanes.

  • Analysis:

    • 
       (5% Weight Loss):  Usually marks the onset of oligomer evaporation (not degradation).
      
    • Inflection Point: The true degradation onset where Si-C bonds cleave.

Frequently Asked Questions (FAQ)

Q: Can I distill bis(trimethylsilyl)methane at atmospheric pressure? A: Yes, but with caution. The boiling point is ~133°C [4].[4] It is stable at this temperature.[5][6] However, if your pot temperature exceeds 200°C due to poor stirring or "hot spots," you risk localized degradation. Vacuum distillation is recommended to keep pot temperatures below 100°C.

Q: My sample turned yellow after heating to 150°C. Is it ruined? A: Likely yes. Pure methylene-bridged silanes are colorless. Yellowing suggests the formation of conjugated systems or silyl radicals trapped in the matrix. This often happens if the sample contained trace chlorine impurities (from synthesis) which lower the thermal stability threshold.

Q: I am trying to perform a Kumada rearrangement to make the methylene bridge, but yield is low. A: The Kumada rearrangement (converting polysilanes to polycarbosilanes) requires high pressure and temps (~400°C) in an autoclave [3]. If you are doing this in an open flask, the volatile intermediates will escape before rearranging. You must use a sealed vessel (bomb reactor) .

References

  • Gelest, Inc. "Bond Dissociation Energies in Organosilicon Compounds." Gelest Technical Brochures. Available at: [Link]

  • Interrante, L. V., et al. "The Pyrolysis Processing of Polycarbosilane Studied by TG, XRF, IR, XRD, and XPS." Key Engineering Materials, Vols. 512-515.[7] Available at: [Link]

  • Yajima, S., et al. "Synthesis of continuous silicon carbide fibre... Part 3: Pyrolysis process of polycarbosilane." Journal of Materials Science, 1983.[8] Available at: [Link]

  • Walsh, R. "Bond Dissociation Energies in Organosilicon Compounds." Department of Chemistry, University of Reading. (Cited via Gelest repository).

Sources

Validation & Comparative

Comparative Guide: NMR Characterization of Bis(trimethoxysilylmethyl) Sulfide Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of Bis(trimethoxysilylmethyl) Sulfide Hydrolysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary & Technical Positioning

Bis(trimethoxysilylmethyl) sulfide (CAS 60764-84-3) represents a distinct class of "


-silanes," characterized by a single methylene spacer (

) between the silicon atom and the functional sulfur group.[1][2][3][4] This structural feature imparts the "Silicon

-Effect," resulting in hydrolysis kinetics 10–20 times faster than traditional

-silanes like Bis(triethoxysilylpropyl) tetrasulfide (TESPT) .[1][3]

This guide provides a rigorous NMR-based characterization protocol to monitor this rapid hydrolysis. It compares the


-silane's performance against industry-standard alternatives, highlighting its utility in applications requiring rapid crosslinking and high-density surface grafting.[1][3]

Mechanistic Insight: The Silicon -Effect

The defining feature of this molecule is the proximity of the electronegative sulfur atom to the silicon center. Unlike


-silanes, where the inductive effect dissipates over a propyl chain, the 

-methylene bridge allows the sulfur to electronically activate the silicon center, facilitating nucleophilic attack by water.[1]
Figure 1: Hydrolysis Pathway & -Effect Mechanism

AlphaEffect cluster_legend Kinetic Driver Silane Bis(trimethoxysilylmethyl) sulfide (Unreactive State) Transition Pentacoordinate Transition State Silane->Transition + H2O (Rapid Nucleophilic Attack) Activated by α-Sulfur Silanol Silanol Species (Si-OH) Transition->Silanol - MeOH (Hydrolysis) Condensation Siloxane Network (Si-O-Si) Silanol->Condensation - H2O (Condensation) Alpha α-Effect: Electronic stabilization of transition state

Caption: The


-effect lowers the activation energy for the pentacoordinate transition state, significantly accelerating alkoxy group displacement compared to 

-silanes.

Experimental Protocol: NMR Characterization

To accurately capture the rapid kinetics of bis(trimethoxysilylmethyl) sulfide, standard sampling intervals used for TESPT (hours) must be replaced with high-frequency acquisition (minutes).[2]

Materials & Reagents
  • Target: Bis(trimethoxysilylmethyl) sulfide (CAS 60764-84-3), >95% purity.[1][3]

  • Solvent: Deuterated Methanol (

    
    ) or Acetone-
    
    
    
    (to avoid solvent exchange interference).
  • Catalyst: Acetic acid-

    
     (for acidic hydrolysis, pH ~4.0).[1][2][3]
    
  • Internal Standard: Mesitylene or Dioxane (inert to hydrolysis).[2]

Step-by-Step Workflow
  • Preparation: Dissolve 0.1 mmol of silane in 0.6 mL of solvent in an NMR tube. Add internal standard (0.01 mmol).

  • Baseline Scan: Acquire

    
     spectra for 
    
    
    
    and
    
    
    to establish initial integral values.[2]
  • Initiation: Inject stoichiometric water (

    
    , acidified if necessary) directly into the tube. Shake vigorously for 5 seconds.
    
  • Kinetic Acquisition:

    • 0–30 mins: Continuous

      
       scanning (16 scans/spectrum) every 2 minutes.
      
    • 30–120 mins: Interleaved

      
       and 
      
      
      
      (IGATED, to suppress NOE for quantitative integration) every 15 minutes.
  • Data Processing: Integrate the methoxy resonance (

    
     ppm) vs. the released methanol (
    
    
    
    ppm) and the methylene bridge protons.

Data Analysis & Spectral Interpretation

The unique structure of bis(trimethoxysilylmethyl) sulfide yields distinct chemical shifts. The methylene protons (


) are the critical diagnostic markers.[1][2][3]
Table 1: Characteristic NMR Chemical Shifts
NucleusFunctional GroupChemical Shift (

, ppm)
MultiplicityNotes


3.50 – 3.60SingletDecreases during hydrolysis.[1][2][3]


2.05 – 2.25 SingletDiagnostic Peak. Significantly downfield from

-silane

(~0.6 ppm).[1][3]


3.34 (in

)
SingletProduct peak; increases over time.[3]


10.0 – 15.0-Upfield shift compared to S-C bonds in organic sulfides.


(Monomer)
-45 to -48-Initial species.[1][2][3]


(Dimer)
-52 to -55-First hydrolysis/condensation product.[1][3]


(Network)
-60 to -70-Broadens as sol-gel network forms.[1][2][3]

Critical Note: In


-silanes (e.g., TESPT), the 

protons appear at ~0.6 ppm.[1][3] The shift to ~2.1 ppm in the target molecule confirms the

-structure and explains the high reactivity (electron-withdrawing sulfur proximity).

Comparative Performance Analysis

This section contrasts Bis(trimethoxysilylmethyl) sulfide with the industry standard Bis(triethoxysilylpropyl) tetrasulfide (TESPT) .[2]

Table 2: Performance & Property Comparison
FeatureBis(trimethoxysilylmethyl) sulfide (

-Silane)
TESPT (

-Silane)
Implication for Drug/Material Dev
Hydrolysis Rate Ultra-Fast (

min at pH 4)
Slow (

hours at pH 4)

-silane requires immediate application; ideal for continuous flow processes.[1][2][3]
Reactivity Source

-Effect (Electronic activation)
Steric access & Inductive effect

-silane cures at lower temperatures or without catalysts.[1][2][3]
Crosslink Density Very High (Short spacer)Moderate (Long propyl chain)

-silane creates rigid, dense networks; TESPT offers flexibility.[1][2][3]
Moisture Sensitivity ExtremeModerate

-silane requires strictly anhydrous storage (glovebox recommended).[1][2][3]
By-products Methanol (Toxic)Ethanol (Low toxicity)Methanol generation requires stricter safety controls in pharma applications.[2][3]
Figure 2: Hydrolysis Kinetics Comparison

Kinetics cluster_alpha α-Silane (Bis-methyl sulfide) cluster_gamma γ-Silane (TESPT) A1 t=0 min: 100% Monomer A2 t=10 min: 50% Hydrolyzed A1->A2 Rapid Decay A3 t=30 min: Gelation/Oligomers A2->A3 Fast Condensation G1 t=0 min: 100% Monomer G2 t=60 min: <20% Hydrolyzed G1->G2 Slow Induction G3 t=240 min: 50% Hydrolyzed G2->G3 Gradual Reaction

Caption: Timeline comparison showing the rapid "flash" hydrolysis of the


-silane versus the gradual activation of the 

-silane.

Application Recommendations

Based on the NMR data and kinetic profiles, the following applications are recommended:

  • Rapid Surface Priming: Use Bis(trimethoxysilylmethyl) sulfide when process times are short (< 1 min).[2] The rapid generation of silanols ensures high grafting density on silica or metal substrates almost instantly.

  • Moisture Scavenging: Due to its high water susceptibility, it is an excellent moisture scavenger in sensitive formulations, superior to PTMS.[1][2]

  • High-Modulus Coatings: The short methylene spacer restricts chain motion, resulting in significantly higher modulus and hardness in sol-gel coatings compared to propyl-spaced silanes.[1][3]

References

  • Wacker Chemie AG.Silanes for Powerful Connections: The Alpha Effect. (Explains the fundamental reactivity difference between

    
     and 
    
    
    
    silanes).
  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2] (Comprehensive catalog of silane structures and hydrolysis rates).

  • ChemicalBook. Bis(trimethoxysilylmethyl) sulfide (CAS 60764-84-3) Product Data.[1][2][3][4]

  • Vilmin, F., et al. (2014). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica.[1][5][6] J. Phys.[2][5] Chem. C. (Baseline data for

    
    -silane comparison). 
    
  • Arkles, B. Tailoring Surfaces with Silanes.[1][2] Chemtech, 7, 766-778.[1][3] (Foundational text on silane hydrolysis mechanisms).

Sources

Publish Comparison Guide: XPS Analysis of Sulfur Content in Silane-Modified Surfaces

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quantification Challenge

Functionalizing surfaces with sulfur-containing silanes—most notably (3-Mercaptopropyl)trimethoxysilane (MPTMS)—is a critical step in developing biosensors, chromatography stationary phases, and drug delivery vehicles. The sulfur moiety (thiol) serves as the "anchor" for subsequent biomolecule attachment (e.g., via maleimide chemistry or disulfide bridging).

However, verifying this surface modification is notoriously difficult. The sulfur signal is often at the detection limit of standard techniques, and the chemistry is prone to rapid oxidation.

This guide objectively compares X-ray Photoelectron Spectroscopy (XPS) against its primary alternatives (ToF-SIMS and Ellipsometry) for this specific application. It establishes XPS as the "Gold Standard" for quantitative validation while acknowledging its limitations in sensitivity and the critical risk of X-ray induced beam damage.

Technique Comparison: XPS vs. Alternatives

While Ellipsometry measures thickness and ToF-SIMS offers molecular specificity, XPS is the only technique that provides quantitative elemental stoichiometry and chemical state information (oxidation status) simultaneously without destructive sputtering.

FeatureXPS (The Standard) ToF-SIMS (The Alternative) Ellipsometry (The Quick Check)
Primary Output Quantitative Atomic % & Chemical State (Oxidation)Molecular Fragments (Fingerprinting)Layer Thickness (nm)
Sulfur Sensitivity Moderate (~0.1 atomic %)High (ppm range)N/A (Indirect via thickness)
Quantification Absolute (Standardless)Semi-quantitative (Matrix effects)Model-dependent
Depth Resolution Top 5–10 nmTop 1–2 nmBulk film average
Key Limitation Beam Damage (Sulfur reduction/desorption)Data complexity; non-quantitativeCannot distinguish chemical states
Why XPS Wins for Drug Development

In regulated environments (GMP/GLP), knowing how much sulfur is available and what state it is in (active thiol vs. inactive sulfonate) is non-negotiable. ToF-SIMS may confirm the presence of the molecule, but only XPS can confirm the active load available for drug conjugation.

Critical Mechanism: The Physics of Sulfur Analysis

To accurately analyze sulfur in silanes, one must understand the S 2p core level.

The Spin-Orbit Splitting Mandate

Sulfur 2p electrons exhibit spin-orbit splitting, resulting in a doublet peak (


 and 

).[1]
  • Energy Separation (

    
    ):  Fixed at 1.16 – 1.18 eV  [1].
    
  • Area Ratio: Theoretically fixed at 2:1 (

    
     is twice the area of 
    
    
    
    ).[1]

Expert Insight: Many automated software packages fail to constrain this doublet correctly. If you do not lock the area ratio to 2:1 and the separation to ~1.18 eV during curve fitting, your chemical state quantification will be mathematically valid but chemically erroneous.

Chemical State Markers (Binding Energy)[2]
  • Thiol (-SH) / Disulfide (-S-S-): 163.5 – 164.0 eV . This is the "active" target state for MPTMS on silica [2][3].

  • Metal Thiolate (Au-S): 162.0 eV . Only seen if the silane is on a noble metal or if S binds directly to a metal nanoparticle [4].

  • Oxidized Species (Sulfonates -SO

    
    ): 168.0 – 169.0 eV . High amounts of this species indicate failed silanization or aged samples [5].
    

Experimental Protocol: The "Low-Dose" Workflow

Warning: Sulfur-carbon bonds (C-S) and thiol groups are highly susceptible to X-ray induced damage. High flux can break the C-S bond or oxidize the sulfur, leading to false negatives or false "oxidized" readings [6].

Workflow Diagram

The following workflow utilizes a "Snapshot" approach to minimize beam exposure before high-resolution acquisition.

XPS_Workflow cluster_QC Quality Control Loop SamplePrep Sample Prep (Fresh <24h, Vacuum Desiccated) Survey Survey Scan (Low Res, Identify Si, O, C, S) SamplePrep->Survey Load Lock DamageTest Beam Damage Assessment (Static Spot, 10 consecutive scans) Survey->DamageTest Define Limits Acquisition High-Res Acquisition (Snapshot Mode, <60s per spot) DamageTest->Acquisition Set Max Time Fitting Data Processing (Constrained Doublet Fitting) Acquisition->Fitting Export ISO

Figure 1: Optimized XPS workflow for radiation-sensitive sulfur samples. The "Damage Assessment" step determines the maximum safe exposure time before chemical state alteration occurs.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyze samples within 24 hours of silanization.

    • Store in vacuum or under inert gas (Ar/N

      
      ) to prevent atmospheric oxidation of thiols to sulfonates.
      
    • Avoid plastic containers that contain silicone release agents (PDMS), which will mask the silane signal.

  • Instrument Configuration:

    • Source: Monochromatic Al K

      
       (1486.6 eV).
      
    • Spot Size: Large area (e.g., 400 µm) preferred over micro-spot to distribute flux density.

    • Pass Energy: 20–40 eV for High Resolution (S 2p); 160 eV for Survey.

  • The "Damage Test" (Self-Validating Step):

    • Before running the full batch, pick a sacrificial spot.

    • Acquire the S 2p spectrum repeatedly (e.g., 10 frames of 30 seconds each).

    • Pass Criteria: The peak shape and position at Frame 10 must match Frame 1. If the peak shifts to lower BE (bond breaking) or higher BE (oxidation), reduce X-ray power or dwell time.

  • Acquisition Strategy:

    • Use "Snapshot" or "Rapid Line Scan" modes.

    • Do not dwell on the S 2p region for >2 minutes per point.

    • Acquire S 2p first in the sequence, before C 1s or Si 2p.

Data Analysis & Curve Fitting[1]

Correct fitting is the difference between data and noise.

Decision Tree for S 2p Fitting

Fitting_Logic Start Raw S 2p Spectrum CheckOx Peak at ~168 eV? Start->CheckOx Oxidized Component: Sulfonate (Failed/Aged Sample) CheckOx->Oxidized Yes CheckMain Main Peak Position? CheckOx->CheckMain No / Residual Thiol ~164 eV: Thiol/Disulfide (Successful Silane) CheckMain->Thiol 163.5 - 164.5 eV Bound ~162 eV: Metal-Bound (Au-S or degradation) CheckMain->Bound < 162.5 eV

Figure 2: Logic gate for identifying sulfur chemical states. Note that MPTMS on Silica should primarily follow the "Thiol" path.

Quantitative Calculation

To determine the coverage density (Silanes/nm


), use the Overlayer Model rather than simple atomic %.


Where

is thickness,

is attenuation length, and

are sensitivity factors.

However, for a quick quality check, the S/Si Atomic Ratio is sufficient.

  • Theoretical MPTMS: 1 Sulfur per 1 Silicon (from the silane) + Substrate Silicon.

  • Target: A ratio of 0.05 – 0.15 usually indicates a good monolayer on flat silica.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
High Signal at 168 eV Sample OxidationPrepare fresh; check storage; ensure solvent was degassed.
Peak shift to 162 eV Beam Damage (C-S cleavage)Reduce X-ray power; move to new spot; decrease scan time.
High C 1s (285 eV) Adventitious CarbonCommon; do NOT sputter clean (destroys silane). Use C 1s as charge ref.[2]
No Sulfur Signal Multi-layer Silane HydrolysisSilane polymerized in solution before deposition. Check solution age.

References

  • Moulder, J. F., et al. Handbook of X-ray Photoelectron Spectroscopy. Perkin-Elmer Corp, 1992.

  • Castner, D. G., et al. "X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces." Langmuir 12.21 (1996): 5083-5086.

  • Fryxell, G. E., et al. "Nucleophilic Displacements in Mixed Self-Assembled Monolayers." Langmuir 12.21 (1996).
  • Thermo Fisher Scientific. "XPS Reference Table: Sulfur." Thermo Fisher Scientific XPS Knowledge Base.

  • Bierbaum, K., et al. "Formation of Self-Assembled Monolayers of Thiols on Gold." Langmuir 11 (1995).
  • Graham, D. J., & Castner, D. G. "X-ray Photoelectron Spectroscopy of Self-Assembled Monolayers." Biointerphases (2012).

Sources

Comparative Guide: Alpha-Silane vs. Gamma-Silane Reactivity Rates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Divergence

Silane coupling agents and crosslinkers are foundational to modern polymer chemistry, particularly in the design of moisture-curing adhesives, sealants, and biomedical matrices. The reactivity of these molecules is fundamentally governed by the spacer length between the hydrolyzable silyl group and the organofunctional group.

  • Gamma-Silanes (γ-silanes): The traditional industry standard, featuring a three-carbon (propylene) spacer between the functional group and the silicon atom. They offer high stability but relatively slow moisture-curing rates.

  • Alpha-Silanes (α-silanes): Feature a single-carbon (methylene) spacer. This close proximity of the heteroatom (e.g., nitrogen or oxygen) to the silicon atom drastically alters the molecule's electronic environment and kinetic profile, leading to highly accelerated reactivity.

Mechanistic Causality: The "Alpha-Effect"

The defining characteristic of α-silanes is their accelerated hydrolysis rate. Under identical conditions, certain1 than their γ-silane counterparts[1].

This phenomenon is driven by the silicon α-effect. The shorter distance from the silicon atom to highly polar groups (such as urea or amines) increases the electrophilicity of the silicon atom. This proximity, making it highly susceptible to nucleophilic attack by water. Consequently, the hydrolysis and subsequent condensation reactions 2[2].

Pathway A α-Silane / γ-Silane (Alkoxysilane Precursor) B Hydrolysis Phase (H2O Addition) A->B Rate-Determining Step C Silanol Intermediate (Highly Reactive) B->C D Condensation Phase (Water/Alcohol Elimination) C->D Autocatalytic in α-Silanes E Crosslinked Siloxane (-Si-O-Si- Network) D->E

Silane crosslinking pathway highlighting the hydrolysis and condensation phases.

Quantitative Data Comparison

To objectively evaluate the kinetic differences, the following table synthesizes experimental data comparing α-functionalized silanes (e.g., α-EAMOS) and their gamma counterparts (e.g., γ-EAMOS), alongside general industry benchmarks.

ParameterAlpha-Silane (α-Silane)Gamma-Silane (γ-Silane)
Spacer Group Methylene (-CH₂-)Propylene (-CH₂-CH₂-CH₂-)
Hydrolysis Rate Constant (

)
Exceptionally High (Accelerated)Baseline (Slow to Moderate)
Activation Energy (

)
LowerHigher
Crosslinking Speed 10x to 1000x fasterStandard
Catalyst Requirement Catalyst-free or Tin-freeOrganotin or Titanium catalysts required
Deep Vulcanization Difficult (reacts too fast at surface)Excellent (uniform curing)

Note: While α-silanes react rapidly with atmospheric moisture on the surface, their high reactivity can hinder deep vulcanization in thick matrices because the surface cures and blocks moisture from penetrating the bulk material.

Experimental Methodology: NMR-Based Kinetic Profiling

To establish a self-validating system for comparing these reactivity rates, researchers utilize in-situ


 NMR spectroscopy. This method directly tracks the depletion of the alkoxy protons during hydrolysis, providing unambiguous kinetic causality rather than relying solely on macroscopic curing observations.

Objective: Determine the hydrolysis rate constants (


) of equimolar α-silane and γ-silane in a controlled deuterated environment.

Step-by-Step Protocol:

  • Sample Preparation: In a nitrogen-purged glovebox, dissolve 0.1 mmol of the target silane in 0.5 mL of anhydrous

    
    . Transfer the solution to an NMR tube equipped with a rubber septum.
    
  • Baseline Acquisition: Acquire a baseline

    
     NMR spectrum at 298 K to integrate the initial alkoxy (e.g., methoxy or ethoxy) proton signals.
    
  • Hydrolysis Initiation: Inject a precise stoichiometric excess of

    
     (e.g., 1.0 mmol) into the NMR tube using a micro-syringe. Immediately invert the tube three times to ensure homogeneous mixing.
    
  • Kinetic Tracking: Insert the tube into the NMR spectrometer. Acquire spectra at pre-defined intervals (e.g., every 30 seconds for α-silanes, every 5 minutes for γ-silanes) over a 2-hour period.

  • Data Analysis: Plot the logarithmic decay of the alkoxy proton integral over time. The slope of the linear regression yields the pseudo-first-order rate constant (

    
    ). Compare the 
    
    
    
    of the α-silane versus the γ-silane to quantify the alpha-effect acceleration.

Workflow S1 1. Sample Prep Equimolar Silane in CD3CN S2 2. Hydrolysis Initiation Inject D2O at 298K S1->S2 S3 3. Data Acquisition In-situ 1H NMR Tracking S2->S3 S4 4. Kinetic Modeling Extract Rate Constant (k) S3->S4

Step-by-step experimental workflow for NMR-based kinetic profiling of silane hydrolysis.

Industrial and Formulation Implications

The choice between α-silanes and γ-silanes dictates the formulation strategy in polymer engineering and drug-device manufacturing:

  • Toxicity and Biocompatibility: Because α-silanes do not require heavy metal catalysts, they are highly preferred for medical-grade sealants and biocompatible coatings. Furthermore, the use of 3, drastically improving the safety profile for end-users[3].

  • Mechanical Tuning: Blending α-silanes and γ-silanes allows formulators to tailor the skin-over time and elastic recovery. The4 and structural integrity[4].

References

  • Negative hyperconjugation in silicon - Wikipedia - 1

  • Theoretical Investigation of the Hydrolytic Mechanism of α-Functionalized Alkoxysilanes as Effective Crosslinkers and the Difficulty of Deep Vulcanization in RTV Silicone Rubber - Semantic Scholar -

  • Fast curing alkoxysilane spray foams - Google Patents - 2

  • Composition and method for producing moisture-crosslinking polymers and use thereof - Google Patents - 3

  • WACKER's Silane-Terminated Polymers for Sealants and Adhesives - Construction World - 4

Sources

Comparative Technical Guide: Bis(trimethoxysilylmethyl) sulfide vs. TESPT

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between the industry-standard coupling agent TESPT (Bis(3-triethoxysilylpropyl) tetrasulfide) and the high-reactivity alternative Bis(trimethoxysilylmethyl) sulfide .[1][2]

While both compounds function as bifunctional organosilanes bridging inorganic fillers (silica) and organic matrices (rubber/polymers), their performance diverges radically due to two structural variables: the spacer length (


 vs. 

effect) and the sulfur rank (monosulfide vs. tetrasulfide).

Key Takeaway:

  • Select TESPT for robust sulfur donation, scorch safety, and flexible interfacial layers in tire treads and dynamic rubber parts.[1]

  • Select Bis(trimethoxysilylmethyl) sulfide for ultra-fast hydrolysis, tin-free catalysis, and high-modulus static adhesion where rapid processing is critical.[1][2]

Chemical Architecture & Mechanism

To understand the adhesion variance, we must first visualize the structural differences. The "Spacer Effect" is the primary driver of reactivity.

Structural Comparison[1][2]

ChemicalStructure TESPT TESPT (Si69) Gamma-Silane Spacer: Propyl (-CH2-CH2-CH2-) Sulfur Rank: ~4 (Polysulfide) Propyl Gamma Spacer (Kinetic Stability) TESPT->Propyl S4 Tetrasulfide (S4) Sulfur Donor TESPT->S4 AlphaSulfide Bis(trimethoxysilylmethyl) sulfide Alpha-Silane Spacer: Methyl (-CH2-) Sulfur Rank: 1 (Monosulfide) Methyl Alpha Spacer (Hyper-Reactivity) AlphaSulfide->Methyl S1 Monosulfide (S1) Non-Donor AlphaSulfide->S1

Figure 1: Structural divergence between the standard Gamma-silane (TESPT) and the Alpha-silane variant.[1][2]

The Alpha-Effect vs. Gamma-Effect

The defining characteristic of Bis(trimethoxysilylmethyl) sulfide is the


-effect .[1][2]
  • Mechanism: The methylene spacer (

    
    ) places the electronegative sulfur atom in close proximity to the silicon atom.[1] This induces an electronic interaction (back-bonding) that significantly weakens the 
    
    
    
    bonds.[1][2]
  • Result: The methoxy groups hydrolyze 10–100x faster than the ethoxy groups in TESPT. This allows for rapid silanization of silica surfaces, often without the need for heavy metal catalysts (like tin).

Performance Comparison: Adhesion & Reactivity[1][4]

The adhesion strength of a silane is not a single number; it is a function of interfacial crosslink density and network flexibility .

Comparative Data Matrix[1][2]
FeatureTESPT (Si69) Bis(trimethoxysilylmethyl) sulfide
CAS Number 40372-72-360764-84-3
Silane Class

-Silane (Propyl)

-Silane (Methyl)
Leaving Group Ethoxy (Slow, releases Ethanol)Methoxy (Fast, releases Methanol)
Hydrolysis Rate Moderate (Requires Catalyst/Heat)Ultra-Fast (Autocatalytic)
Sulfur Rank

(Polysulfide)

(Monosulfide)
Function Coupling Agent + Curing AgentCoupling Agent Only
Adhesion Type Flexible, Sulfur-rich InterfaceStiff, High-Density Interface
Scorch Safety High (Process stable)Low (Risk of premature cure)
Adhesion Strength Analysis[1]
Scenario A: Dynamic Rubber Reinforcement (e.g., Tires) [1]
  • Winner: TESPT

  • Reasoning: TESPT contains a tetrasulfide bridge. During the vulcanization process (140°C–160°C), the S-S bonds break, donating sulfur to the rubber matrix. This creates a covalent chemical bond between the silica and the rubber.

  • Adhesion Quality: The polysulfide chain provides flexibility. Under dynamic load, this "tether" can stretch, dissipating energy and reducing rolling resistance.[1]

  • Data Insight: Studies consistently show TESPT provides superior tear strength and abrasion resistance in NR/SBR compounds compared to monosulfides because of this sulfur donation mechanism.

Scenario B: Static Adhesion & High Modulus (e.g., Structural Adhesives) [1]
  • Winner: Bis(trimethoxysilylmethyl) sulfide

  • Reasoning: The

    
    -silane hydrolyzes so rapidly that it forms a very dense siloxane network on the filler surface almost instantly. Furthermore, the short methyl spacer creates a stiff, rigid connection .
    
  • Adhesion Quality: High modulus. Because it is a monosulfide, it is thermally stable and does not degrade (revert) at high temperatures, but it requires an external sulfur source to bond to the rubber.

  • Data Insight: In moisture-curing systems (SMPs),

    
    -silanes achieve tack-free times in minutes versus hours for 
    
    
    
    -silanes.[1][2]

Experimental Protocols

To validate the adhesion difference in your specific matrix, use the following self-validating protocols.

Protocol: Hydrolysis Kinetics Tracking

Objective: Quantify the reactivity difference (Alpha vs. Gamma).

  • Preparation: Prepare a solution of 90% Methanol / 10% Water adjusted to pH 4.0 (Acetic Acid).

  • Dosing: Add 2 wt% of Silane (TESPT vs. Alpha-Sulfide) to separate beakers.

  • Measurement:

    • Use Real-time FTIR or Raman Spectroscopy .[1][2]

    • Track the disappearance of the Si-O-C peak (

      
       for ethoxy, 
      
      
      
      for methoxy).[1][2]
  • Expected Result:

    • Alpha-Sulfide: Complete hydrolysis within <5 minutes.[1][2]

    • TESPT: Gradual hydrolysis over 30–60 minutes.

Protocol: Rubber-Silica Adhesion (Mooney Viscosity Delta)

Objective: Measure the "coupling efficiency" during mixing.[1][2]

  • Base Mix: Natural Rubber (SMR 10) + Precipitated Silica (50 phr).[1]

  • Variable: Add equimolar amounts of Silane (adjusting for MW).

    • TESPT: ~4.0 phr[1][2]

    • Alpha-Sulfide: ~2.5 phr (Lower MW due to methyl groups).[1][2]

  • Process: Mix in internal mixer at 150°C.

  • Test: Measure Payne Effect (

    
     at low strain vs. high strain) using a Rubber Process Analyzer (RPA).
    
  • Interpretation:

    • A lower Payne Effect indicates better silica dispersion and stronger silica-rubber interaction.[1][2]

    • Note: The Alpha-sulfide may cause "scorch" (premature rising viscosity) due to its high reactivity.[1] If viscosity spikes too early, the adhesion will fail due to poor processing.

Mechanism of Action Diagram

Mechanism cluster_TESPT TESPT Pathway (Standard) cluster_Alpha Alpha-Sulfide Pathway (High Speed) T1 TESPT Added T2 Slow Hydrolysis (Ethoxy Groups) T1->T2 T3 Silica Surface Grafting T2->T3 T4 Sulfur Donation (S4 -> S2 + S) Crosslinks Rubber T3->T4 A3 Dense Surface Grafting (High Coverage) A1 Alpha-Sulfide Added A2 Rapid Autocatalytic Hydrolysis (Alpha Effect) A1->A2 A2->A3 A4 Direct Coupling Only (No Sulfur Donation) A3->A4

Figure 2: Mechanistic pathways.[1][2] Note the lack of sulfur donation in the Alpha-sulfide pathway, necessitating a different cure package.[1]

References

  • Wacker Chemie AG. (2023). Alpha-Silane Technology: The Alpha-Effect in a Nutshell. Retrieved from [1][2]

  • Luginsland, H. D. (2002).[1] Review of the Science and Technology of Sulfur-Functional Silanes. Journal of Elastomers & Plastics.[3]

  • Gelest, Inc. (2021).[1] Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [1][2]

  • Gorl, U., et al. (1997).[1][3] Investigations into the Silica/Silane Reaction System.[3][4][5] Rubber Chemistry and Technology.

  • NIST WebBook. (2023). Bis(trimethoxysilylmethyl) sulfide Spectra and Properties. CAS 60764-84-3.[1][2][6]

Sources

Advanced FTIR Analysis of Alpha-Silanes: Si-C-S Bond Characterization & Performance Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alpha-Silane Advantage

In the field of adhesion promoters and coupling agents, the structural distinction between


-silanes  (Si-CH

-X) and

-silanes
(Si-(CH

)

-X) dictates a massive divergence in reaction kinetics and performance.[1] This guide focuses on the characterization of Si-C-S bonds within

-silanes (e.g.,

-mercaptomethyl silanes), a class of materials critical for high-performance rubber compounds and moisture-crosslinking adhesives.[1]

For researchers, the challenge lies not just in synthesis, but in validation.[1] Using Fourier Transform Infrared Spectroscopy (FTIR), we can distinctively fingerprint the


-methylene bridge and quantify the "Alpha Effect"—the electronic proximity effect that accelerates hydrolysis and condensation rates by orders of magnitude compared to 

-analogs.[1]

Spectral Assignment Guide: Si-C-S and Associated Modes

The Si-C-S linkage presents a unique vibrational signature. Unlike the


-propyl spacer, the 

-methylene spacer (Si-CH

-S) is rigid and electronically active.[1] The following assignments are critical for validating the structure of

-silanes.
Table 1: Critical FTIR Peak Assignments for -Mercapto Silanes[1]
Functional GroupVibration ModeWavenumber (

)
Diagnostic Note
S-H Stretching (

)
2550 – 2590 Primary Indicator. Weak but distinct.[1] Disappearance indicates coupling (S-Metal or S-C bond formation).[1]
Si-C Stretching (

)
750 – 850 Often obscured by Si-O bands.[1] In

-silanes, this band is sharper due to the short -CH

- spacer.[1]
C-S Stretching (

)
600 – 700 Weak band.[1] Shifts slightly higher in

-silanes due to Si-proximity compared to

-silanes.[1]
-CH

-
Deformation (

)
1390 – 1420 Key Differentiator.

-silanes show a specific methylene scissor mode here, distinct from the broad alkyl envelope of

-propyl chains.[1]
Si-O-C Stretching (

)
1080 – 1190 Strong intensity.[1] Represents the alkoxy (methoxy/ethoxy) groups.[1] Rapid decrease confirms hydrolysis.[1]
Si-O-Si Stretching (

)
1000 – 1130 Broadens and intensifies during cure (condensation).[1] Overlaps with Si-O-C; requires deconvolution for kinetics.[1]
The "Alpha-Methylene" Fingerprint

The most reliable way to distinguish an


-silane from a 

-silane is the absence of the propyl chain skeletal vibrations.
  • 
    -Silanes:  Exhibit a complex "backbone" fingerprint in the 1180–1250 
    
    
    
    region and often a methylene rocking mode near 720
    
    
    (if the chain is long enough or crystalline).[1]
  • 
    -Silanes:  The Si-CH
    
    
    
    -S moiety is compact.[1] It lacks the C-C-C skeletal modes, resulting in a cleaner spectrum in the fingerprint region, allowing for easier monitoring of the Si-O-Si condensation bands.[1]

Comparative Performance: Alpha vs. Gamma

The "Alpha Effect" is an electronic phenomenon where the electronegative donor atom (Sulfur) is separated from Silicon by only one carbon atom.[1] This proximity allows the Sulfur's lone pairs to interact with the Silicon d-orbitals (or


 orbitals), significantly lowering the activation energy for nucleophilic attack (hydrolysis).[1]
Experimental Validation of Reactivity

When comparing an


-mercaptosilane (e.g., mercaptomethyltrimethoxysilane) against a 

-mercaptosilane (e.g., 3-mercaptopropyltrimethoxysilane), FTIR monitoring reveals the following kinetic disparity:

Table 2: Relative Reactivity Profiles (FTIR Monitoring)

Parameter

-Silane (Si-CH

-S)

-Silane (Si-(CH

)

-S)
FTIR Observation
Hydrolysis Rate Very Fast (Minutes)Slow (Hours)Rapid loss of Si-O-C peaks (2840

methoxy C-H stretch).[1]
Condensation Rate Autocatalytic Requires Catalyst (e.g., Tin)Immediate broadening of 1000–1100

Si-O-Si region.[1]
Catalyst Need None / Mild AmineStrong Lewis Acid/Base

-silanes cure effectively in "tin-free" systems.[1]
Visualization of the Alpha Effect & Pathway

The following diagram illustrates the structural difference and the resulting kinetic pathway monitored via FTIR.

AlphaEffect Alpha Alpha-Silane (Si-CH2-S-R) Mechanism Alpha Effect: Electronic Donation (S -> Si) Alpha->Mechanism Proximity of S Gamma Gamma-Silane (Si-CH2-CH2-CH2-S-R) Gamma->Mechanism No Effect (Distance) Hydrolysis Hydrolysis Step (Si-OR -> Si-OH) Gamma->Hydrolysis Slow (Requires Catalyst) Mechanism->Hydrolysis Accelerates (10-100x) Condensation Condensation Step (Si-O-Si Network) Hydrolysis->Condensation Fast Cure

Figure 1: Mechanistic pathway comparison.[1] The


-silane structure facilitates intramolecular electronic donation, accelerating the hydrolysis step detectable by FTIR.[1]

Experimental Protocol: Kinetic Monitoring via FTIR

To objectively compare the performance of Si-C-S containing silanes, follow this self-validating protocol. This method tracks the "Methoxy Consumption" as a proxy for curing speed.[1]

Reagents & Setup
  • Sample A:

    
    -Mercaptomethyltrimethoxysilane.[1]
    
  • Sample B:

    
    -Mercaptopropyltrimethoxysilane (Control).[1]
    
  • Substrate: KBr crystal (Transmission) or Diamond ATR (Reflectance).[1]

  • Environment: Controlled humidity chamber (50% RH, 23°C).

Step-by-Step Workflow
  • Baseline Acquisition: Acquire a background spectrum of the clean ATR crystal.

  • Sample Application: Apply a 20

    
    L droplet of neat silane to the crystal.
    
  • Time-Resolved Scanning:

    • Set FTIR to Kinetic Mode .[1]

    • Scan range: 4000 – 600

      
      .[1]
      
    • Resolution: 4

      
      .[1]
      
    • Interval: Every 30 seconds for 60 minutes.

  • Peak Tracking:

    • Target 1 (Hydrolysis): Monitor the decay of the C-H stretch of the methoxy group at 2840

      
       .[1] (Note: This is more isolated than the Si-O-C region which overlaps with forming Si-O-Si).[1]
      
    • Target 2 (Condensation): Monitor the area growth of the Si-O-Si band at 1000–1130

      
       .[1]
      
  • Data Normalization: Normalize spectra against a stable peak (e.g., C-H stretch of the alkyl backbone at 2950

    
     if assumed constant, or use an internal standard).[1]
    
Analytical Workflow Diagram

FTIR_Workflow cluster_Analysis Step 3: Dual-Peak Monitoring Step1 Step 1: Baseline & Sample Prep (Neat Silane on ATR) Step2 Step 2: Time-Resolved Acquisition (Interval: 30s, Duration: 60min) Step1->Step2 Track_Hydrolysis Track Hydrolysis Decay of Si-OCH3 (2840 cm-1) Step2->Track_Hydrolysis Track_Condensation Track Condensation Growth of Si-O-Si (1050 cm-1) Step2->Track_Condensation Step4 Step 4: Kinetic Plotting (Absorbance vs. Time) Track_Hydrolysis->Step4 Track_Condensation->Step4 Result Validation: Alpha-Silane shows steeper decay slope Step4->Result

Figure 2: FTIR Kinetic Monitoring Workflow for validating Silane reactivity.

References

  • Gelest, Inc. "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations."[1] Gelest.com. [Link][1]

  • Wacker Chemie AG. "Alpha-Silanes: The Alpha Effect and Reactivity."[1] Wacker.com. [Link][1]

  • National Institute of Standards and Technology (NIST). "Molecular Vibrational Frequencies."[1][2] NIST Chemistry WebBook. [Link][1]

  • LibreTexts Chemistry. "Infrared Spectroscopy: Characteristic Bands." Chem.libretexts.org. [Link][1]

  • ResearchGate. "FTIR characterization of silane-treated silica and rubber composites."[1] ResearchGate.net. [Link][1]

Sources

Comparative Guide: Ellipsometry Thickness and Kinetics of Bis(trimethoxysilylmethyl) Sulfide Films

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: The Role of Spacer Dynamics in Silane Films

When engineering boundary layers for biosensors, drug-eluting implants, or advanced nanomaterials, the choice of silane coupling agent dictates the molecular architecture of the interface. Bis(trimethoxysilylmethyl) sulfide (BTMSMS) represents a highly specialized class of bis-silanes[1]. Unlike traditional mono-silanes or long-chain bis-silanes, BTMSMS possesses a unique combination of a short methyl spacer, highly reactive methoxy groups, and a monosulfide bridge.

In this guide, we objectively compare the film-forming behavior and ellipsometric thickness of BTMSMS against industry-standard alternatives: the long-chain bis-silane TESPT (Bis[3-(triethoxysilyl)propyl]tetrasulfide) and the mono-silane MPTMS (3-Mercaptopropyltrimethoxysilane).

Molecular Causality: Why Structure Dictates Film Thickness

Film thickness in sol-gel deposition is not merely a function of concentration; it is governed by the hydrolysis kinetics and the steric constraints of the silane monomer[2].

  • The Bis-Silane Advantage: Mono-silanes like MPTMS possess only three hydrolyzable groups, limiting their polycondensation to ultra-thin, often monolayer-like films (5–15 nm). In contrast, bis-silanes (BTMSMS and TESPT) feature six hydrolyzable groups, enabling the formation of robust, three-dimensional crosslinked networks that yield significantly thicker films[3][4].

  • Spacer Dynamics (Methyl vs. Propyl): The spacer length fundamentally alters gelation kinetics. TESPT utilizes a flexible propyl spacer, allowing the growing polymer chains to remain mobile in solution longer, resulting in thick, somewhat porous films (typically ~350 nm)[3]. BTMSMS, however, utilizes a highly constrained methyl spacer. This short linkage forces the network to reach its gel point rapidly during spin coating, kinetically trapping a denser, more rigid, and consequently thinner film (~120–150 nm) than its propyl counterpart.

  • Hydrolysis Rate (Methoxy vs. Ethoxy): The methoxy groups of BTMSMS hydrolyze exponentially faster than the ethoxy groups of TESPT[2]. This rapid generation of silanol (Si-OH) species accelerates condensation, contributing to the tightly packed nature of the BTMSMS film.

Comparative Performance Data

The following table summarizes the structural and optical properties of these silane films when deposited under identical conditions (5% v/v solution, spin-coated at 2000 RPM).

Silane AgentStructure TypeHydrolyzable GroupsSpacer LengthTypical Ellipsometry ThicknessRefractive Index (n @ 632.8 nm)
Bis(trimethoxysilylmethyl) sulfide (BTMSMS) Bis-silane, Monosulfide6 (Methoxy)Methyl (C1)120 - 150 nm ~1.48
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) Bis-silane, Tetrasulfide6 (Ethoxy)Propyl (C3)250 - 350 nm [3]~1.52[5]
3-Mercaptopropyltrimethoxysilane (MPTMS) Mono-silane, Thiol3 (Methoxy)Propyl (C3)5 - 15 nm ~1.45

Self-Validating Experimental Protocol: Spectroscopic Ellipsometry

To ensure scientific integrity, the following protocol for depositing and measuring silane films incorporates built-in validation checkpoints. Spectroscopic ellipsometry measures the change in polarization (Ψ and Δ) of light reflecting off the film, requiring a precise optical model to extract thickness[6][7].

Step 1: Substrate Hydroxylation

  • Procedure: Clean silicon wafers (with native oxide) using a Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes, followed by copious DI water rinsing and N₂ drying.

  • Causality: Piranha removes organic contaminants and maximizes surface hydroxyl (-OH) density, which is mandatory for covalent silane anchoring.

  • Validation Checkpoint: Measure the water contact angle. A valid substrate must exhibit an angle of < 5° (complete wetting).

Step 2: Silane Hydrolysis

  • Procedure: Prepare a 5% (v/v) silane solution in a 90/10 ethanol/water mixture. Adjust the pH to 4.5 using glacial acetic acid. Stir for 1 hour[8].

  • Causality: The mildly acidic pH catalyzes the hydrolysis of alkoxy groups to reactive silanols while minimizing premature bulk condensation.

  • Validation Checkpoint: The solution must transition from a cloudy emulsion to optically clear, confirming complete hydrolysis.

Step 3: Deposition and Curing

  • Procedure: Dispense 100 µL of the hydrolyzed solution onto the wafer. Spin coat at 2000 RPM for 30 seconds. Immediately transfer to a hotplate and cure at 120°C for 1 hour[9].

  • Causality: Spin coating ensures uniform liquid distribution, while thermal curing drives the dehydration condensation reaction (Si-OH + HO-Si → Si-O-Si + H₂O), locking the 3D network.

Step 4: Ellipsometric Measurement and Modeling

  • Procedure: Mount the sample on a Variable Angle Spectroscopic Ellipsometer (VASE). Acquire Ψ and Δ spectra at incidence angles of 65°, 70°, and 75° over a wavelength range of 380–900 nm[8][10].

  • Causality: Multiple angles and a broad spectrum break parameter correlation, ensuring high-confidence thickness extraction.

  • Validation Checkpoint: Fit the data using a Cauchy dispersion model (

    
    ). The Mean Squared Error (MSE) of the fit must be < 5.0 to be considered valid[6].
    

Workflow Visualization

G cluster_0 Phase 1: Pre-Deposition cluster_1 Phase 2: Film Formation cluster_2 Phase 3: Ellipsometric Validation A Substrate Hydroxylation (Contact Angle < 5°) C Spin Coating (Kinetic Trapping) A->C B Silane Hydrolysis (Visual: Cloudy to Clear) B->C D Thermal Curing (Crosslinking Network) C->D E Spectroscopic Acquisition (Ψ and Δ Parameters) D->E F Cauchy Optical Modeling (Validation: MSE < 5) E->F

Self-validating workflow for silane deposition and ellipsometric thickness modeling.

References

Sources

Publish Comparison Guide: Raman Spectroscopy of Sulfide-Functionalized Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Raman in Thiol Quantification

In the development of functionalized nanomaterials, specifically sulfide (thiol)-functionalized silica nanoparticles (


), precise surface characterization is the rate-limiting step for clinical translation. While Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for bulk silica network analysis, it fails critically in one area: the reliable detection of the thiol (S-H) stretch. 

This guide objectively compares Raman spectroscopy against FTIR and X-ray Photoelectron Spectroscopy (XPS), demonstrating why Raman is the superior analytical tool for monitoring surface functionalization, disulfide formation, and ligand conjugation in


 systems.

Strategic Comparison: Raman vs. Alternatives

The following table synthesizes performance metrics based on sensitivity, depth of analysis, and practical utility for thiol-silica systems.

FeatureRaman Spectroscopy FTIR (Transmission/ATR) XPS (X-ray Photoelectron Spectroscopy)
S-H Detection Excellent. Strong polarizability change yields a sharp peak at ~2550–2590 cm⁻¹.Poor. Weak dipole change; signal often lost in baseline noise or obscured by O-H bands.N/A. Detects elemental Sulfur (S 2p), but distinguishing S-H from S-C requires complex curve fitting.
S-S Detection High. Distinct peak at ~490–550 cm⁻¹ allows monitoring of particle aggregation/oxidation.Very Weak. Often undetectable.Moderate. Can distinguish oxidation states but lacks vibrational specificity.
Silica Matrix Good. Si-O-Si symmetric stretch visible (~800 cm⁻¹).[1]Excellent. Dominant Si-O-Si asymmetric stretch (~1000–1100 cm⁻¹).Surface Only. Si 2p and O 1s provide elemental stoichiometry.
Sample State Versatile. Aqueous suspensions (water is weak Raman scatterer) or dry powder.Limited. Water interferes heavily (strong OH absorption). Requires dry samples.Strict. Ultra-high vacuum (UHV) required. Dry powder only.
Quantification Ratiometric. Can normalize S-H peak against C-H or Si-O-Si internal standards.Difficult. Beer-Lambert law applies, but weak signal makes integration unreliable.Absolute. Provides precise atomic % of surface elements.

Verdict: For drug delivery and conjugation workflows where the status of the thiol group (free vs. oxidized vs. conjugated) is critical, Raman is the only technique that provides unambiguous structural feedback in relevant (aqueous) environments.

The Raman Fingerprint of SiO₂-SH[1]

Understanding the spectral landscape is vital for data interpretation. The functionalization of silica with (3-mercaptopropyl)trimethoxysilane (MPTMS) introduces specific vibrational modes.

Key Spectral Assignments[2][3]
  • 2550–2590 cm⁻¹ (S-H Stretch): The "Gold Standard" peak. Its presence confirms successful functionalization. Its disappearance indicates oxidation (to S-S) or metal conjugation (S-Metal).

  • 2890–2940 cm⁻¹ (C-H Stretch): Arising from the propyl chain of the MPTMS linker. This serves as a robust internal standard for normalization, as the propyl chain remains stable even if the thiol group reacts.

  • 630–660 cm⁻¹ (C-S Stretch): Confirming the integrity of the organosilane linker.

  • 490–510 cm⁻¹ (S-S Stretch): Appearance of this band indicates disulfide bridge formation (cross-linking/aggregation), a critical quality control parameter for colloidal stability.

  • ~980 cm⁻¹ (Si-OH): Surface silanols.

  • ~800 cm⁻¹ (Si-O-Si): Symmetric stretching of the silica network.[1]

Experimental Protocol: Synthesis & Characterization Workflow

This protocol is designed to be self-validating . The synthesis utilizes a modified Stöber method with a co-condensation approach to ensure uniform functionalization.

Phase 1: Synthesis of Thiol-Functionalized Silica (SiO₂-SH)

Reagents: Tetraethyl orthosilicate (TEOS), (3-Mercaptopropyl)trimethoxysilane (MPTMS), Ethanol (Abs.), Ammonium Hydroxide (28%), Deionized Water.

  • Nucleation: Mix 40 mL Ethanol , 5 mL Deionized Water , and 3 mL Ammonium Hydroxide in a round-bottom flask. Stir at 500 rpm at 50°C.

  • Silica Growth: Add 2.0 mL TEOS dropwise. Allow reaction for 2 hours (formation of bare seed particles).

  • Functionalization (Co-condensation): Add 0.5 mL MPTMS dropwise.

    • Causality: Adding MPTMS after TEOS nucleation ensures thiol groups are concentrated on the shell/surface rather than buried in the core, maximizing accessibility for drug conjugation.

  • Maturation: Stir for 12 hours at room temperature.

  • Purification: Centrifuge at 12,000 rpm for 15 mins. Wash pellet 3x with Ethanol to remove unreacted silanes.

    • Validation: Failure to wash thoroughly will result in Raman peaks from free MPTMS monomers, artificially inflating functionalization values.

Phase 2: Raman Characterization Setup

Instrument: Confocal Raman Microscope (e.g., Horiba LabRAM or Renishaw inVia). Laser Source: 532 nm (Green) or 785 nm (NIR).

  • Note: 532 nm provides higher signal intensity (

    
    ), but 785 nm is preferred if the sample contains fluorescent drugs or dyes.
    
  • Sample Prep:

    • Method A (Dry): Drop-cast 10 µL of ethanolic suspension onto a clean aluminum slide (avoids glass background fluorescence). Dry under vacuum.

    • Method B (Wet): Place concentrated suspension in a quartz capillary or depression slide.

  • Acquisition Parameters:

    • Objective: 50x or 100x LWD.

    • Integration Time: 10s x 3 accumulations (improves Signal-to-Noise ratio).

    • Laser Power: <10 mW (prevent thermal desorption of thiols or sample burning).

Visualization: Experimental Logic & Signal Pathway

The following diagrams illustrate the workflow and the physical mechanism of Raman scattering in this specific context.

Diagram 1: Synthesis & Validation Workflow

G Start Precursors (TEOS + Ethanol + NH4OH) Nucleation Nucleation (Bare SiO2 Seeds) Start->Nucleation Hydrolysis Funct Functionalization (+ MPTMS) Nucleation->Funct Co-condensation Wash Purification (Centrifuge/Wash) Funct->Wash Remove Monomers Raman Raman Analysis Wash->Raman 532/785 nm Laser Outcome1 Peak @ 2550 cm-1? (S-H Present) Raman->Outcome1 Outcome2 Peak @ 500 cm-1? (Oxidation/S-S) Outcome1->Outcome2 QC Check

Caption: Step-by-step workflow from sol-gel synthesis to Raman quality control validation.

Diagram 2: Vibrational Signaling Pathway

RamanPath Laser Incident Laser (hν_0) Sample SiO2-SH Surface Laser->Sample Excitation Virtual Virtual Energy State Sample->Virtual Polarization Scatter_Rayleigh Rayleigh Scattering (Elastic, hν_0) Virtual->Scatter_Rayleigh Scatter_Stokes Stokes Raman Scattering (Inelastic, hν_0 - ΔE) Virtual->Scatter_Stokes Energy Transfer Detector Detector (CCD) Spectrum Generation Scatter_Stokes->Detector Filtered Light Mode_SH S-H Stretch (2550 cm-1) Detector->Mode_SH Signal Output Mode_CH C-H Internal Std (2900 cm-1) Detector->Mode_CH Signal Output

Caption: Physical mechanism of Raman scattering identifying specific vibrational modes on the nanoparticle surface.

Data Analysis: Quantification & Interpretation[5][6]

The Ratiometric Method

To quantify the thiol loading density without relying on absolute intensity (which varies with focus and sample thickness), use the C-H stretch as an internal standard.



  • Logic: The number of propyl chains (C-H) is constant relative to the silicon backbone. A decrease in this ratio over time implies loss of S-H functionality (e.g., via oxidation to S-S or desorption).

Case Study: Monitoring Drug Conjugation

When a maleimide-functionalized drug is conjugated to the


 surface:
  • Before Conjugation: Strong peak at 2550 cm⁻¹ (S-H).

  • After Conjugation:

    • Decrease/Disappearance of the 2550 cm⁻¹ peak (S-H consumed).

    • Appearance of succinimide ring modes (if Raman active and not obscured).

    • Stability Check: Ensure no new peak appears at 500 cm⁻¹ (prevents competing disulfide formation).

References

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.
  • Fujii, M., et al. (2018). "Structure and characterisation of hydroxyethylcellulose–silica nanoparticles." RSC Advances. Link (Demonstrates S-H and S-S Raman assignments).

  • Alswieleh, A. M. (2020). "Quantitative Determination of Thiol Groups Modified Mesoporous Silica Nanoparticles by Ellman's Reagent." SciTechnol. Link (Comparison with colorimetric assays).

  • Da Silva, E., et al. (2016). "Fourier Transform Infrared and Raman Characterization of Silica-Based Materials." IntechOpen. Link (Comprehensive guide on Si-O and organic linker vibrations).

  • Joo, S. W., et al. (2024). "Effects of Raman Labeling Compounds on the Stability and Surface-Enhanced Raman Spectroscopy Performance of Ag Nanoparticle-Embedded Silica Nanoparticles." MDPI Nanomaterials. Link (Application of thiol-silica in SERS tags).

  • Fan, M., et al. (2023).[2] "Synthesis and characterization of SO3H-functionalized silica solid acid catalyst." Journal of Nanoparticle Research. Link (XPS and Raman comparative data).

Sources

A Comparative Guide to Evaluating the Tin-Free Curing Efficiency of Alpha-Silanes

Author: BenchChem Technical Support Team. Date: March 2026

The imperative to replace organotin catalysts, driven by mounting regulatory pressure and environmental concerns, has catalyzed significant innovation in the formulation of high-performance adhesives, sealants, and coatings.[1][2][3] Among the most promising alternatives are systems based on alpha-silane (α-silane) terminated polymers, which offer the unique potential for rapid, efficient curing without the need for tin-based compounds.[4][5][6][7] This guide provides a comprehensive technical evaluation of the tin-free curing efficiency of α-silanes, offering researchers, scientists, and formulation chemists a framework for objective comparison against traditional and alternative technologies. We will delve into the underlying chemical principles, present detailed experimental protocols for performance validation, and offer comparative data to inform formulation decisions.

The Alpha-Effect: A Paradigm Shift in Silane Curing Chemistry

The enhanced reactivity of α-silanes is the cornerstone of their tin-free curing capability.[4][5] This phenomenon, known as the "alpha-effect," stems from the close proximity of the nitrogen or oxygen atom to the silicon atom in the polymer backbone. This structural arrangement significantly influences the electronics of the silane group, accelerating the rates of hydrolysis and condensation, the two fundamental reactions governing moisture-curing mechanisms.[4][8]

In contrast, conventional gamma-silane (γ-silane) terminated polymers, where the silyl group is separated from the polymer backbone by a longer propylene bridge, exhibit slower reaction kinetics and typically necessitate the use of potent catalysts, such as dibutyltin dilaurate (DBTDL), to achieve practical cure times.[6][8] The inherent reactivity of α-silanes allows for the use of less aggressive, non-tin catalysts, such as amines, to facilitate curing.[5][6]

The Two-Step Curing Mechanism

The curing of silane-terminated polymers is a two-step process initiated by ambient moisture:

  • Hydrolysis: The alkoxysilane groups at the polymer chain ends react with water to form reactive silanol (Si-OH) groups and release a corresponding alcohol byproduct (e.g., methanol or ethanol).[2][4][9][10]

  • Condensation: The newly formed silanol groups then react with each other, or with other alkoxysilane groups, to form stable siloxane (Si-O-Si) cross-links, building a three-dimensional network and solidifying the material.[2][4][9][10]

The efficiency of both steps is critical to the overall cure speed and the final properties of the cured product.

Visualizing the Curing Pathways

The following diagrams illustrate the fundamental differences in the curing mechanisms of α-silanes and the experimental workflow for their evaluation.

G cluster_0 Moisture-Initiated Curing Cascade Moisture Atmospheric Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Initiates Alpha_Silane α-Silane Terminated Polymer (-CH₂-Si(OR)₃) Alpha_Silane->Hydrolysis Silanol Silanol Intermediate (-CH₂-Si(OH)₃) Hydrolysis->Silanol Alcohol Alcohol Byproduct (ROH) Hydrolysis->Alcohol Condensation Condensation Silanol->Condensation Crosslinked Crosslinked Siloxane Network (Si-O-Si) Condensation->Crosslinked Amine_Catalyst Amine Catalyst (e.g., GENIOSIL® GF 9) Amine_Catalyst->Hydrolysis Accelerates

Caption: Curing mechanism of α-silanes with an amine catalyst.

G cluster_1 Experimental Evaluation Workflow Formulation Formulation Preparation (Polymer, Catalyst, Additives) Specimen_Prep Specimen Preparation (e.g., ASTM C719) Formulation->Specimen_Prep Curing Curing (Controlled Temp/Humidity) Specimen_Prep->Curing Cure_Kinetics Cure Kinetics Analysis Curing->Cure_Kinetics Mechanical_Testing Mechanical Property Testing Curing->Mechanical_Testing Adhesion_Testing Adhesion Testing Curing->Adhesion_Testing Tack_Free Tack-Free Time (ASTM C679) Cure_Kinetics->Tack_Free Hardness Hardness (Shore A) (ASTM C661) Mechanical_Testing->Hardness Tensile Tensile & Elongation (ASTM D412) Mechanical_Testing->Tensile Peel Peel Strength (ASTM C794) Adhesion_Testing->Peel Data_Analysis Comparative Data Analysis Tack_Free->Data_Analysis Hardness->Data_Analysis Tensile->Data_Analysis Peel->Data_Analysis

Sources

Safety Operating Guide

Personal protective equipment for handling Sulfide, bis(trimethoxysilylmethyl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Bis(trimethoxysilylmethyl) sulfide (CAS: 60764-84-3) is a bifunctional organosilane utilized as a highly effective coupling agent, adhesion promoter, and surface modifier in advanced materials and pharmaceutical development[1]. While it provides excellent cross-linking capabilities, its molecular structure presents a unique, dual-hazard profile: the extreme moisture sensitivity of its trimethoxysilyl groups and the thermal/chemical reactivity of its central sulfide core.

As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic chemical hygiene. Your safety protocols must be designed around the in-situ generation of toxic byproducts , specifically the rapid evolution of methanol upon exposure to ambient moisture.

Mechanistic Hazard Analysis

To design a self-validating safety system, researchers must understand the chemical causality behind the hazards associated with methoxysilanes:

  • Hydrolysis and Methanol Evolution: Trimethoxysilanes undergo rapid, exothermic hydrolysis upon contact with ambient humidity, mucous membranes, or aqueous reagents. This reaction cleaves the methoxy groups, generating a siloxane polymer network and releasing volatile, toxic, and highly flammable methanol (CH₃OH)[2]. The primary occupational inhalation risk is not the parent silane—which has a relatively low vapor pressure—but the rapidly generated methanol vapor[3].

  • Sulfide Reactivity: The central thioether (sulfide) linkage can decompose under extreme heat or in the presence of strong acids. This decomposition can release highly toxic sulfur oxides (SOx) or hydrogen sulfide (H₂S).

  • Physiological Impact: Because the moisture in human tissue drives the hydrolysis reaction, contact with the eyes or respiratory tract leads to severe localized irritation, potential corneal burns, and systemic methanol toxicity if absorbed into the bloodstream[4].

Personal Protective Equipment (PPE) Matrix

Because this chemical acts as a methanol-generator in the presence of moisture, your PPE must be rated to protect against both the parent organosilane and its hydrolysis byproducts.

Protection CategoryRecommended EquipmentMechanistic Justification
Hand Protection Butyl rubber gloves (Double-gloved)Butyl rubber provides superior permeation resistance to methanol compared to standard latex or thin nitrile[2].
Eye/Face Protection Chemical splash goggles + Full face shieldMethoxysilanes cause severe, rapid eye damage upon contact due to localized hydrolysis in the aqueous environment of the eye[3].
Respiratory NIOSH-approved supplied-air respiratorMethanol vapors are poorly adsorbed by standard organic vapor (OV) charcoal cartridges. If engineering controls fail, supplied air is mandatory[2].
Body Protection Flame-resistant (FR) lab coat, chemical apronMitigates risk from localized methanol flash fires and prevents systemic skin absorption[4].

Experimental Workflows & Operational Protocols

Protocol A: Standard Handling and Transfer (Inert Atmosphere)

Objective: Prevent premature hydrolysis and completely isolate the operator from generated methanol.

  • Preparation: Purge a standard Schlenk line or glovebox with high-purity Argon or Nitrogen. Ensure all glassware is oven-dried (120°C for >4 hours) and cooled under an inert atmosphere to eliminate surface moisture.

  • Environmental Control: If handling outside a glovebox, you must perform all transfers inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Transfer: Use a gas-tight syringe purged with Argon to transfer the Bis(trimethoxysilylmethyl) sulfide. Do not leave the reagent bottle's septum pierced longer than necessary, as ambient humidity will degrade the stock.

  • Reaction Monitoring: Monitor the reaction temperature closely. Exothermic hydrolysis during deliberate aqueous functionalization can rapidly boil off generated methanol, creating an immediate flash-fire hazard.

Protocol B: Spill Response and Decontamination

Objective: Safely contain the silane and manage the flammable methanol byproduct without accelerating the reaction.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Eliminate all ignition sources (sparks, hot plates, static) due to the severe risk of methanol vapor ignition[4].

  • Ventilation: Maximize fume hood exhaust or room ventilation to disperse methanol vapors.

  • Containment (Critical Step): Cover the spill with a dry, inert absorbent material such as dry sand or vermiculite. Do not use water or aqueous neutralizers. Introducing water will drive the hydrolysis reaction forward, rapidly evolving a massive cloud of flammable methanol gas[3].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wipe the area with a dilute, non-aqueous cleaning solvent (e.g., dry isopropanol), followed by a final wipe with a damp cloth only after the bulk of the reactive silane has been removed.

Protocol C: Waste Disposal Plan
  • Segregation: Store waste containing Bis(trimethoxysilylmethyl) sulfide in a dedicated, tightly sealed container. Never mix with aqueous waste, strong acids, or oxidizers.

  • Labeling: Label clearly as "Hazardous Waste: Organosilane / Flammable (Methanol generating) / Toxic."

  • Destruction: Dispose of via a licensed hazardous waste contractor for high-temperature incineration. Ensure the facility is aware of the chemical structure; incinerators must be equipped with scrubbers to capture sulfur oxides (SOx) generated by the sulfide core, and to manage the fine silicon dioxide (SiO₂) particulates formed during the combustion of the silane backbone.

Logical Relationship & Workflow Visualization

SilaneSafetyWorkflow Start Bis(trimethoxysilylmethyl) sulfide Handling Moisture Exposure to Ambient Moisture or Aqueous Reagents Start->Moisture If unprotected Intervention1 Engineering Control: Use Inert Atmosphere (Glovebox/Schlenk) Start->Intervention1 Best Practice Spill Accidental Spill Start->Spill Accident Hydrolysis Rapid Hydrolysis Reaction Moisture->Hydrolysis Hazard1 Methanol (CH3OH) Evolution (Toxic & Flammable) Hydrolysis->Hazard1 Hazard2 Siloxane Polymerization (Equipment Clogging) Hydrolysis->Hazard2 Intervention2 PPE Control: Butyl Rubber Gloves & Fume Hood Hazard1->Intervention2 Mitigation SpillResponse Absorb with Dry Sand/Vermiculite (NO WATER) Spill->SpillResponse Disposal Incineration (Scrubbers for SOx) SpillResponse->Disposal

Logical workflow of Bis(trimethoxysilylmethyl) sulfide handling and safety interventions.

References

  • ChemicalBook. "Bis(trimethoxysilylmethyl) sulfide CAS#: 60764-84-3".
  • Evonik. "SAFETY DATA SHEET - Methoxysilane".
  • Pecora Corporation. "Pecora Deck Self-Priming Additive SDS".
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "FULL PUBLIC REPORT Silquest A-1170 Silane".

Sources

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